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Saicar

Cat. No.: B1680736
CAS No.: 3031-95-6
M. Wt: 454.28 g/mol
InChI Key: NAQGHJTUZRHGAC-ZZZDFHIKSA-N
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Description

SAICAR is a 1-(phosphoribosyl)imidazolecarboxamide resulting from the formal condesation of the darboxy group of 5-amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxylic acid with the amino group of L-aspartic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a succinic acid. It is a conjugate acid of a this compound(4-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens, Schizosaccharomyces pombe, and Apis cerana with data available.
This compound (or (S)-2-[5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinate) is a substrate for the multifunctional protein ADE2. This compound is an intermediate in purine metabolism. (S)-2-[5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinate is converted from 5-Amino-1-(5-phospho-D-ribosyl) imidazole-4-carboxylate via phosphoribosylaminoimidazole-succinocarboxamide synthase [EC: 6.3.2.6] or this compound synthase. This enzyme catalyses the seventh step out of ten in the biosynthesis of purine nucleotides. The appearance of succinylaminoimidazolecarboxamide riboside (SAICAriboside) and succinyladenosine (S-Ado) in cerebrospinal fluid, urine, and to a lesser extent in plasma is characteristic of a heritable deficiency Adenylosuccinate lyase deficiency. .
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
adenosylsuccinase catalyzes its conversion to AICAR

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N4O12P B1680736 Saicar CAS No. 3031-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGHJTUZRHGAC-ZZZDFHIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N4O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184404
Record name SAICAR
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Molecular Weight

454.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SAICAR
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3031-95-6
Record name SAICAR
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URL https://commonchemistry.cas.org/detail?cas_rn=3031-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SAICAR
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Record name SAICAR
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Record name SAICAR
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1PVR64RIF
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SAICAR
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of SAICAR in De Novo Purine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR), a critical intermediate in the de novo synthesis of purine nucleotides. Beyond its canonical role, emerging research has identified this compound as a key metabolic signaling molecule, particularly in the context of cancer metabolism. This document details the enzymatic reactions involving this compound, presents quantitative data on its cellular concentrations and enzyme kinetics, outlines relevant experimental protocols, and visualizes the associated biochemical pathways.

This compound in the De Novo Purine Synthesis Pathway

De novo purine synthesis is a highly conserved metabolic pathway that builds purine nucleotides from basic precursors. This compound is the product of the seventh step and the substrate for the eighth step in this ten-step pathway leading to the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The formation and consumption of this compound are catalyzed by two key enzymes:

  • Phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS): This bifunctional enzyme catalyzes the ATP-dependent ligation of L-aspartate to carboxyaminoimidazole ribotide (CAIR), forming this compound. In vertebrates, PAICS contains both the AIR carboxylase and this compound synthetase activities on a single polypeptide chain.[1][2]

  • Adenylosuccinate lyase (ADSL): This enzyme catalyzes the cleavage of fumarate from this compound to produce 5-aminoimidazole-4-carboxamide ribotide (AICAR).[3][4] ADSL is a bifunctional enzyme that also catalyzes a similar reaction in the conversion of adenylosuccinate to AMP.[4][5]

A deficiency in ADSL leads to the accumulation of this compound and its dephosphorylated form, succinylaminoimidazolecarboxamide riboside (this compound), in bodily fluids, resulting in the metabolic disorder adenylosuccinate lyase deficiency (ADSLD), which is characterized by severe neurological symptoms.[1][6][7]

Quantitative Data

Intracellular Concentrations of this compound

The cellular concentration of this compound can vary significantly depending on the cell type and metabolic state. In cancer cells, this compound levels have been observed to increase under conditions of glucose starvation, linking purine synthesis to the regulation of glycolysis.

Cell LineConditionThis compound Concentration (µM)Reference
HeLaGlucose-rich20-100[8]
HeLaGlucose-starved300-700[8]
H1299Glucose-rich~40[8]
H1299Glucose-starved300-700[8]
A549Glucose-starvedElevated[8]
U87Glucose-starvedElevated[8]
Yeast (S. cerevisiae)Wild-type, adenine supplementedUndetectable[9][10]
Yeast (S. cerevisiae)Wild-type, adenine-free~10[9][10]
Enzyme Kinetics

The enzymes that metabolize this compound have been characterized to determine their kinetic parameters.

EnzymeSubstrateOrganismKm (µM)kcat (s-1)Reference
Adenylosuccinate Lyase (ADSL)This compoundHuman2.3590[8]
Adenylosuccinate Lyase (ADSL)This compoundRat~1-[11]

This compound as a Signaling Molecule: The PKM2 Connection

Recent studies have unveiled a novel role for this compound as an allosteric activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme crucial for aerobic glycolysis in cancer cells.[8] This interaction provides a mechanism for coordinating purine synthesis with energy metabolism.

Under conditions of metabolic stress, such as glucose deprivation or upon stimulation by growth factors like EGF, intracellular this compound levels rise.[8] this compound then binds to and activates PKM2, promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing ATP production.[8] This activation is specific to the PKM2 isoform and is not observed with other pyruvate kinase isoforms.[8]

The activation of PKM2 by this compound has an EC50 of approximately 300 µM.[8] This interaction leads to a 2- to 3-fold increase in the catalytic turnover number (kcat) of PKM2 and a significant reduction in its Km for PEP, from ~2 mM to ~0.1 mM.[8]

Furthermore, the this compound-PKM2 complex exhibits protein kinase activity, phosphorylating downstream targets, including components of the MAPK signaling pathway such as Erk1/2. This creates a positive feedback loop where activated Erk1/2 can phosphorylate PKM2, sensitizing it to this compound binding.

Experimental Protocols

Measurement of Intracellular this compound by LC-MS

Objective: To quantify the intracellular concentration of this compound.

Methodology:

  • Cell Culture and Metabolite Extraction:

    • Culture cells to the desired confluence under specific experimental conditions (e.g., varying glucose concentrations).

    • Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

    • Centrifuge the cell lysate to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extract using liquid chromatography-mass spectrometry (LC-MS).

    • Separate metabolites on a C18 reverse-phase chromatography column.

    • Detect this compound using electrospray ionization (ESI) in positive mode.

    • Quantify this compound levels by comparing the peak area to a standard curve of known this compound concentrations.[8]

PAICS (this compound Synthetase) Activity Assay

Objective: To measure the enzymatic activity of the this compound synthetase domain of PAICS.

Methodology:

This assay measures the production of ADP, a product of the this compound synthetase reaction, using a commercially available kit such as the ADP-Glo™ Kinase Assay.

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified PAICS enzyme, its substrate CAIR, L-aspartate, and ATP in a suitable buffer (e.g., Tris-HCl).

    • Initiate the reaction by adding one of the components (e.g., ATP).

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • ADP Detection:

    • Stop the enzymatic reaction.

    • Add the ADP-Glo™ reagent, which converts the ADP generated into a luminescent signal.

    • Measure the luminescence using a plate reader.

    • The amount of ADP produced is proportional to the PAICS activity.

Adenylosuccinate Lyase (ADSL) Spectrophotometric Assay

Objective: To measure the enzymatic activity of ADSL using this compound as a substrate.

Methodology:

This assay monitors the decrease in absorbance at 269 nm as this compound is converted to AICAR.

  • Reaction Setup:

    • Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.4), purified ADSL enzyme, and varying concentrations of the substrate this compound.

  • Spectrophotometric Measurement:

    • Monitor the decrease in absorbance at 269 nm over time using a UV-Vis spectrophotometer.

    • The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

    • The difference in the extinction coefficient between this compound and AICAR is used to calculate the specific activity.

    • Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

This compound-Mediated PKM2 Activation Assay

Objective: To determine the effect of this compound on the pyruvate kinase activity of PKM2.

Methodology:

This is a lactate dehydrogenase (LDH)-coupled assay that measures the rate of NADH oxidation, which is proportional to pyruvate production.[8]

  • Reaction Setup:

    • Prepare a reaction mixture containing purified PKM2, ADP, NADH, and LDH in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 100 mM KCl, 6.2 mM MgCl2, 1 mM DTT).

    • Add varying concentrations of this compound to the reaction mixture and incubate.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate phosphoenolpyruvate (PEP).

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to the pyruvate kinase activity.

    • The EC50 for this compound activation can be determined by plotting the enzyme activity against the this compound concentration.[8]

Visualizations

De Novo Purine Synthesis Pathway

DeNovoPurineSynthesis cluster_paics PAICS cluster_adsl ADSL PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR This compound This compound CAIR->this compound ATP, Aspartate -> ADP, Pi AICAR AICAR This compound->AICAR -> Fumarate FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP

Caption: The central role of this compound in the de novo purine synthesis pathway.

This compound-PKM2 Signaling Pathway

SAICAR_PKM2_Signaling Glucose_Starvation Glucose Starvation SAICAR_accumulation This compound Accumulation Glucose_Starvation->SAICAR_accumulation EGF_Stimulation EGF Stimulation EGF_Stimulation->SAICAR_accumulation SAICAR_PKM2_complex This compound-PKM2 Complex SAICAR_accumulation->SAICAR_PKM2_complex binds PKM2_dimer PKM2 (dimer) (less active) PKM2_dimer->SAICAR_PKM2_complex Glycolysis ↑ Glycolysis (Pyruvate, ATP) SAICAR_PKM2_complex->Glycolysis activates Protein_Kinase_Activity ↑ Protein Kinase Activity SAICAR_PKM2_complex->Protein_Kinase_Activity activates Erk1_2_active Erk1/2-P (active) Protein_Kinase_Activity->Erk1_2_active phosphorylates Erk1/2 Erk1_2 Erk1/2 Erk1_2->Erk1_2_active PKM2_P PKM2-P Erk1_2_active->PKM2_P phosphorylates PKM2 PKM2_P->SAICAR_PKM2_complex sensitizes to This compound binding (positive feedback)

Caption: this compound-mediated activation of PKM2 and the positive feedback loop with Erk1/2.

Experimental Workflow for this compound Measurement

ExperimentalWorkflow Start Cell Culture (e.g., +/- Glucose) Quench Rapid Quenching (Ice-cold PBS) Start->Quench Extract Metabolite Extraction (80% Methanol) Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis (C18, ESI+) Supernatant->LCMS Quantify Quantification vs. Standard Curve LCMS->Quantify End Intracellular This compound Concentration Quantify->End

Caption: Workflow for the quantification of intracellular this compound using LC-MS.

References

The Neurotoxic Cascade: A Technical Guide to SAICAR Accumulation in Adenylosuccinate Lyase Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylosuccinate lyase (ADSL) deficiency is a rare autosomal recessive disorder of purine metabolism characterized by significant neurological and physiological symptoms. The enzymatic defect leads to the accumulation of two key substrates, succinylaminoimidazolecarboxamide ribotide (SAICAR) and adenylosuccinate (S-AMP). These are subsequently dephosphorylated to succinylaminoimidazolecarboxamide riboside (this compound) and succinyladenosine (S-Ado), which accumulate in bodily fluids.[1][2] Emerging evidence strongly suggests that this compound, in particular, acts as a neurotoxic agent, contributing significantly to the pathophysiology of the disease. This guide provides an in-depth technical overview of this compound accumulation in ADSL deficiency, presenting quantitative data, detailed experimental protocols, and visual representations of the core biochemical and signaling pathways involved.

Biochemical Basis of this compound Accumulation

ADSL is a crucial enzyme that catalyzes two separate steps in the de novo purine synthesis pathway: the conversion of this compound to aminoimidazole carboxamide ribotide (AICAR) and the conversion of S-AMP to adenosine monophosphate (AMP).[3][4] A deficiency in ADSL leads to the buildup of its substrates, this compound and S-AMP.[4] These phosphorylated compounds are then dephosphorylated by cellular phosphatases, resulting in the accumulation of their respective nucleoside forms, this compound and S-Ado, in the cerebrospinal fluid (CSF), urine, and plasma of patients.[2][5]

The clinical presentation of ADSL deficiency is heterogeneous, ranging from a fatal neonatal form to severe and milder childhood forms.[5][6] A key biochemical indicator that correlates with the severity of the phenotype is the ratio of S-Ado to this compound in the CSF.[6][7]

Data Presentation: Metabolite Concentrations in ADSL Deficiency

The following tables summarize the quantitative data on this compound and S-Ado concentrations and their ratios in the cerebrospinal fluid (CSF) of patients with different clinical forms of ADSL deficiency.

Clinical PhenotypeS-Ado/SAICAr Ratio in CSFReference
Fatal Neonatal Form< 1[5][8]
Severe Form (Type I)~ 1[5][8]
Mild/Moderate Form (Type II)> 2[8]

Note: Absolute concentrations of this compound and S-Ado can vary between patients and do not always directly correlate with disease severity; the ratio is considered a more reliable indicator.[6][7]

MetaboliteFluidPatient GroupConcentration Range (µmol/L)Control Range (µmol/L)
This compoundCSFADSL DeficiencyVaries significantlyUndetectable or very low
S-AdoCSFADSL DeficiencyVaries significantlyUndetectable or very low
This compoundUrineADSL DeficiencyMarkedly elevatedUndetectable or very low
S-AdoUrineADSL DeficiencyMarkedly elevatedUndetectable or very low

Specific quantitative values for concentration ranges are highly variable in the literature and depend on the specific mutation and analytical method used. The key takeaway is the significant elevation compared to healthy controls.

Pathophysiological Consequences of this compound Accumulation

While the precise mechanisms of this compound-induced neurotoxicity are still under investigation, several key downstream effects have been identified, primarily impacting cellular signaling pathways crucial for neurodevelopment and homeostasis.

Impairment of Primary Ciliogenesis

Recent studies have demonstrated that this compound accumulation can lead to defects in primary ciliogenesis.[9] Primary cilia are microtubule-based organelles that act as cellular antennae, sensing and transducing extracellular signals. They play a critical role in various signaling pathways, including Sonic hedgehog (Shh) and Wnt, which are essential for proper brain development.[10][11] The impairment of ciliogenesis by this compound provides a potential mechanistic link between the biochemical defect and the observed neurodevelopmental abnormalities, such as microcephaly, in ADSL deficiency.[9]

Induction of DNA Damage Signaling

This compound accumulation has also been implicated in the activation of DNA damage response (DDR) pathways.[12] The DDR is a complex signaling network that detects and repairs DNA lesions, and if the damage is irreparable, can trigger cell cycle arrest or apoptosis.[13][14] The chronic activation of DDR pathways by this compound may contribute to the neuronal cell dysfunction and loss observed in ADSL deficiency.

Experimental Protocols

Measurement of this compound and S-Ado in Biological Fluids

Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the quantification of this compound and S-Ado.[7][15]

Protocol Overview:

  • Sample Preparation:

    • Cerebrospinal fluid (CSF), urine, or plasma samples are collected from patients.

    • Samples are deproteinized, typically by adding a precipitating agent like perchloric acid or by ultrafiltration.

    • The supernatant is collected after centrifugation and neutralized if necessary.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC system equipped with a reverse-phase C18 column.

    • A mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile) is used for isocratic or gradient elution. Ion-pairing reagents like tetrabutylammonium hydrogen sulfate may be added to the mobile phase to improve the retention and separation of the polar analytes.

  • Detection and Quantification:

    • This compound and S-Ado are detected by their UV absorbance at a specific wavelength (typically around 260-280 nm).

    • Quantification is achieved by comparing the peak areas of the analytes in the patient sample to those of known concentrations of purified standards.

Adenylosuccinate Lyase (ADSL) Enzyme Activity Assay

Method: A continuous spectrophotometric rate determination assay is used to measure ADSL activity.[1]

Protocol Overview:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C.

    • Substrate Solution: 1.72 mM Adenylosuccinic Acid (S-AMP) prepared fresh in Assay Buffer.

    • Enzyme Preparation: A solution of the enzyme (from cell lysates or purified) is prepared in cold Assay Buffer to a concentration of 0.2 - 0.4 units/ml immediately before use.

  • Assay Procedure:

    • In a quartz cuvette, combine the Assay Buffer and the Substrate Solution.

    • Equilibrate the mixture to 25°C and monitor the absorbance at 280 nm until a stable baseline is achieved.

    • Initiate the reaction by adding the Enzyme Preparation to the cuvette.

    • Immediately mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes. The decrease in absorbance corresponds to the conversion of S-AMP to AMP and fumarate.

  • Calculation of Activity:

    • The rate of change in absorbance per minute (ΔA280/min) is determined from the linear portion of the reaction curve.

    • The enzyme activity is calculated using the Beer-Lambert law and the known extinction coefficient for the conversion of S-AMP to AMP. One unit of ADSL activity is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinic acid to fumaric acid and 5'-AMP per minute at pH 7.0 and 25°C.[1]

Visualizing the Pathophysiology of ADSL Deficiency

Biochemical Pathway of Purine Synthesis and ADSL Deficiency

cluster_purine_synthesis De Novo Purine Synthesis cluster_pnc Purine Nucleotide Cycle PRPP PRPP PRA PRA PRPP->PRA Multiple Steps GAR GAR FGAR FGAR FGAM FGAM AIR AIR CAIR CAIR This compound This compound ADSL Adenylosuccinate Lyase (ADSL) This compound->ADSL This compound This compound (Accumulates) This compound->this compound AICAR AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP IMP2 IMP SAMP S-AMP IMP2->SAMP AMP AMP SAMP->AMP SAMP->ADSL S_Ado S-Ado (Accumulates) SAMP->S_Ado AMP->IMP2 ADSL->AICAR Fumarate ADSL->AMP Fumarate ADSL_Deficiency ADSL Deficiency (Mutation in ADSL gene) ADSL_Deficiency->ADSL Dephosphorylation Dephosphorylation Neurotoxicity Neurotoxicity This compound->Neurotoxicity S_Ado->Neurotoxicity

Caption: Biochemical pathway illustrating the role of ADSL and the accumulation of this compound and S-Ado in ADSL deficiency.

Experimental Workflow for Diagnosis of ADSL Deficiency

Patient Patient with Neurological Symptoms (e.g., seizures, developmental delay) Sample_Collection Sample Collection (CSF, Urine, Plasma) Patient->Sample_Collection Genetic_Testing Genetic Testing (ADSL gene sequencing) Patient->Genetic_Testing Metabolite_Analysis Metabolite Analysis (HPLC) Sample_Collection->Metabolite_Analysis Enzyme_Assay ADSL Enzyme Activity Assay Sample_Collection->Enzyme_Assay Elevated_Metabolites Elevated this compound and S-Ado Metabolite_Analysis->Elevated_Metabolites Reduced_Activity Reduced ADSL Activity Enzyme_Assay->Reduced_Activity Pathogenic_Mutation Pathogenic Mutation Identified Genetic_Testing->Pathogenic_Mutation Diagnosis Diagnosis of ADSL Deficiency Elevated_Metabolites->Diagnosis Reduced_Activity->Diagnosis Pathogenic_Mutation->Diagnosis

Caption: Experimental workflow for the diagnosis of Adenylosuccinate Lyase Deficiency.

Logical Relationship from Genotype to Phenotype

Genotype ADSL Gene Mutation Enzyme_Dysfunction ADSL Enzyme Dysfunction (Reduced Activity/Stability) Genotype->Enzyme_Dysfunction Metabolite_Accumulation Accumulation of this compound and S-Ado Enzyme_Dysfunction->Metabolite_Accumulation SAdo_SAICAr_Ratio Altered S-Ado/SAICAr Ratio Metabolite_Accumulation->SAdo_SAICAr_Ratio Signaling_Disruption Disruption of Cellular Signaling (e.g., Ciliogenesis, DNA Damage Response) SAdo_SAICAr_Ratio->Signaling_Disruption Phenotype Clinical Phenotype (e.g., Neurological Impairment, Seizures) Signaling_Disruption->Phenotype

Caption: Logical flow from ADSL gene mutation to the clinical phenotype.

This compound-Induced Disruption of Cellular Signaling

cluster_cilia Primary Ciliogenesis cluster_dna DNA Damage Response This compound This compound Accumulation Cilia_Formation Cilia Assembly and Function This compound->Cilia_Formation Inhibits DDR_Activation DDR Pathway Activation (e.g., ATM/ATR, p53) This compound->DDR_Activation Induces Shh_Wnt Shh/Wnt Signaling Cilia_Formation->Shh_Wnt Neurodevelopment Normal Neurodevelopment Shh_Wnt->Neurodevelopment Neurodevelopmental_Defects Neurodevelopmental Defects (e.g., Microcephaly) DNA_Integrity DNA Integrity Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis DDR_Activation->Cell_Cycle_Arrest Neuronal_Dysfunction Neuronal Dysfunction/ Cell Death Cell_Cycle_Arrest->Neuronal_Dysfunction

Caption: this compound-mediated disruption of primary ciliogenesis and DNA damage response pathways.

Conclusion and Future Directions

The accumulation of this compound is a central event in the pathophysiology of adenylosuccinate lyase deficiency. Its neurotoxic effects, mediated through the disruption of critical cellular processes like primary ciliogenesis and the DNA damage response, provide a compelling explanation for the severe neurological manifestations of the disease. The quantitative relationship between the S-Ado/SAICAr ratio and clinical severity underscores the importance of these metabolites as both diagnostic markers and potential therapeutic targets.

Future research should focus on further elucidating the precise molecular mechanisms by which this compound exerts its toxic effects. Identifying the specific downstream effectors of this compound in neuronal cells could unveil novel targets for therapeutic intervention. Furthermore, the development of high-throughput screening assays based on the protocols outlined in this guide could facilitate the discovery of small molecules that either reduce the production of this compound or mitigate its downstream consequences, offering hope for the development of effective treatments for this devastating disorder. The use of animal models, such as the C. elegans and zebrafish models of ADSL deficiency, will be instrumental in these preclinical investigations.[9][16]

References

The Discovery and History of SAICAR in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylaminoimidazolecarboxamide ribotide (SAICAR), a critical intermediate in the de novo purine biosynthesis pathway, has emerged from a mere metabolic stepping stone to a molecule of significant interest in human health and disease. Initially identified as a transient component in the intricate cascade leading to the synthesis of purine nucleotides, this compound has since been implicated in a rare inborn error of metabolism, neurotoxicity, and cancer cell signaling. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its role in purine metabolism, the analytical methods used for its study, and its pathophysiological implications.

The De Novo Purine Biosynthesis Pathway and the Discovery of this compound

The elucidation of the de novo purine biosynthesis pathway, a fundamental metabolic route for the synthesis of adenosine and guanosine nucleotides, was a landmark achievement in biochemistry. This multi-step enzymatic process, conserved across many species, builds the purine ring from various small molecule precursors. Within this pathway, this compound is synthesized from carboxyaminoimidazole ribotide (CAIR) and aspartate in an ATP-dependent reaction catalyzed by phosphoribosylaminoimidazole-succinocarboxamide synthase (PAICS), also known as this compound synthase.[1][2] Subsequently, adenylosuccinate lyase (ADSL) cleaves fumarate from this compound to produce 5-aminoimidazole-4-carboxamide ribotide (AICAR), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3]

The discovery of this compound was intrinsically linked to the meticulous work of researchers in the mid-20th century who pieced together the purine biosynthesis pathway using isotopic labeling and enzymatic studies in various organisms, including pigeons and E. coli. The transient nature of this compound made its initial identification challenging, but its existence was confirmed through the characterization of the enzymes that produce and consume it.

Adenylosuccinate Lyase Deficiency: The Clinical Significance of this compound Accumulation

The pivotal role of this compound in human health became starkly apparent with the discovery of adenylosuccinate lyase deficiency (ADSLD), a rare autosomal recessive metabolic disorder.[4][5] In individuals with ADSLD, the impaired function of the ADSL enzyme leads to the accumulation of its two substrates: this compound and succinyladenosine monophosphate (S-AMP). These phosphorylated intermediates are subsequently dephosphorylated to their respective riboside forms, succinylaminoimidazolecarboxamide riboside (this compound) and succinyladenosine (S-Ado), which accumulate in the cerebrospinal fluid (CSF), urine, and plasma of patients.[4][6][7]

The clinical presentation of ADSLD is heterogeneous, ranging from severe neonatal encephalopathy to milder forms with psychomotor retardation, autistic features, and epilepsy.[7] A key diagnostic and prognostic indicator is the ratio of S-Ado to this compound in the CSF.[8] This ratio has been observed to correlate with the severity of the clinical phenotype.[8]

Quantitative Data on this compound and Related Enzymes

The study of this compound and its metabolically related enzymes has yielded important quantitative data that is crucial for understanding its role in both normal physiology and disease.

Table 1: Kinetic Parameters of Human Adenylosuccinate Lyase (ADSL) with this compound
ParameterValueReference
kcat90 s-1[9]
K0.51.8 ± 0.1 µM[10]
Hill Coefficient (n)> 1[10]

Note: The Hill coefficient being greater than 1 indicates positive cooperativity for this compound binding.

Table 2: S-Ado to this compound Ratio in Cerebrospinal Fluid (CSF) of ADSL Deficient Patients
Clinical PhenotypeS-Ado/SAICAr Ratio in CSFReference
Fatal Neonatal< 1[8]
Severe Infantile (Type I)~ 1[8]
Milder Phenotype (Type II)≥ 2[8]
Table 3: Allosteric Activation of Pyruvate Kinase M2 (PKM2) by this compound
ParameterValueReference
EC500.3 ± 0.1 mM[4]
Effect on PKM2 Km for PEPDecrease from ~2 mM to ~0.1 mM[4]
Effect on PKM2 kcat2-3 fold increase[4]

Experimental Protocols

Measurement of this compound Levels by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general framework for the quantification of this compound in biological samples. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

1.1. Sample Preparation:

  • Cell Culture: Wash cells with ice-cold phosphate-buffered saline (PBS). Extract metabolites with a cold solvent mixture (e.g., 80% methanol). Centrifuge to pellet cellular debris and collect the supernatant.

  • Biofluids (Urine, CSF, Plasma): Deproteinize samples by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.

1.2. HPLC Separation:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

1.3. Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion for this compound and one or more specific product ions generated by collision-induced dissociation.

    • Example MRM transition for this compound (positive mode): Precursor ion (m/z) -> Product ion (m/z). Specific m/z values would be determined by direct infusion of a this compound standard.

  • Quantification: A standard curve is generated using a pure this compound standard of known concentrations. An internal standard (e.g., a stable isotope-labeled version of this compound) is recommended for accurate quantification.

Adenylosuccinate Lyase (ADSL) Activity Assay

This spectrophotometric assay measures the activity of ADSL by monitoring the decrease in absorbance as this compound is converted to AICAR.

2.1. Reagents:

  • Assay Buffer: e.g., 40 mM Tris-HCl, pH 7.4.

  • Substrate: this compound solution of a known concentration.

  • Enzyme: Purified ADSL or cell/tissue lysate containing ADSL.

2.2. Procedure:

  • Prepare a reaction mixture containing the assay buffer and this compound in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the decrease in absorbance at 269 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance change over time.

2.3. Calculation: The specific activity of the enzyme can be calculated using the Beer-Lambert law and the difference in the molar extinction coefficient between this compound and AICAR at 269 nm (Δε = 700 M-1cm-1).[10]

Generation of an adsl Knockout Zebrafish Model using CRISPR/Cas9

This protocol outlines the general steps for creating a zebrafish model of ADSL deficiency.

3.1. Design and Synthesis of sgRNA:

  • Identify a target site in an early exon of the zebrafish adsl gene.

  • Use online tools to design a specific single guide RNA (sgRNA) that minimizes off-target effects.

  • Synthesize the sgRNA in vitro using a commercially available kit.

3.2. Microinjection of Zebrafish Embryos:

  • Prepare an injection mix containing the synthesized sgRNA and Cas9 protein or mRNA.

  • Inject the mixture into one-cell stage zebrafish embryos.

3.3. Screening for Mutations:

  • At 24-48 hours post-fertilization, extract genomic DNA from a subset of injected embryos.

  • Use PCR to amplify the target region of the adsl gene.

  • Analyze the PCR products for the presence of insertions or deletions (indels) using techniques such as high-resolution melt analysis (HRMA) or sequencing.

3.4. Raising Founders and Establishing a Mutant Line:

  • Raise the remaining injected embryos to adulthood (F0 generation).

  • Outcross the F0 fish with wild-type fish to identify founders that transmit the mutation to their offspring (F1 generation).

  • Genotype the F1 generation to identify heterozygous carriers of the adsl mutation.

  • Incross heterozygous F1 fish to generate homozygous adsl mutant zebrafish (F2 generation) for phenotypic analysis.

3.5. Phenotypic Analysis:

  • Monitor the homozygous mutant embryos for developmental defects, paying close attention to neurological and morphological abnormalities.

  • Measure the levels of this compound and S-Ado in the embryos or larvae using HPLC-MS/MS to confirm the biochemical phenotype of ADSL deficiency.

Signaling Pathways and Logical Relationships

The Role of this compound in Cancer Metabolism

Recent research has unveiled an unexpected role for this compound as a signaling molecule in cancer cells. Under conditions of glucose limitation, cancer cells accumulate this compound, which then acts as an allosteric activator of pyruvate kinase M2 (PKM2).[4] PKM2 is a key glycolytic enzyme that is highly expressed in cancer cells and plays a crucial role in metabolic reprogramming.

The activation of PKM2 by this compound has several downstream consequences that promote cancer cell survival and proliferation. It enhances glycolysis, leading to increased glucose uptake and lactate production. Furthermore, the this compound-PKM2 interaction has been shown to activate the MAP kinase signaling pathway, specifically Erk1/2, which is a central regulator of cell growth and proliferation.

SAICAR_PKM2_Signaling cluster_0 De Novo Purine Synthesis CAIR CAIR PAICS PAICS (this compound Synthase) CAIR->PAICS This compound This compound ADSL ADSL This compound->ADSL PKM2 PKM2 (inactive dimer) This compound->PKM2 Allosteric Activation AICAR AICAR PAICS->this compound ADSL->AICAR PKM2_active PKM2 (active) Glycolysis Enhanced Glycolysis PKM2_active->Glycolysis Erk12 Erk1/2 PKM2_active->Erk12 Activation Proliferation Cell Proliferation & Survival Erk12->Proliferation

This compound-mediated activation of PKM2 and downstream signaling.
Experimental Workflow for Investigating this compound's Role in ADSL Deficiency

The following diagram illustrates a typical experimental workflow for studying the consequences of this compound accumulation in the context of ADSL deficiency.

ADSLD_Workflow cluster_0 Model System Generation cluster_1 Biochemical and Phenotypic Analysis cluster_2 Molecular Mechanism Investigation Cell_Culture Cell Culture (e.g., Fibroblasts, HeLa) CRISPR CRISPR/Cas9-mediated ADSL knockout/knockdown Cell_Culture->CRISPR Zebrafish Zebrafish Embryos Zebrafish->CRISPR Metabolomics Metabolite Analysis (HPLC-MS/MS) - this compound - S-Ado CRISPR->Metabolomics Validate Model Enzyme_Assay ADSL Activity Assay CRISPR->Enzyme_Assay Validate Model Phenotyping Phenotypic Analysis - Morphology - Neurological Function - Cell Viability CRISPR->Phenotyping Characterize Phenotype Signaling Signaling Pathway Analysis (e.g., Western Blot for p-Erk) Phenotyping->Signaling Investigate Cause Gene_Expression Gene Expression Analysis (e.g., RNA-seq) Phenotyping->Gene_Expression Investigate Cause

References

Whitepaper: SAICAR as a Critical Allosteric Activator of Pyruvate Kinase M2

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, is a critical regulator of cancer cell metabolism and proliferation. Unlike other pyruvate kinase isoforms, PKM2 can exist in a highly active tetrameric state or a less active dimeric state, with the latter being predominant in cancer cells. The allosteric regulation of PKM2 is central to its function, allowing cancer cells to adapt their metabolic output to meet anabolic demands. Succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5′-phosphate (SAICAR), an intermediate of the de novo purine biosynthesis pathway, has emerged as a crucial, isozyme-specific allosteric activator of PKM2. This document provides a comprehensive technical overview of the multifaceted role of this compound in activating both the canonical pyruvate kinase function and a non-canonical protein kinase function of PKM2, coupling cellular metabolic status with proliferative signaling.

The Duality of PKM2 Activation by this compound

This compound uniquely modulates PKM2 activity through two distinct mechanisms, enabling a functional switch dependent on the cellular metabolic context.

Allosteric Activation of Pyruvate Kinase Activity

In nutrient-limited conditions, such as glucose starvation, cancer cells accumulate this compound.[1][2] This accumulation triggers the allosteric activation of PKM2's pyruvate kinase function.[1][3] A pivotal finding is that this compound preferentially activates the dimeric form of PKM2, which is otherwise considered largely inactive.[4][5] Unlike the canonical activator Fructose-1,6-bisphosphate (FBP) which promotes the formation of the active tetramer, this compound activates the PKM2 dimer without inducing tetramerization.[4][6] This mechanism allows cancer cells to maintain energy production via glycolysis even when the enzyme is predominantly in its "inactive" dimeric state, a condition correlated with malignancy.[4][5] This this compound-dependent activation enhances glucose uptake, lactate production, and cellular ATP levels, promoting cancer cell survival in nutrient-poor environments.[1][3][7]

Induction of Non-Canonical Protein Kinase Activity

Beyond its role in glycolysis, the binding of this compound to PKM2 induces a novel protein kinase activity.[8][9] In this capacity, PKM2 utilizes phosphoenolpyruvate (PEP) to phosphorylate protein substrates, directly linking glycolytic potential to cellular signaling.[8] The PKM2-SAICAR complex has been shown to phosphorylate over 100 human proteins, many of which are protein kinases involved in mitogenic signaling and cell proliferation.[8][9] This protein kinase function is notably inhibited by FBP, suggesting a metabolic switch: when glycolytic intermediates are abundant (high FBP), PKM2 functions as a pyruvate kinase; when purine synthesis intermediates accumulate (high this compound), it functions as a protein kinase.[8][10]

Quantitative Data: this compound-PKM2 Interaction

The interaction between this compound and PKM2 has been quantitatively characterized, revealing a strong preference for the dimeric form of the enzyme.

ParameterPKM2 FormValueReference
Dissociation Constant (Kd) Wild-Type (WT)300 ± 90 µM[4]
Dimeric Mutant (G415R)12 ± 3 µM[4]
Activation Constant (EC50) Wild-Type (WT)~300 µM[4][8]
Dimeric Mutant (G415R)60 ± 20 µM[4]

Signaling Pathways and Cellular Ramifications

The dual functions of the PKM2-SAICAR complex integrate cellular metabolism with key signaling pathways that drive cell proliferation and survival.

The PKM2-SAICAR-ERK Positive Feedback Loop

A critical discovery is the direct link between this compound-activated PKM2 and the MAPK/ERK signaling pathway.[8] The PKM2-SAICAR complex phosphorylates and activates ERK1/2.[8][9] In turn, activated ERK1/2 phosphorylates PKM2, which sensitizes the enzyme for this compound binding.[8][10] This creates a positive feedback loop that sustains proliferative signaling and is necessary for mitogen-induced cell proliferation.[8][9] Disruption of this loop, either by using a this compound-insensitive PKM2 mutant or by depleting this compound, inhibits sustained ERK activation.[10]

PKM2_SAICAR_ERK_Feedback_Loop cluster_Metabolism Metabolic State cluster_Signaling Proliferative Signaling This compound This compound (Metabolite) PKM2 PKM2 Dimer This compound->PKM2 Binds & Activates Protein Kinase Activity PKM2_this compound PKM2-SAICAR (Active Protein Kinase) ERK ERK1/2 PKM2_this compound->ERK Phosphorylates (T202) & Activates ERK->PKM2 Phosphorylates PKM2 (Sensitizes for this compound) Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: PKM2-SAICAR and ERK1/2 form a positive feedback loop.
Nuclear Functions and Gene Regulation

This compound accumulation also promotes the partial nuclear localization of PKM2.[8] In the nucleus, the PKM2-SAICAR complex can act as a protein kinase to phosphorylate nuclear proteins, including histone H3 on threonine 11 (H3-T11).[8] This activity links the metabolic state directly to epigenetic regulation and gene expression, such as that of the MYC oncogene.[10]

PKM2_Nuclear_Function cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound High Cellular This compound PKM2_cyto PKM2 This compound->PKM2_cyto Binds PKM2_nuclear PKM2-SAICAR Complex PKM2_cyto->PKM2_nuclear Promotes Nuclear Translocation HistoneH3 Histone H3 PKM2_nuclear->HistoneH3 Phosphorylates (H3-T11) Gene_Expression Gene Expression (e.g., MYC) HistoneH3->Gene_Expression Regulates

Caption: this compound promotes nuclear translocation and kinase activity of PKM2.

Experimental Protocols & Workflows

Reproducible characterization of the this compound-PKM2 interaction relies on specific biochemical assays.

Pyruvate Kinase Activity Assay (LDH-Coupled)

This continuous spectrophotometric assay measures PKM2's enzymatic conversion of PEP to pyruvate. The pyruvate is subsequently reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 6.2 mM MgCl₂, 1 mM DTT.

  • Reagents:

    • PKM2 enzyme (e.g., 10-50 nM)

    • This compound (or other activators like FBP) at desired concentrations

    • ADP (final concentration 2 mM)

    • NADH (final concentration 220 µM)

    • LDH (final concentration 5 units/mL)

  • Procedure:

    • Incubate PKM2 with this compound in assay buffer for 30 minutes at 37°C in a 96-well UV-transparent plate.

    • Add ADP, NADH, and LDH to the mixture.

    • Initiate the reaction by adding PEP (final concentration e.g., 150 µM).

    • Immediately monitor the decrease in absorbance at 340 nm over time.

PK_Assay_Workflow start Start prep Prepare Assay Plate: PKM2 + this compound in Assay Buffer start->prep incubate Incubate 30 min @ 37°C prep->incubate add_reagents Add Coupling Reagents: ADP + NADH + LDH incubate->add_reagents initiate Initiate Reaction: Add PEP add_reagents->initiate measure Monitor A340 nm (Kinetic Read) initiate->measure end End measure->end

Caption: Workflow for the LDH-coupled pyruvate kinase activity assay.
In Vitro Protein Kinase Assay

This assay measures the ability of the PKM2-SAICAR complex to phosphorylate a protein substrate.

  • Reagents:

    • Recombinant PKM2 (rPKM2, e.g., 10 nM)

    • Protein substrate (e.g., recombinant histone H3.1 monomer, 2 µM)

    • Phosphate donor: PEP (0.10 mM)

    • Activator: this compound (0.5 mM)

  • Procedure:

    • Combine rPKM2, substrate, PEP, and this compound in a reaction buffer.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 5-30 minutes).

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate proteins using SDS-PAGE.

    • Transfer proteins to a membrane and perform a Western blot using a phospho-specific antibody (e.g., anti-phospho-H3-T11).

Implications for Drug Development

The discovery of this compound as a specific allosteric activator of PKM2, particularly its dimeric form, presents a paradigm shift in understanding cancer metabolism. The this compound-PKM2 axis represents a potential therapeutic target. Modulating this interaction could disrupt the delicate balance cancer cells maintain between anabolism and energy production.

  • Targeting the this compound Binding Site: Developing small molecules that either compete with this compound or stabilize a truly inactive conformation of the PKM2 dimer could inhibit both its pyruvate kinase and protein kinase activities, thereby simultaneously targeting metabolism and proliferative signaling.

  • Exploiting the Dimer-Specific Activation: The preferential activation of the dimer by this compound suggests that strategies aimed at locking PKM2 in its dimeric state might be ineffective unless the this compound binding site is also addressed.

Further research into the structural basis of this compound binding and the downstream consequences of its dual activation modes will be critical for the development of novel and effective cancer therapies targeting PKM2.

References

The Enzymatic Conversion of SAICAR to AICAR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR), a critical step in the de novo purine biosynthesis pathway. This guide details the enzyme responsible, its kinetics, relevant experimental protocols, and its role within the broader context of cellular metabolism.

Introduction

The conversion of this compound to AICAR is the eighth step in the ten-step de novo synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This reaction is catalyzed by the enzyme Adenylosuccinate Lyase (ADSL). ADSL is a bifunctional enzyme that also catalyzes the conversion of adenylosuccinate to AMP and fumarate, the final step in AMP synthesis.[1][2] The enzyme plays a crucial role in providing the necessary purine nucleotides for DNA and RNA synthesis, cellular energy metabolism, and signaling processes.[3]

Mutations in the ADSL gene can lead to adenylosuccinate lyase deficiency, a rare autosomal recessive metabolic disorder characterized by psychomotor retardation, autistic features, and seizures.[3][4] This underscores the importance of understanding the function and regulation of this enzyme for the development of potential therapeutic interventions.

The Enzyme: Adenylosuccinate Lyase (ADSL)

ADSL is a homotetrameric enzyme, with each of the four active sites being formed by residues from three of the four identical subunits.[1] It belongs to the aspartase/fumarase superfamily of enzymes and catalyzes a β-elimination reaction.[5]

The reaction mechanism for the conversion of this compound to AICAR proceeds via an E1cb elimination mechanism. A base at the active site abstracts a proton from the β-carbon of the succinyl moiety of this compound, leading to the formation of a carbanion intermediate. Subsequently, a proton is donated to the nitrogen atom of the imidazole ring, facilitating the cleavage of the C-N bond and the release of fumarate and AICAR.[1]

Quantitative Data

The following table summarizes the kinetic parameters for human Adenylosuccinate Lyase with this compound as the substrate.

EnzymeSubstrateKm (µM)kcat (s-1)Source
Human Adenylosuccinate Lyase (Wild-Type)This compound16 ± 54.2 ± 0.2[6]

Signaling and Metabolic Pathways

The conversion of this compound to AICAR is an integral part of the de novo purine biosynthesis pathway. This pathway is tightly regulated to ensure an adequate supply of purine nucleotides while avoiding wasteful overproduction.

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the position of the this compound to AICAR conversion within the de novo purine biosynthesis pathway.

purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC This compound This compound CAIR->this compound PAICS AICAR AICAR This compound->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP ADSS, ADSL GMP GMP IMP->GMP IMPDH, GMPS

Diagram of the de novo purine biosynthesis pathway.
Regulation of Purine Biosynthesis

The de novo purine biosynthesis pathway is regulated at multiple levels to respond to the cell's metabolic state.

regulation_pathway cluster_feedback Feedback Inhibition cluster_activation Substrate Activation cluster_transcriptional Transcriptional Regulation cluster_ptm Post-Translational Modification AMP AMP PPAT PPAT (Rate-limiting step) AMP->PPAT GMP GMP GMP->PPAT IMP IMP IMP->PPAT PRPP PRPP PRPP->PPAT TFs Transcription Factors (e.g., c-Myb, E2F) ADSL_gene ADSL Gene TFs->ADSL_gene Kinases Kinases (e.g., CK2, AKT) ADSL_protein ADSL Protein Kinases->ADSL_protein Phosphorylation

Regulation of the purine biosynthesis pathway.

Experimental Protocols

Spectrophotometric Assay for Adenylosuccinate Lyase Activity

This protocol is adapted from published methods to measure the activity of ADSL by monitoring the decrease in absorbance as this compound is converted to AICAR.[6]

Materials:

  • Recombinant human ADSL

  • This compound substrate

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4

  • Quartz cuvettes (1 mL volume)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the assay buffer. The concentration should be determined based on the desired final concentrations for the kinetic assay (e.g., ranging from 1 µM to 100 µM).

  • Set the spectrophotometer to a wavelength of 269 nm and the temperature to 25°C.

  • To a 1 mL quartz cuvette, add the assay buffer and the desired volume of the this compound stock solution.

  • Initiate the reaction by adding a known amount of recombinant human ADSL to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 269 nm for a set period (e.g., 30-60 seconds).

  • The rate of the reaction is calculated using the change in absorbance over time and the difference in the molar extinction coefficient between this compound and AICAR (Δε269 = 700 M-1cm-1).[6]

  • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound. The data can then be fitted to the Michaelis-Menten equation.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of ADSL activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Recombinant ADSL Purification reaction_setup Reaction Setup in Cuvette enzyme_prep->reaction_setup substrate_prep This compound Substrate Preparation substrate_prep->reaction_setup buffer_prep Assay Buffer Preparation buffer_prep->reaction_setup spectro Spectrophotometric Measurement (269 nm) reaction_setup->spectro rate_calc Calculate Initial Reaction Rates spectro->rate_calc kinetic_fit Fit Data to Michaelis-Menten Equation rate_calc->kinetic_fit param_det Determine Km and Vmax kinetic_fit->param_det

Workflow for ADSL activity characterization.

Conclusion

The enzymatic conversion of this compound to AICAR by adenylosuccinate lyase is a fundamental step in purine metabolism. A thorough understanding of its mechanism, kinetics, and regulation is essential for researchers in metabolic diseases and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into this critical enzyme and its role in cellular function and disease.

References

The Crossroads of Metabolism and Signaling: An In-depth Guide to SAICAR Metabolic Pathway Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway intermediates of succinylaminoimidazolecarboxamide ribose-5'-phosphate (SAICAR), a critical nexus in cellular metabolism and signaling. This document details the quantitative aspects of this compound and its related metabolites, outlines experimental protocols for their study, and visualizes the intricate pathways in which they participate.

Core Intermediates and Quantitative Data

The de novo purine biosynthesis pathway is a fundamental process for the production of essential building blocks for DNA, RNA, and energy currency. This compound is a key intermediate in this pathway. Its cellular concentrations can fluctuate significantly, particularly in cancer cells, where it plays a pivotal role in metabolic reprogramming.

Recent studies have quantified the intracellular concentrations of this compound in various cancer cell lines, particularly in response to glucose deprivation. This accumulation of this compound has been shown to be a critical event in cancer cell survival and proliferation.

Cell LineConditionThis compound Concentration (µM)Reference
HeLa (Cervical Cancer)Glucose-rich~20-100[1]
Glucose-starved~300-700 (oscillatory)[1]
A549 (Non-small cell lung cancer)Glucose-starvedElevated to ~300-700[1]
U87 (Glioblastoma)Glucose-starvedElevated to ~300-700[1]
H1299 (Non-small cell lung cancer)Glucose-starvedElevated to ~300-700 (oscillatory)[1]
Leukemia CellsGlucose-rich~40[1]

Table 1: Intracellular this compound Concentrations in Human Cancer Cell Lines. Cellular levels of this compound were measured by liquid chromatography-mass spectrometry (LC-MS) under varying glucose conditions.

The this compound-PKM2 Signaling Axis: A Key Regulator of Cancer Metabolism

This compound is not merely a metabolic intermediate; it is also a crucial signaling molecule that allosterically activates the M2 isoform of pyruvate kinase (PKM2), an enzyme central to cancer metabolism. This activation is isozyme-selective, with this compound having an effective concentration at half-maximal effect (EC50) of approximately 300 µM for PKM2.[1] Phosphorylation of PKM2 by ERK1/2 can increase the affinity for this compound, lowering the EC50 to 12 µM.[2] The binding of this compound to PKM2 enhances its pyruvate kinase activity, promoting glycolysis and lactate production, which are characteristic features of the Warburg effect in cancer cells.

Furthermore, the this compound-PKM2 interaction initiates a signaling cascade that promotes cell proliferation. The this compound-bound PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating and activating other signaling proteins, including Erk1/2 of the MAPK pathway.[3][4] This creates a positive feedback loop where activated Erk1/2 can, in turn, phosphorylate PKM2, further enhancing its affinity for this compound and amplifying the pro-proliferative signal.[3][4]

Experimental Protocols

Metabolite Extraction from Adherent Mammalian Cells for Purine Analysis

This protocol outlines a common procedure for the extraction of intracellular metabolites, including this compound, from adherent mammalian cells for subsequent analysis by LC-MS/MS.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (HPLC grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Dry ice or liquid nitrogen

Procedure:

  • Culture adherent cells to the desired confluency in appropriate culture vessels.

  • Aspirate the culture medium completely.

  • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Immediately place the culture dish on a bed of dry ice or in a liquid nitrogen bath to quench metabolic activity.

  • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).

  • Using a pre-chilled cell scraper, scrape the cells into the methanol solution.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute to ensure complete lysis.

  • Incubate the tubes on dry ice or at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • The extracted metabolites are now ready for analysis by LC-MS/MS or can be stored at -80°C.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of this compound using a triple quadrupole mass spectrometer. Specific parameters will need to be optimized for the instrument used.

Instrumentation and Reagents:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A suitable reversed-phase or HILIC column for separation of polar metabolites.

  • Mobile phases (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

  • This compound analytical standard.

  • Internal standard (e.g., a stable isotope-labeled version of this compound).

Procedure:

  • Sample Preparation: Thaw the extracted metabolite samples on ice. If necessary, dilute the samples in the initial mobile phase. Spike a known concentration of the internal standard into each sample.

  • Chromatographic Separation:

    • Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the LC column.

    • Develop a gradient elution method to achieve optimal separation of this compound from other metabolites. The gradient will typically start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive or negative ion mode, depending on which provides better sensitivity for this compound.

    • Optimize the ESI source parameters (e.g., spray voltage, gas flows, and temperature).

    • Perform a precursor ion scan to determine the m/z of the this compound molecular ion.

    • Perform a product ion scan to identify the characteristic fragment ions of this compound.

    • Set up a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the transition from the this compound precursor ion to its most abundant and specific product ion. A second transition can be used for confirmation.

    • Create a calibration curve using the this compound analytical standard at a range of concentrations.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard in each sample.

    • Calculate the ratio of the this compound peak area to the internal standard peak area.

    • Use the calibration curve to determine the concentration of this compound in the original sample, taking into account any dilution factors.

Visualizing the Pathways

To better understand the complex relationships of the this compound metabolic and signaling pathways, the following diagrams have been generated using the DOT language.

SAICAR_Metabolic_Pathway cluster_dnps De Novo Purine Synthesis PRPP PRPP PRA PRA PRPP->PRA GART GART (trifunctional) PFAS PFAS PAICS PAICS (bifunctional) ADSL ADSL ATIC ATIC (bifunctional) GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS AIR AIR FGAM->AIR GART CAIR CAIR AIR->CAIR PAICS (AIRc) This compound This compound CAIR->this compound PAICS (SAICARs) AICAR AICAR This compound->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC

Caption: De Novo Purine Biosynthesis Pathway Highlighting this compound.

SAICAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKM2_active PKM2 (active dimer/tetramer) This compound->PKM2_active allosteric activation PKM2_inactive PKM2 (inactive dimer) Glycolysis ↑ Glycolysis (Warburg Effect) PKM2_active->Glycolysis Erk1_2_active p-Erk1/2 PKM2_active->Erk1_2_active phosphorylation Nucleus Nucleus Erk1_2_inactive Erk1/2 Erk1_2_active->PKM2_inactive phosphorylation (positive feedback) Proliferation Cell Proliferation Erk1_2_active->Proliferation

Caption: this compound-PKM2 Signaling Pathway in Cancer Cells.

Experimental_Workflow start Adherent Cell Culture quench Metabolic Quenching (Dry Ice / Liquid N2) start->quench extraction Metabolite Extraction (80% Methanol) quench->extraction centrifugation Centrifugation (14,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant (Metabolite Extract) centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data end Results data->end

Caption: Experimental Workflow for this compound Quantification.

References

The Regulatory Role of SAICAR in Yeast Transcriptional Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate network of cellular metabolism, intermediates often play dual roles, serving not only as precursors for biosynthesis but also as signaling molecules that regulate gene expression. Within the yeast Saccharomyces cerevisiae, 5'-phosphoribosyl-4-(N-succinylcarboxamide)-5-aminoimidazole (SAICAR), an intermediate in the de novo purine biosynthesis pathway, has emerged as a critical regulator of transcriptional activation. This technical guide provides an in-depth exploration of this compound's impact on transcriptional regulation in yeast, focusing on its mechanism of action, the key molecular players involved, and the experimental methodologies used to elucidate its function. This document is intended to be a comprehensive resource for researchers in molecular biology, drug discovery, and systems biology, offering detailed protocols, quantitative data summaries, and visual representations of the underlying signaling and experimental workflows.

Introduction to Purine Metabolism and Transcriptional Regulation in Yeast

The de novo synthesis of purine nucleotides is a fundamental and highly conserved metabolic pathway essential for DNA and RNA synthesis, energy metabolism, and the production of signaling molecules. In Saccharomyces cerevisiae, the genes encoding the enzymes for AMP biosynthesis (ADE genes) are transcriptionally repressed in the presence of extracellular purines and activated upon purine starvation.[1] This regulation allows the cell to conserve resources by prioritizing the use of salvaged purines when available.

Central to this regulatory mechanism are the transcription factors Bas1p and Pho2p (also known as Bas2p).[1] Bas1p is a Myb-related DNA-binding protein, while Pho2p is a homeodomain protein.[2][3] Their cooperative binding to the upstream activation sequences (UAS) of ADE genes is a prerequisite for transcriptional activation.[3] Early research indicated that the interaction between Bas1p and Pho2p is regulated by the availability of adenine, but the precise signaling molecule remained elusive for some time.[1][2]

Groundbreaking studies have since identified this compound, an intermediate in the purine biosynthetic pathway, as the key signaling molecule that promotes the Bas1p-Pho2p interaction, thereby leading to the transcriptional activation of ADE genes.[4][5] This discovery has redefined our understanding of metabolic regulation, highlighting a direct link between the flux of a metabolic pathway and the transcriptional machinery.

The Central Role of this compound in ADE Gene Activation

This compound is the product of the ADE1-encoded enzyme, this compound synthetase, which catalyzes the seventh step in the de novo synthesis of inosine monophosphate (IMP), the precursor to both AMP and GMP.[6] Genetic studies using various ade mutants have been instrumental in pinpointing this compound's regulatory function.

Mutations in the initial seven steps of the IMP biosynthesis pathway (from ADE4 to ADE1), which prevent the synthesis of this compound, result in low expression of ADE genes even under adenine-limiting conditions.[4][7] Conversely, mutations in the later steps of the pathway, such as in ADE13, lead to the accumulation of this compound and result in the constitutive, high-level expression of ADE genes.[5][7] These findings strongly indicate that this compound is not merely a metabolic intermediate but a true regulatory molecule necessary for the activation of the ADE regulon.[7][8]

The this compound-Dependent Bas1p-Pho2p Interaction

The transcriptional activation of ADE genes requires the formation of a complex between Bas1p and Pho2p at the gene promoters.[3] Yeast two-hybrid studies have demonstrated that the interaction between Bas1p and Pho2p is dependent on the presence of this compound.[4] In yeast strains unable to synthesize this compound (e.g., ade5,7 mutants), the interaction between Bas1p and Pho2p is significantly reduced, leading to a lack of ADE gene activation.[7] This requirement for this compound can be bypassed by artificially fusing Bas1p and Pho2p, resulting in constitutive activation of the ADE genes, further solidifying the role of this compound in promoting this crucial protein-protein interaction.[7]

Regulation of this compound Synthesis

The intracellular concentration of this compound is tightly controlled by feedback inhibition of the first enzyme in the pathway, Ade4p (glutamine phosphoribosylpyrophosphate amidotransferase), by ATP.[4] When adenine is abundant, cellular ATP levels are high, leading to the inhibition of Ade4p and a subsequent decrease in the flux through the purine biosynthesis pathway, including the production of this compound.[4] Conversely, under adenine starvation, ATP levels drop, relieving the inhibition of Ade4p and allowing for the synthesis of this compound, which then triggers the activation of ADE genes to replenish the purine pool.[9] This elegant feedback loop ensures that the cell only activates the energetically expensive de novo synthesis pathway when necessary.

Signaling Pathways and Logical Relationships

To visualize the intricate relationships in this compound-mediated transcriptional regulation, the following diagrams have been generated using the Graphviz DOT language.

De Novo Purine Biosynthesis Pathway in Yeast

Purine_Biosynthesis cluster_regulation Regulation PRPP PRPP PRA PRA PRPP->PRA Ade4 GAR GAR PRA->GAR Ade5,7 FGAR FGAR GAR->FGAR Ade6 FGAM FGAM FGAR->FGAM Ade8 AIR AIR FGAM->AIR Ade2 CAIR CAIR AIR->CAIR Ade16,17 This compound This compound CAIR->this compound Ade1 AICAR AICAR This compound->AICAR Ade13 FAICAR FAICAR AICAR->FAICAR Ade16,17 IMP IMP FAICAR->IMP Ade13 AMP AMP IMP->AMP ATP ATP Ade4 Ade4 ATP->Ade4

Caption: De novo purine biosynthesis pathway in S. cerevisiae.

This compound-Mediated Transcriptional Activation

SAICAR_Signaling cluster_conditions Cellular Conditions cluster_interaction Transcription Factor Complex cluster_transcription Gene Expression Adenine_Low Low Adenine ATP_Low Low ATP Adenine_Low->ATP_Low SAICAR_Synth This compound Synthesis (Ade4 Active) ATP_Low->SAICAR_Synth This compound This compound SAICAR_Synth->this compound Bas1 Bas1p Bas1_Pho2 Bas1p-Pho2p Complex Bas1->Bas1_Pho2 Pho2 Pho2p Pho2->Bas1_Pho2 This compound->Bas1_Pho2 promotes ADE_Genes ADE Genes Bas1_Pho2->ADE_Genes binds UAS Transcription Transcription ADE_Genes->Transcription

Caption: this compound-mediated activation of ADE gene transcription.

Quantitative Data on this compound's Impact

While direct quantification of intracellular this compound concentrations and binding affinities remains technically challenging, the effects of this compound on gene expression have been quantitatively assessed using reporter gene assays. The following tables summarize data derived from studies using an ADE1-lacZ fusion to measure transcriptional activity in various genetic backgrounds and adenine concentrations. The data is presented in Miller units of β-galactosidase activity, which provides a reliable measure of promoter strength.

Table 1: ADE1-lacZ Expression in Purine Biosynthesis Mutants [5][7]

Yeast StrainGenotypeRelevant Metabolic Stateβ-Galactosidase Activity (Miller Units)
Wild-TypeADE+This compound synthesis is regulatedLow (repressed with adenine)
High (derepressed without adenine)
ade4 to ade1Lacks this compoundCannot synthesize this compoundLow (constitutively repressed)
ade13Accumulates this compoundAccumulates this compoundHigh (constitutively derepressed)

Table 2: Semi-Quantitative Analysis of ADE1-lacZ Expression Under Different Adenine Concentrations [5][7]

Strain GenotypeAdenine ConcentrationThis compound LevelRelative β-Galactosidase Activity
Wild-typeHigh (0.3 mM)Low+
Wild-typeLow (0.025 mM)High++++
ade5,7High (0.3 mM)Absent+
ade5,7Low (0.025 mM)Absent+
ade13High (0.3 mM)High+++++
ade13Low (0.025 mM)High+++++
(Activity is represented on a relative scale from + to +++++ for illustrative purposes based on published findings)

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the role of this compound in transcriptional regulation.

Analysis of ade Mutants and Phenotypic Assays

This protocol describes the generation and analysis of yeast strains with mutations in the ADE pathway, which is fundamental to understanding the role of metabolic intermediates.

Objective: To assess the impact of blocking the purine biosynthesis pathway at different steps on the expression of a reporter gene.

Materials:

  • S. cerevisiae strains (e.g., wild-type, ade1Δ, ade2Δ, ade13Δ)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Synthetic defined (SD) medium with appropriate supplements

  • SD medium containing low (e.g., 0.025 mM) and high (e.g., 0.3 mM) concentrations of adenine

  • Plasmids carrying reporter constructs (e.g., p-ADE1-lacZ)

Procedure:

  • Strain Generation: Create deletion mutants of the desired ADE genes using standard yeast transformation techniques (e.g., homologous recombination with a selectable marker).

  • Reporter Transformation: Transform the wild-type and mutant yeast strains with a plasmid containing the ADE1-lacZ reporter construct.

  • Culturing Conditions: Grow the transformed strains in liquid SD medium with high adenine to mid-log phase.

  • Induction: Harvest the cells by centrifugation, wash with sterile water, and resuspend in SD medium containing either high or low concentrations of adenine. Incubate for a defined period (e.g., 6 hours) to allow for changes in gene expression.

  • Phenotypic Analysis: For qualitative analysis of the purine pathway, particularly involving ade2 mutants, plate cells on low-adenine YPD. The accumulation of the AIR intermediate in ade2 mutants results in a characteristic red colony color, while mutations upstream of ADE2 will result in white colonies.[1][10]

  • Quantitative Analysis: Proceed to the β-galactosidase assay (Protocol 5.3) to quantify reporter gene expression.

Yeast Two-Hybrid (Y2H) Assay for Bas1p-Pho2p Interaction

This protocol details the use of the Y2H system to investigate the this compound-dependent interaction between Bas1p and Pho2p.

Objective: To determine if the interaction between Bas1p and Pho2p is dependent on this compound synthesis.

Materials:

  • Y2H reporter strain (e.g., containing GAL4-responsive HIS3 and lacZ reporter genes)

  • Y2H bait plasmid (e.g., pGBKT7-Bas1)

  • Y2H prey plasmid (e.g., pGADT7-Pho2)

  • Yeast transformation reagents

  • SD medium lacking leucine and tryptophan (SD-L-T) for selection of transformants

  • SD medium lacking leucine, tryptophan, and histidine (SD-L-T-H) for interaction selection

  • SD medium with varying adenine concentrations

Procedure:

  • Plasmid Construction: Clone the coding sequences of BAS1 and PHO2 into the bait and prey vectors, respectively, to create fusions with the GAL4 DNA-binding domain (DBD) and activation domain (AD).

  • Yeast Transformation: Co-transform the Y2H reporter strain with the bait and prey plasmids.

  • Selection of Transformants: Plate the transformed cells on SD-L-T medium and incubate for 2-3 days.

  • Interaction Assay: Replica-plate the colonies onto SD-L-T-H medium. Growth on this medium indicates an interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor that activates the HIS3 reporter gene.

  • This compound Dependency Test: To test the role of this compound, perform the Y2H assay in a reporter strain background that also carries a mutation preventing this compound synthesis (e.g., ade5,7Δ). Compare the growth on selective media and the β-galactosidase activity (Protocol 5.3) in the this compound-producing versus the this compound-deficient strain.

Y2H_Workflow Start Start Construct_Plasmids Construct Bait (Bas1-DBD) and Prey (Pho2-AD) Plasmids Start->Construct_Plasmids Transform Co-transform Y2H Strain Construct_Plasmids->Transform Select_Transformants Select on SD-L-T Medium Transform->Select_Transformants Assay_Interaction Replica-plate on SD-L-T-H Medium Select_Transformants->Assay_Interaction Incubate Incubate and Observe Growth Assay_Interaction->Incubate Quantify Perform β-Galactosidase Assay Incubate->Quantify End End Quantify->End

Caption: Experimental workflow for the Yeast Two-Hybrid assay.

β-Galactosidase (lacZ) Reporter Assay

This protocol provides a method for the quantitative measurement of gene expression using a lacZ reporter gene.

Objective: To quantify the transcriptional activity of an ADE gene promoter under different conditions.

Materials:

  • Yeast cell cultures from Protocol 5.1

  • Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol)

  • Chloroform

  • 0.1% SDS

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Cell Lysis: Take a defined volume of the yeast culture, pellet the cells, and resuspend in Z-buffer. Lyse the cells by adding chloroform and SDS, followed by vigorous vortexing.

  • Enzymatic Reaction: Pre-warm the cell lysates to 28°C. Start the reaction by adding ONPG solution.

  • Reaction Quenching: Once a yellow color develops, stop the reaction by adding Na2CO3.

  • Measurement: Record the reaction time. Pellet the cell debris by centrifugation and measure the absorbance of the supernatant at 420 nm (OD420).

  • Calculation: Calculate the β-galactosidase activity in Miller units using the following formula: Units = (1000 * OD420) / (t * V * OD600) where t = reaction time in minutes, V = volume of culture used in ml, and OD600 = absorbance of the culture at 600 nm before lysis.

Implications for Drug Development

The elucidation of the this compound-mediated regulatory pathway offers novel targets for therapeutic intervention. The enzymes involved in the synthesis of this compound, as well as the interaction between Bas1p, Pho2p, and this compound, represent potential points for the development of small-molecule inhibitors or activators. For instance, in pathogenic fungi, disrupting this pathway could impair their ability to synthesize purines de novo, thereby hindering their growth and virulence. Furthermore, understanding the allosteric regulation of metabolic enzymes by intermediates like this compound can inform the design of more specific and effective drugs. The experimental protocols detailed in this guide provide a robust framework for screening compound libraries and characterizing their effects on this critical regulatory network.

Conclusion

This compound stands as a compelling example of a metabolic intermediate that has been co-opted as a signaling molecule to ensure metabolic homeostasis. Its role in promoting the interaction between the transcription factors Bas1p and Pho2p provides a direct link between the metabolic state of the cell and the expression of genes required for purine biosynthesis. The methodologies described herein, from the analysis of metabolic mutants to the quantitative assessment of protein-protein interactions and gene expression, have been pivotal in uncovering this elegant regulatory mechanism. This technical guide serves as a foundational resource for researchers aiming to further explore the multifaceted roles of metabolic intermediates in transcriptional regulation and to leverage this knowledge for the development of novel therapeutic strategies.

References

The Biological Significance of SAICAR Accumulation in Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5′-phosphate (SAICAR) is a pivotal intermediate in the de novo purine nucleotide synthesis pathway. While typically present at low levels, its accumulation in cancer cells, particularly under metabolic stress, has unveiled a critical role in coupling cellular metabolism with proliferative signaling. This technical guide provides an in-depth exploration of the biological significance of this compound accumulation, focusing on its interaction with the M2 isoform of pyruvate kinase (PKM2) and the subsequent downstream signaling events. This document is intended for researchers, scientists, and drug development professionals investigating cancer metabolism and novel therapeutic targets. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and workflows.

Introduction: this compound in the Landscape of Cellular Metabolism

This compound is the product of the seventh step in the ten-step de novo purine synthesis pathway, catalyzed by phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS).[1][2] It is subsequently converted to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) by adenylosuccinate lyase (ADSL).[3] Under normal physiological conditions, the flux through this pathway is tightly regulated to meet the cellular demand for purine nucleotides. However, in many cancer cells, which exhibit reprogrammed metabolism and an increased demand for biosynthetic precursors, the regulation of this pathway can be altered, leading to the accumulation of intermediates like this compound.[4]

A key discovery in the field was the observation that this compound levels are significantly elevated in cancer cells subjected to glucose starvation, a condition often found in the tumor microenvironment.[4][5] This accumulation is not a passive event but rather an active signal that influences cell fate and proliferation.

The Central Role of the this compound-PKM2 Axis

The primary effector of accumulated this compound is the M2 isoform of pyruvate kinase (PKM2), a glycolytic enzyme highly expressed in embryonic and cancer cells.[4][5] Unlike other pyruvate kinase isoforms, PKM2 can exist as a highly active tetramer or a less active dimer, and its activity is subject to allosteric regulation by various metabolites.[6] this compound has been identified as a specific allosteric activator of PKM2, with two profound consequences for cellular function.[5]

Activation of Pyruvate Kinase Activity

This compound binding to PKM2 enhances its canonical pyruvate kinase activity, which is the final rate-limiting step of glycolysis.[5] This activation promotes the conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to increased ATP production and lactate fermentation.[4][5] This is particularly advantageous for cancer cells in nutrient-limited environments, as it allows them to maintain energy homeostasis and survive metabolic stress.[4][5] Notably, this compound preferentially activates the dimeric form of PKM2.[6][7]

Induction of a Novel Protein Kinase Activity

Beyond its role in glycolysis, the binding of this compound to PKM2 induces a non-canonical protein kinase activity.[8][9][10] In this capacity, the PKM2-SAICAR complex can phosphorylate a multitude of protein substrates, primarily other protein kinases involved in cell proliferation and signaling.[8][9] This discovery has redefined PKM2 as a moonlighting protein that directly links metabolic status to the cell's proliferative machinery. The protein kinase activity of the PKM2-SAICAR complex is inhibited by fructose-1,6-bisphosphate (FBP), another allosteric activator of PKM2's pyruvate kinase function, suggesting a metabolic switch that dictates the functional output of PKM2.[8]

Quantitative Data on this compound Accumulation and PKM2 Activation

The following tables summarize the key quantitative data related to this compound levels in different cell types and the kinetic parameters of PKM2 activation by this compound.

Table 1: Intracellular this compound Concentrations in Various Cell Lines

Cell Line/TypeConditionBasal this compound Concentration (μM)This compound Concentration after Glucose Starvation (mM)Reference
HeLa (Cervical Cancer)-20-100~0.3-0.7[5]
A549 (Lung Cancer)-20-100~0.3-0.7[5]
U87 (Glioblastoma)-20-100~0.3-0.7[5]
H1299 (Lung Cancer)-20-100~0.3-0.7[5]
HuMEC (Normal Mammary Epithelial)Glucose-free mediaNot detectedNot detected[5]
HuALF (Normal Lung Fibroblast)Glucose-free mediaNot detectedNot detected[5]
HeLa (ADSL knockdown)BasalConstitutively elevatedFurther increased[5]
HeLa (PAICS knockdown)Glucose-free mediaNot inducibleNot inducible[5]

Table 2: Kinetic Parameters of PKM2 Activation by this compound

ParameterWithout this compoundWith this compoundReference
Pyruvate Kinase Activity
EC₅₀ for PKM2 (wild-type)-0.3 ± 0.1 mM[5]
EC₅₀ for PKM2 (dimeric mutant)-60 ± 20 μM[6]
kcatBaseline2-3 fold increase[5]
Km for PEP~2 mM~0.1 mM[5]
Km for ADPNo changeNo change[5]

Signaling Pathways Downstream of this compound Accumulation

The induction of protein kinase activity in PKM2 by this compound initiates a cascade of signaling events that promote cell proliferation.

The PKM2-SAICAR and Erk1/2 Positive Feedback Loop

A critical downstream target of the PKM2-SAICAR complex is the Extracellular signal-regulated kinase 1/2 (Erk1/2), a key component of the MAPK signaling pathway.[8] The PKM2-SAICAR complex directly phosphorylates and activates Erk1/2.[8] In turn, activated Erk1/2 phosphorylates PKM2, which sensitizes it to this compound binding.[8] This creates a positive feedback loop that ensures sustained proliferative signaling, a hallmark of cancer.[8][9] Epidermal growth factor (EGF) stimulation has been shown to increase cellular this compound levels, which is necessary for this sustained Erk1/2 activation and subsequent cell proliferation.[8]

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound PKM2_dimer PKM2 (dimer) This compound->PKM2_dimer binds PKM2_this compound PKM2-SAICAR (Protein Kinase Active) PKM2_dimer->PKM2_this compound activates PKM2_p p-PKM2 PKM2_dimer->PKM2_p Erk1_2_inactive Erk1/2 PKM2_this compound->Erk1_2_inactive phosphorylates PKM2_SAICAR_nuc PKM2-SAICAR PKM2_this compound->PKM2_SAICAR_nuc translocates Erk1_2_active p-Erk1/2 Erk1_2_inactive->Erk1_2_active Erk1_2_active->PKM2_dimer phosphorylates Proliferation Cell Proliferation Erk1_2_active->Proliferation PKM2_p->PKM2_this compound sensitizes to This compound binding Histone_H3 Histone H3 PKM2_SAICAR_nuc->Histone_H3 phosphorylates p_Histone_H3 p-Histone H3 Histone_H3->p_Histone_H3 MYC_CCND1 MYC, CCND1 Gene Expression p_Histone_H3->MYC_CCND1 increases MYC_CCND1->Proliferation

Caption: this compound-PKM2 signaling cascade. (Max Width: 760px)
Nuclear Functions of the PKM2-SAICAR Complex

This compound accumulation also promotes the translocation of PKM2 to the nucleus.[8] Inside the nucleus, the PKM2-SAICAR complex acts as a protein kinase, phosphorylating histone H3 at threonine 11 (H3T11).[8] This phosphorylation event leads to the increased expression of oncogenes such as MYC and CCND1 (which encodes Cyclin D1), thereby directly promoting cell cycle progression and proliferation.[8][11]

Pathological Implications: Adenylosuccinate Lyase (ADSL) Deficiency

The pathological significance of this compound accumulation is underscored by Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder.[9] In ADSL deficiency, the impaired function of the ADSL enzyme leads to the accumulation of this compound and another substrate, succinyladenosine (S-Ado), in bodily fluids.[12] The disease is characterized by a range of severe neurological symptoms, including psychomotor retardation, seizures, and autistic features.[9][13] The neurotoxicity observed in ADSL deficiency is thought to be a direct consequence of the accumulation of these succinylpurines, highlighting the detrimental effects of unregulated this compound levels in a non-cancerous context.[1][11]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological effects of this compound accumulation.

Induction and Measurement of this compound Accumulation

A common method to induce this compound accumulation in cell culture is through the genetic knockdown of the ADSL gene using techniques like shRNA or CRISPR-Cas9.[5][14] Conversely, to study the effects of reduced this compound, the PAICS gene can be knocked down, or cells can be treated with a PAICS inhibitor.[1][3][5]

The quantification of intracellular this compound is typically performed using liquid chromatography-mass spectrometry (LC-MS).[5]

General LC-MS Protocol Outline:

  • Metabolite Extraction: Cells are rapidly quenched and metabolites are extracted, often using a cold solvent mixture like methanol/acetonitrile/water.

  • Chromatographic Separation: The extracted metabolites are separated using a suitable chromatography column (e.g., C18).

  • Mass Spectrometry Detection: The separated metabolites are ionized and detected by a mass spectrometer, allowing for the specific and sensitive quantification of this compound.[2][15]

G start Cell Culture (e.g., HeLa cells) induce Induce this compound Accumulation (e.g., ADSL knockdown or glucose starvation) start->induce extract Metabolite Extraction (Cold solvent) induce->extract lc LC Separation (e.g., C18 column) extract->lc ms MS/MS Detection and Quantification lc->ms end This compound Concentration Data ms->end

Caption: Workflow for this compound quantification. (Max Width: 760px)
In Vitro Kinase Assays for PKM2

Pyruvate Kinase Activity Assay: The pyruvate kinase activity of PKM2 can be measured using a lactate dehydrogenase (LDH)-coupled enzymatic assay.[6][16] In this continuous spectrophotometric assay, the pyruvate produced by PKM2 is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Protein Kinase Activity Assay: The protein kinase activity of the PKM2-SAICAR complex can be assessed by measuring the phosphorylation of a model substrate, such as histone H3.[8] The reaction is typically carried out in the presence of PKM2, this compound, the substrate, and a phosphate donor (e.g., PEP). The resulting phosphorylation can be detected by Western blotting with a phospho-specific antibody or by using radiolabeled phosphate donors.

Analysis of Downstream Signaling

Western Blotting for Phospho-Erk1/2: Standard Western blotting techniques can be employed to measure the levels of phosphorylated Erk1/2 in cell lysates following treatments that modulate this compound levels.[10][13][17] This involves separating proteins by SDS-PAGE, transferring them to a membrane, and probing with antibodies specific for the phosphorylated and total forms of Erk1/2.

qPCR for Gene Expression: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of MYC and CCND1.[18][19][20] Total RNA is extracted from cells, reverse-transcribed to cDNA, and then the expression of the target genes is quantified using specific primers and a fluorescent dye like SYBR Green.

Conclusion and Future Directions

The accumulation of this compound in cancer cells represents a critical metabolic adaptation that fuels proliferation and survival. The dual function of the this compound-PKM2 complex in both glycolysis and protein phosphorylation provides a direct link between the metabolic state of a cell and its proliferative signaling pathways. This axis presents a compelling target for the development of novel cancer therapeutics. Future research should focus on further elucidating the full spectrum of proteins phosphorylated by the PKM2-SAICAR complex, understanding the precise mechanisms of this compound-induced PKM2 nuclear translocation, and developing small molecule inhibitors that can disrupt the this compound-PKM2 interaction. Such efforts will undoubtedly provide new avenues for therapeutic intervention in a wide range of cancers.

References

Methodological & Application

Application Notes and Protocols for Measuring Intracellular SAICAR Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5′-phosphate (SAICAR) is a key metabolic intermediate in the de novo purine biosynthesis pathway.[1][2][3] Recent research has illuminated its role not just as a biosynthetic precursor, but as a critical signaling molecule, particularly in the context of cancer metabolism.[1][2][4] Under conditions of glucose limitation, this compound has been observed to accumulate in cancer cells and allosterically activate the M2 isoform of pyruvate kinase (PKM2).[1][2][3][5] This activation influences glycolytic flux and promotes cell survival and proliferation, making the quantification of intracellular this compound a critical aspect of studying cancer metabolism and developing novel therapeutics.[1][2][3][4]

These application notes provide a comprehensive overview of the methodologies for measuring intracellular this compound concentrations, with a primary focus on the widely adopted and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Data Presentation: Intracellular this compound Concentrations

The following table summarizes reported intracellular this compound concentrations in various cell lines under different glucose conditions. This data highlights the significant accumulation of this compound in cancer cells upon glucose starvation.

Cell LineConditionIntracellular this compound ConcentrationReference
HeLa (Cervical Cancer)Glucose-rich medium20-100 µM[6]
HeLa (Cervical Cancer)Glucose starvation (30 min)~0.3-0.7 mM[6]
H1299 (Non-small cell lung cancer)Glucose-rich medium20-100 µM[6]
H1299 (Non-small cell lung cancer)Glucose starvation (30 min)~0.3-0.7 mM[6]
A549 (Lung Cancer)Glucose starvationElevated[6]
U87 (Glioblastoma)Glucose starvationElevated[6]
Normal Human Mammary Epithelial Cells (HuMEC)Glucose-rich or no glucoseUndetectable[2][3][6]
Human Adult Lung Fibroblasts (HuALF)Glucose-rich or no glucoseUndetectable[2][3][6]

Signaling Pathway of this compound

The diagram below illustrates the position of this compound in the de novo purine synthesis pathway and its subsequent role in activating PKM2 and downstream proliferative signaling.

SAICAR_Signaling_Pathway cluster_purine De Novo Purine Synthesis cluster_signaling This compound-Mediated Signaling PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR This compound This compound CAIR->this compound AICAR AICAR This compound->AICAR SAICAR_node This compound FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer promotes tetramerization Erk1_2 Erk1/2 PKM2_dimer->Erk1_2 phosphorylates & activates SAICAR_node->PKM2_dimer binds & activates Erk1_2->PKM2_dimer phosphorylates Proliferation Cell Proliferation Erk1_2->Proliferation

Caption: this compound's role in purine synthesis and PKM2-mediated cell signaling.

Experimental Protocols

The most accurate and sensitive method for the quantification of intracellular this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a general framework that can be adapted to specific cell lines and experimental conditions.

Protocol 1: Quantification of Intracellular this compound using LC-MS/MS

1. Cell Culture and Treatment: 1.1. Plate cells at an appropriate density in multi-well plates (e.g., 6-well or 12-well plates) and culture under standard conditions. 1.2. When cells reach the desired confluency (typically 70-80%), aspirate the growth medium. 1.3. For experiments investigating the effect of glucose starvation, wash the cells once with glucose-free medium and then incubate in glucose-free medium for the desired time (e.g., 30 minutes).[6] Control cells should be incubated in fresh glucose-containing medium.

2. Metabolite Extraction: 2.1. Quenching: To halt metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). 2.2. Lysis and Extraction: Immediately add a pre-chilled extraction solvent to each well. A commonly used solvent is 80% methanol (-80°C). The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6-well plate). 2.3. Scraping and Collection: Place the plate on dry ice or a cooling block. Scrape the cells in the extraction solvent using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. 2.4. Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) at 4°C for 10-15 minutes to pellet cell debris and proteins. 2.5. Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube. 2.6. Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). 2.7. Reconstitution: Reconstitute the dried metabolites in a small, precise volume of a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol or an initial mobile phase).

3. LC-MS/MS Analysis: 3.1. Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer) is required.[7][8][9] 3.2. Chromatographic Separation:

  • Column: A column suitable for polar anionic compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.
  • Mobile Phase A: Water with an appropriate additive (e.g., 0.1% formic acid or an ammonium acetate/hydroxide buffer).
  • Mobile Phase B: Acetonitrile with the same additive.
  • Gradient: A gradient from high organic to high aqueous mobile phase is typically used to separate polar metabolites. 3.3. Mass Spectrometry Detection:
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phosphorylated compounds like this compound.
  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for this compound.
  • This compound Transition (Example): The exact m/z values for the precursor and product ions should be determined by infusing a pure this compound standard. 3.4. Data Analysis:
  • Generate a standard curve using a serial dilution of a pure this compound standard of known concentration.
  • Integrate the peak area for the this compound transition in both the standards and the samples.
  • Calculate the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
  • Normalize the final concentration to the number of cells or the total protein concentration in the original well.

Experimental Workflow Diagram

The following diagram outlines the key steps in the LC-MS/MS workflow for measuring intracellular this compound.

LCMS_Workflow start Start: Cultured Cells treatment Experimental Treatment (e.g., Glucose Starvation) start->treatment wash Rapid Wash with Ice-Cold PBS treatment->wash extraction Metabolite Extraction (e.g., 80% Methanol, -80°C) wash->extraction collection Cell Scraping & Collection extraction->collection centrifugation Centrifugation at 4°C collection->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Vacuum Concentration supernatant->drying reconstitution Reconstitute in LC-MS Buffer drying->reconstitution lcms LC-MS/MS Analysis (HILIC, ESI-, MRM) reconstitution->lcms data_analysis Data Analysis (Standard Curve & Normalization) lcms->data_analysis end End: Intracellular This compound Concentration data_analysis->end

Caption: Workflow for intracellular this compound quantification by LC-MS/MS.

Concluding Remarks

The accurate measurement of intracellular this compound is essential for understanding its regulatory roles in cellular metabolism and signaling. The LC-MS/MS method detailed here provides a robust and sensitive approach for researchers in basic science and drug development to quantify this important oncometabolite. Careful attention to sample preparation, particularly the quenching and extraction steps, is critical for obtaining reliable and reproducible results.

References

Application Note: Quantification of SAICAR in Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylaminoimidazolecarboxamide ribose-5'-phosphate (SAICAR) is a critical intermediate in the de novo purine biosynthesis pathway.[1][2][3] Altered levels of this compound have been implicated in various disease states, particularly in cancer metabolism.[4][5] Under glucose-limited conditions, cancer cells have been shown to accumulate this compound, which can allosterically activate pyruvate kinase M2 (PKM2), a key enzyme in aerobic glycolysis, thereby promoting cancer cell survival and proliferation.[4][6] This makes the accurate quantification of this compound in tissue samples a crucial aspect of research into cancer metabolism and the development of novel therapeutics targeting this pathway.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to provide a robust framework for researchers in academic and industrial settings.

Signaling Pathway and Experimental Workflow

This compound is the substrate for adenylosuccinate lyase (ADSL) in the de novo purine synthesis pathway. An accumulation of this compound can result from either increased production or inhibition of ADSL, leading to the activation of PKM2 and subsequent downstream effects on cellular metabolism and survival.

This compound Signaling Pathway This compound Signaling Pathway cluster_purine De Novo Purine Synthesis cluster_glycolysis Glycolysis cluster_outcomes Cellular Outcomes CAIR Carboxyaminoimidazole ribonucleotide This compound Succinylaminoimidazolecarboxamide ribose-5'-phosphate CAIR->this compound This compound Synthetase AICAR Aminoimidazolecarboxamide ribonucleotide This compound->AICAR ADSL PKM2_activation PKM2 Activation This compound->PKM2_activation Allosteric Activation PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Lactate_Production Lactate Production Pyruvate->Lactate_Production Increased PKM2_activation->PEP Enhances conversion Cell_Survival Cancer Cell Survival PKM2_activation->Cell_Survival Promotes ADSL Adenylosuccinate Lyase

A diagram of the this compound signaling pathway.

The following workflow outlines the major steps for the quantification of this compound from tissue samples.

Experimental Workflow Experimental Workflow for this compound Quantification Sample_Collection Tissue Sample Collection (Snap-freeze in liquid N2) Homogenization Tissue Homogenization (Cryogenic) Sample_Collection->Homogenization Extraction Metabolite Extraction (Cold Solvent) Homogenization->Extraction Centrifugation Centrifugation (Pellet proteins and debris) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Vacuum centrifugation) Supernatant_Collection->Drying Reconstitution Reconstitution (LC-MS grade water/solvent) Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (HILIC Separation, MRM Detection) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

A diagram of the experimental workflow.

Experimental Protocols

Tissue Sample Preparation

Proper sample handling and extraction are critical for the accurate quantification of polar metabolites like this compound. It is essential to minimize metabolic activity post-collection and efficiently extract the analyte from the complex tissue matrix.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortars and pestles or bead homogenizer

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C

  • Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar compound not present in the tissue.

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator

Protocol:

  • Immediately snap-freeze collected tissue samples in liquid nitrogen to quench metabolic activity. Store at -80°C until processing.

  • Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.

  • Homogenize the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle or a cryogenic bead beater.

  • Add 500 µL of pre-chilled 80% methanol containing the internal standard to the homogenized tissue powder.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 30 minutes to further precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.

  • Dry the supernatant completely using a vacuum concentrator.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Due to its polar nature, this compound is well-suited for separation using Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8][9] Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Instrumentation:

  • UPLC/HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

Parameter Setting
Column HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 2 min, return to 95% B and equilibrate for 3 min |

MS Conditions:

Parameter Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument

| MRM Transitions | See Table 1 |

Table 1: Proposed MRM Transitions for this compound Note: These transitions are proposed based on the structure of this compound and typical fragmentation of similar molecules.[2][4] They should be empirically optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)465.1345.15020
This compound (Qualifier)465.179.05035
Internal StandardTo be determinedTo be determined50To be optimized

Rationale for proposed transitions: The precursor ion [M-H]⁻ for this compound (C13H19N4O12P) is approximately m/z 465.1. A likely product ion results from the loss of the succinyl group (m/z 345.1). The phosphate group fragment [PO3]⁻ at m/z 79.0 is a common and highly specific fragment for phosphorylated molecules in negative ion mode.[4]

Data Presentation and Quantification

A calibration curve should be prepared using a certified this compound standard, covering the expected concentration range in the tissue samples. The curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,25050,1000.025
56,30050,5000.125
1012,80051,0000.251
5065,00050,8001.280
100132,00051,2002.578
500670,00050,90013.163

Table 3: Example Quantitative Data from Tissue Samples

Sample IDTissue TypeAnalyte Peak AreaIS Peak AreaArea RatioConcentration (ng/mL)Concentration (ng/mg tissue)
Control 1Normal Lung8,50050,3000.1696.80.17
Control 2Normal Lung9,10051,1000.1787.20.18
Tumor 1Lung Adenocarcinoma45,20050,8000.89035.60.89
Tumor 2Lung Adenocarcinoma51,30051,5000.99639.80.99

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection offer a robust starting point for researchers investigating the role of the de novo purine synthesis pathway in health and disease. The provided workflow and protocols can be adapted and validated for specific tissue types and research questions, enabling a deeper understanding of metabolic reprogramming in pathologies such as cancer.

References

Application Note: Protocol for SAICAR Extraction from Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction of Succinylaminoimidazolecarboxamide Ribotide (SAICAR) from mammalian cells for subsequent quantification and analysis.

Introduction

Succinylaminoimidazolecarboxamide Ribotide (this compound) is a crucial intermediate metabolite in the de novo purine biosynthesis pathway.[1][2] Beyond its role in nucleotide synthesis, this compound has emerged as a significant signaling molecule, particularly in the context of cancer metabolism. It acts as an allosteric activator of pyruvate kinase M2 (PKM2), an enzyme that plays a pivotal role in aerobic glycolysis, a hallmark of many cancer cells.[2][3] The interaction between this compound and PKM2 can influence cancer cell survival and proliferation, especially under nutrient-limited conditions such as glucose starvation.[2][3] The accumulation of this compound in cancer cells can lead to the activation of proliferative signaling pathways, including the Erk1/2 pathway.[4][5] Therefore, the accurate extraction and quantification of intracellular this compound are essential for studying cancer metabolism and developing novel therapeutic strategies.

Signaling Pathway

The binding of this compound to PKM2 induces a conformational change that promotes its protein kinase activity. This complex then phosphorylates and activates downstream targets, including Erk1/2. Activated Erk1/2 can, in turn, phosphorylate PKM2, creating a positive feedback loop that sensitizes PKM2 for this compound binding.[4] This signaling cascade is critical for sustained proliferative signaling in cancer cells.[4][5]

SAICAR_PKM2_Signaling This compound This compound PKM2_this compound PKM2-SAICAR Complex (Active Kinase) This compound->PKM2_this compound binds PKM2 PKM2 PKM2->PKM2_this compound Erk1_2 Erk1/2 PKM2_this compound->Erk1_2 phosphorylates pErk1_2 p-Erk1/2 (Active) Erk1_2->pErk1_2 activates Proliferation Cell Proliferation pErk1_2->Proliferation promotes pPKM2 p-PKM2 pErk1_2->pPKM2 phosphorylates pPKM2->PKM2_this compound sensitizes binding

Caption: this compound-PKM2 signaling pathway.

Experimental Protocol: this compound Extraction from Mammalian Cells

This protocol details the steps for extracting this compound from cultured mammalian cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549, H1299)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 4°C and >12,000 x g

  • Extraction Buffer: 80% Methanol in water, pre-chilled to -80°C

  • Liquid nitrogen

  • Vortex mixer

  • Sonicator (optional)

  • Dry ice

  • Syringe filters (0.22 µm)

  • LC-MS grade water and methanol

Experimental Workflow:

SAICAR_Extraction_Workflow start 1. Cell Culture (e.g., HeLa, A549) wash 2. Wash cells with ice-cold PBS start->wash harvest 3. Harvest cells by scraping wash->harvest pellet 4. Pellet cells by centrifugation harvest->pellet quench 5. Quench metabolism with liquid nitrogen pellet->quench lyse 6. Lyse cells with pre-chilled 80% Methanol quench->lyse vortex 7. Vortex and/ or sonicate lyse->vortex centrifuge_debris 8. Centrifuge to pellet cell debris vortex->centrifuge_debris supernatant 9. Collect supernatant (this compound extract) centrifuge_debris->supernatant dry 10. Dry extract under vacuum or nitrogen supernatant->dry reconstitute 11. Reconstitute in LC-MS grade solvent dry->reconstitute analyze 12. Analyze by LC-MS reconstitute->analyze

Caption: Workflow for this compound extraction.

Procedure:

  • Cell Culture and Treatment:

    • Culture mammalian cells to the desired confluency (typically 80-90%).

    • If studying the effects of glucose starvation, incubate cells in glucose-free media for the desired time (e.g., 30 minutes to 12 hours) prior to extraction.[3]

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Pelleting and Quenching:

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity. Pellets can be stored at -80°C at this stage.

  • Metabolite Extraction:

    • Add 500 µL of pre-chilled (-80°C) 80% methanol to the cell pellet.

    • Vortex the tube vigorously for 1 minute to resuspend the pellet and lyse the cells.

    • Optional: Sonicate the sample on ice for 3 cycles of 10 seconds on, 10 seconds off to ensure complete lysis.

    • Incubate the mixture on dry ice for 20 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the extracted metabolites including this compound, to a new pre-chilled microcentrifuge tube.

  • Sample Preparation for LC-MS Analysis:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a mobile phase-compatible solvent.

    • Vortex briefly and centrifuge at >12,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

    • Transfer the final supernatant to an LC-MS vial for analysis.

Quantitative Data

The intracellular concentration of this compound can vary between cell lines and is significantly influenced by culture conditions, particularly glucose availability.[3] The following table summarizes reported this compound concentrations in various cancer cell lines under normal and glucose-starved conditions.

Cell LineConditionThis compound Concentration (µM)Reference
HeLaNormal Glucose20 - 100[3]
HeLaGlucose Starvation~300 - 700[3]
A549Normal Glucose20 - 100[3]
A549Glucose Starvation~300 - 700[3]
U87Normal Glucose20 - 100[3]
U87Glucose Starvation~300 - 700[3]
H1299Normal Glucose20 - 100[3]
H1299Glucose Starvation~300 - 700[3]
Leukemia CellsGlucose-rich~40[3]

Troubleshooting

  • Low this compound Yield:

    • Ensure rapid and effective quenching of metabolism with liquid nitrogen.

    • Use pre-chilled extraction buffer and keep samples on ice or dry ice throughout the procedure.

    • Ensure complete cell lysis by vortexing and/or sonication.

  • High Variability Between Replicates:

    • Normalize this compound levels to cell number or total protein content.

    • Ensure consistent timing of all steps, especially incubation times.

    • Use a consistent volume of extraction buffer relative to the cell pellet size.

  • LC-MS Interference:

    • Ensure complete removal of cell debris and precipitated proteins.

    • Use high-purity solvents for extraction and reconstitution.

    • Consider a solid-phase extraction (SPE) cleanup step if significant matrix effects are observed.

Conclusion

This protocol provides a reliable method for the extraction of this compound from mammalian cells. The accurate quantification of this metabolite is critical for understanding its role in metabolic reprogramming and proliferative signaling, particularly in the context of cancer research and drug development. The provided data and troubleshooting guide will aid researchers in obtaining reproducible and meaningful results.

References

Application Notes and Protocols for Commercially Available SAICAR in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAICAR (Succinylaminoimidazolecarboxamide ribose-5'-phosphate) is a key intermediate in the de novo purine nucleotide synthesis pathway.[1] In recent years, this compound has emerged as a critical signaling molecule, particularly in the context of cancer metabolism. It functions as a specific allosteric activator of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in glycolysis that is frequently upregulated in cancer cells.[2][3] This activation of PKM2 by this compound has been shown to promote cancer cell survival, especially under conditions of glucose limitation, and to be involved in proliferative signaling.[2][3] These characteristics make this compound a valuable tool for researchers studying cancer metabolism, cell signaling, and for those in drug development targeting metabolic pathways in cancer.

This document provides detailed application notes and protocols for the use of commercially available this compound in a research setting.

Commercial Availability

This compound is available for research purposes from several chemical suppliers. Researchers should always refer to the supplier's specific product data sheet for the most accurate information regarding purity, storage, and handling.

SupplierProduct NameCAS Number
MedKoo BiosciencesThis compound3031-95-6[4]
MedChemExpressThis compound3031-95-6[5]
Sigma-AldrichThis compound3031-95-6[6]
Cayman ChemicalThis compound (hydrate)3031-95-6[4]
InvivoChemThis compound3031-95-6[4]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₉N₄O₁₂P[6]
Molecular Weight 454.28 g/mol [6]
Appearance Solid[4]
Storage Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C.[4]
Solubility Slightly soluble in water and methanol.[4]

Quantitative Data on this compound-PKM2 Interaction

This compound has been demonstrated to be a potent and specific activator of PKM2. The following table summarizes key quantitative data from the literature.

ParameterValueCell/SystemConditionsReference
EC₅₀ for PKM2 Activation 0.3 ± 0.1 mMRecombinant PKM2In vitro LDH-coupled assay[1]
EC₅₀ for PKM2 Activation ~250 µMRecombinant PKM2In vitro[7]
EC₅₀ for PKM2 G415R Activation 60 ± 20 µMRecombinant PKM2 MutantIn vitro[8]
K_d for PKM2 Binding 300 ± 90 µMRecombinant PKM2Isothermal Titration Calorimetry[8]
K_d for PKM2 G415R Binding 12 ± 3 µMRecombinant PKM2 MutantIsothermal Titration Calorimetry[8]
Cellular this compound (Basal) 20–100 µMHeLa, A549, U87, H1299 cellsGlucose-rich media[1]
Cellular this compound (Glucose Starved) ~0.3–0.7 mMHeLa, A549, U87, H1299 cellsGlucose-free media[1]

Signaling Pathways and Experimental Workflows

This compound-PKM2 Signaling Pathway

This compound binding to PKM2 not only enhances its pyruvate kinase activity but also induces a protein kinase activity.[7] This leads to the phosphorylation of downstream targets, including Erk1/2. Activated Erk1/2, in turn, can phosphorylate PKM2, creating a positive feedback loop that sensitizes PKM2 to this compound binding.[7] This pathway is crucial for sustained proliferative signaling in cancer cells.[7]

SAICAR_PKM2_Signaling This compound This compound PKM2_dimer PKM2 (Dimer) This compound->PKM2_dimer Binds & Activates PKM2_this compound PKM2-SAICAR Complex PKM2_dimer->PKM2_this compound pPKM2 p-PKM2 PKM2_dimer->pPKM2 Erk12 Erk1/2 PKM2_this compound->Erk12 Phosphorylates pErk12 p-Erk1/2 (Active) Erk12->pErk12 pErk12->PKM2_dimer Phosphorylates Proliferation Cell Proliferation pErk12->Proliferation Promotes pPKM2->this compound Increased Sensitivity to

This compound-PKM2 signaling pathway.
General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound on cellular processes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_this compound Prepare this compound Stock Solution treatment Treat Cells with this compound (e.g., in glucose-free media) prep_this compound->treatment prep_cells Culture Cells prep_cells->treatment biochem_assay Biochemical Assays (e.g., PKM2 activity) treatment->biochem_assay cell_assay Cell-Based Assays (e.g., Proliferation, Glucose Uptake) treatment->cell_assay protein_analysis Protein Analysis (e.g., Western Blot for p-Erk) treatment->protein_analysis data_analysis Data Analysis and Interpretation biochem_assay->data_analysis cell_assay->data_analysis protein_analysis->data_analysis

A general workflow for this compound experiments.

Experimental Protocols

In Vitro PKM2 Pyruvate Kinase Activity Assay (LDH-Coupled)

This protocol measures the pyruvate kinase activity of recombinant PKM2 in the presence of this compound using a lactate dehydrogenase (LDH)-coupled reaction. The production of pyruvate by PKM2 is coupled to the LDH-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[1][9][10]

Materials:

  • Recombinant human PKM2 protein

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Lactate dehydrogenase (LDH) from rabbit muscle (e.g., 1000-1400 units/ml)[9]

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10x stock of Assay Buffer.

    • Prepare stock solutions of PEP (100 mM), ADP (100 mM), and NADH (10 mM) in water.

    • Prepare a stock solution of this compound (e.g., 50 mM) in water.

    • On the day of the experiment, dilute the reagents to their working concentrations in Assay Buffer.

  • Reaction Setup:

    • In each well of the 96-well plate, prepare a 100 µL reaction mixture containing:

      • 50 mM Tris-HCl (pH 7.5)

      • 100 mM KCl

      • 5 mM MgCl₂

      • 1 mM PEP

      • 1 mM ADP

      • 0.2 mM NADH

      • ~5-10 units of LDH

      • Desired concentration of this compound (e.g., a serial dilution from 0 to 1 mM)

      • Recombinant PKM2 (e.g., 10-20 ng)

  • Measurement:

    • Initiate the reaction by adding the final component (e.g., PKM2 or PEP/ADP mixture).

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve (slope).

    • The specific activity of PKM2 can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the PKM2 activity as a function of this compound concentration to determine the EC₅₀.

Cell Proliferation/Viability Assay under Glucose Limitation

This protocol assesses the effect of this compound on cancer cell survival and proliferation under glucose-deprived conditions using the Trypan Blue exclusion method.[11][12][13]

Materials:

  • Cancer cell line known to express PKM2 (e.g., HeLa, H1299)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 0.4% Trypan Blue solution[13]

  • Hemocytometer or automated cell counter

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will not reach confluency during the experiment (e.g., 1 x 10⁵ cells/well).

    • Allow cells to adhere and grow in complete medium for 24 hours.

  • Treatment:

    • After 24 hours, aspirate the complete medium and wash the cells once with PBS.

    • Add glucose-free medium containing different concentrations of this compound (e.g., 0, 100 µM, 500 µM, 1 mM). Include a control with complete medium.

    • Incubate the cells for 24-48 hours.

  • Cell Counting:

    • After the incubation period, collect the cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[11]

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer and count the number of live (unstained) and dead (blue) cells under a microscope.

  • Data Analysis:

    • Calculate the total number of viable cells per well for each condition.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

    • Compare the cell proliferation and viability across the different this compound concentrations.

Western Blot Analysis of Erk1/2 Phosphorylation

This protocol details the detection of phosphorylated Erk1/2 (p-Erk1/2) in response to this compound treatment, as an indicator of the activation of the PKM2-SAICAR signaling pathway.[14][15][16]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete and glucose-free cell culture media

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound as described in the cell proliferation assay. A shorter treatment time (e.g., 30-60 minutes) may be optimal for observing signaling events.

    • After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Erk1/2 antibody overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Re-probing:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-Erk1/2 antibody.

Immunofluorescence Staining for PKM2 Nuclear Localization

This protocol allows for the visualization of PKM2 translocation to the nucleus upon this compound accumulation.[17][18]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Glass coverslips in a 12- or 24-well plate

  • Complete and glucose-free cell culture media

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-PKM2

  • Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound in glucose-free medium as desired (e.g., 2-4 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-PKM2 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Incubate with DAPI or Hoechst stain for 5 minutes to counterstain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope, capturing images for both the PKM2 and the nuclear stain.

Cell-Based Glucose Uptake Assay

This protocol measures the rate of glucose uptake in cells treated with this compound using the fluorescent glucose analog 2-NBDG.[19][20][21]

Materials:

  • Cancer cell line

  • Complete and glucose-free cell culture media

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Ice-cold PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound in complete medium for a desired period (e.g., 24 hours).

  • Glucose Starvation and 2-NBDG Uptake:

    • Wash the cells with PBS and incubate in glucose-free medium for 1 hour.[20]

    • Add 2-NBDG to the medium at a final concentration of 10-100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Stop the uptake by washing the cells twice with ice-cold PBS.

    • For flow cytometry, detach the cells, resuspend in PBS, and analyze the fluorescence in the FITC channel.

    • For a plate reader, lyse the cells and measure the fluorescence of the lysate.

  • Data Analysis:

    • Quantify the mean fluorescence intensity for each condition.

    • Compare the glucose uptake in this compound-treated cells to control cells.

Cell-Based Lactate Production Assay

This protocol quantifies the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic activity, in response to this compound.[22][23]

Materials:

  • Cancer cell line

  • Complete and glucose-free cell culture media

  • This compound

  • Colorimetric L-Lactate Assay Kit (several are commercially available) or individual reagents for a custom assay (LDH, NAD+, colorimetric probe).

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound in a defined volume of medium for 24 hours.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture medium from each well.

    • Centrifuge the medium to pellet any detached cells and collect the supernatant.

  • Lactate Measurement:

    • Perform the lactate assay on the collected medium according to the manufacturer's protocol of the chosen kit. Typically, this involves adding a reaction mix containing lactate dehydrogenase and a probe, incubating, and then measuring the absorbance at a specific wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided lactate standards.

    • Determine the concentration of lactate in each sample from the standard curve.

    • Normalize the lactate concentration to the number of cells or total protein content in each well to account for differences in cell proliferation.

Conclusion

This compound is a valuable research tool for investigating the metabolic reprogramming and signaling pathways in cancer and other diseases where PKM2 plays a role. The protocols provided here offer a starting point for researchers to explore the multifaceted effects of this compound in their specific experimental systems. It is always recommended to optimize these protocols for the specific cell lines and research questions being addressed.

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled SAICAR for Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylaminoimidazole-4-carboxamide ribonucleotide (SAICAR) is a critical intermediate in the de novo purine biosynthesis pathway. The study of metabolic flux through this pathway is essential for understanding cellular proliferation, particularly in cancer cells and microorganisms. Stable isotope-labeled this compound is a powerful tool for tracing the flow of atoms through this pathway using mass spectrometry-based metabolic flux analysis (MFA). This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of stable isotope-labeled this compound.

The protocols outlined below leverage the enzymatic activity of proteins in the purine biosynthesis pathway to construct isotopically labeled this compound from commercially available stable isotope-labeled precursors. This approach offers high specificity and yield, producing a tracer suitable for sophisticated metabolic studies.

Data Presentation

The following table summarizes the expected outcomes of the chemo-enzymatic synthesis of stable isotope-labeled this compound. The specific isotopic enrichment will be dependent on the precursors used.

ParameterExpected ValuePrecursors
Product ¹³C₂,¹⁵N₂-SAICAR¹³C₂-glycine, ¹⁵N-glutamine, ¹⁵N-aspartate
Isotopic Enrichment >95%Dependent on precursor enrichment
Purity >95%After purification
Yield Variable, optimization requiredDependent on enzyme activity and reaction conditions

Signaling Pathways and Experimental Workflow

The synthesis of this compound is an integral part of the de novo purine biosynthesis pathway. Understanding this pathway is crucial for designing and interpreting flux analysis experiments.

purine_biosynthesis cluster_precursors Isotope Labeled Precursors PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS AIR AIR FGAM->AIR GART CAIR CAIR AIR->CAIR PAICS This compound This compound CAIR->this compound PAICS AICAR AICAR This compound->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC Glycine ¹³C₂-Glycine Glycine->GAR Glutamine ¹⁵N-Glutamine Glutamine->PRA Glutamine->FGAM Aspartate ¹⁵N-Aspartate Aspartate->this compound

Caption: De novo purine biosynthesis pathway showing the incorporation of labeled precursors.

The experimental workflow for the chemo-enzymatic synthesis of labeled this compound involves the expression and purification of the necessary enzymes, followed by the enzymatic reaction and purification of the final product.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis This compound Synthesis cluster_purification Purification clone Clone GART, PFAS, PAICS genes express Express proteins in E. coli clone->express purify_enzyme Purify enzymes (e.g., Ni-NTA) express->purify_enzyme precursors Prepare reaction mix with ¹³C, ¹⁵N-labeled precursors purify_enzyme->precursors enzymatic_rxn Incubate with purified enzymes precursors->enzymatic_rxn monitor Monitor reaction (e.g., LC-MS) enzymatic_rxn->monitor quench Quench reaction monitor->quench purify_this compound Purify this compound (e.g., HPLC) quench->purify_this compound validate Validate product (MS, NMR) purify_this compound->validate

Caption: Workflow for chemo-enzymatic synthesis of isotope-labeled this compound.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of ¹³C₂,¹⁵N₂-SAICAR

This protocol is based on a multi-enzyme reaction starting from labeled glycine, glutamine, and aspartate.[1] It requires the prior expression and purification of the recombinant enzymes GART (trifunctional), PFAS, and PAICS (bifunctional).

Materials:

  • Purified recombinant GART, PFAS, and PAICS enzymes

  • ¹³C₂-Glycine (≥98% isotopic purity)

  • ¹⁵N-Glutamine (≥98% isotopic purity)

  • ¹⁵N-Aspartate (≥98% isotopic purity)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 100 mM KCl, pH 7.8)

  • Quenching solution (e.g., ice-cold perchloric acid or methanol)

  • Purification system (e.g., HPLC with a suitable column)

Procedure:

  • Enzyme Preparation: Express and purify recombinant GART, PFAS, and PAICS enzymes from E. coli or another suitable expression system. Standard protocols for protein expression and purification (e.g., Ni-NTA affinity chromatography) should be followed.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order (example volumes, may require optimization):

      • 50 µL 10x Reaction Buffer

      • 5 µL PRPP (10 mM stock)

      • 10 µL ATP (50 mM stock)

      • 5 µL ¹³C₂-Glycine (10 mM stock)

      • 5 µL ¹⁵N-Glutamine (10 mM stock)

      • 5 µL ¹⁵N-Aspartate (10 mM stock)

      • Purified GART, PFAS, and PAICS enzymes (empirically determined optimal amounts)

      • Nuclease-free water to a final volume of 500 µL.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C.

    • Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 1, 2, 4, 8 hours) and analyzing them by LC-MS to detect the formation of labeled this compound.

  • Reaction Quenching:

    • Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ice-cold 6% perchloric acid or a 2-fold excess of cold methanol.

    • Incubate on ice for 10 minutes to precipitate the enzymes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Purification of Labeled this compound:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant if perchloric acid was used for quenching.

    • Purify the labeled this compound from the reaction mixture using a suitable method such as anion-exchange chromatography or reversed-phase HPLC. A weak anion-exchange polymeric sorbent has been reported for the purification of related intermediates.[1]

  • Validation and Quantification:

    • Confirm the identity and isotopic enrichment of the purified this compound using high-resolution mass spectrometry and NMR.

    • Quantify the concentration of the purified labeled this compound using a suitable method, such as UV spectroscopy or comparison to a standard curve.

Protocol 2: Enzymatic Synthesis of this compound from AICAR and Fumarate

This protocol utilizes the reverse reaction of adenylosuccinate lyase (ADSL) to synthesize this compound from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and fumarate.[2] This method is advantageous if labeled AICAR or fumarate are more readily available or cost-effective.

Materials:

  • Purified recombinant human adenylosuccinate lyase (ADSL)

  • 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) (or isotopically labeled AICAR)

  • Fumarate (or isotopically labeled fumarate)

  • Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Purification system (e.g., Thin-layer chromatography (TLC) or HPLC)

Procedure:

  • Enzyme Preparation: Express and purify recombinant human ADSL.

  • Reaction Setup:

    • Prepare the reaction mixture containing AICAR and an excess of fumarate in the reaction buffer.

    • Add the purified ADSL to initiate the reaction.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C. The optimal reaction time should be determined empirically.

  • Purification of this compound:

    • The original protocol describes purification by preparative thin-layer chromatography.[2] Alternatively, HPLC can be used for higher purity and recovery.

  • Validation:

    • Confirm the identity of the synthesized this compound by mass spectrometry. If using labeled precursors, verify the isotopic enrichment.

Conclusion

The chemo-enzymatic synthesis of stable isotope-labeled this compound provides a reliable method for producing high-quality tracers for metabolic flux analysis. The choice of protocol will depend on the availability of purified enzymes and isotopically labeled precursors. These application notes and protocols provide a solid foundation for researchers to produce their own labeled this compound and advance their studies of de novo purine biosynthesis and related metabolic pathways.

References

Application Notes and Protocols for the Detection of SAICAR in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinylaminoimidazole-4-carboxamide riboside (SAICAR) is a crucial intermediate in the de novo purine biosynthesis pathway. The accumulation of this compound and its dephosphorylated form, succinyladenosine (S-Ado), in biological fluids is a hallmark of adenylosuccinate lyase (ADSL) deficiency, a rare and severe autosomal recessive metabolic disorder.[1] Accurate and sensitive detection of this compound in biological matrices such as urine, plasma, and cerebrospinal fluid (CSF) is essential for the diagnosis and monitoring of ADSL deficiency and for research into purine metabolism.[1][2]

These application notes provide detailed protocols for the detection and quantification of this compound using various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), the Bratton-Marshall colorimetric test, and developmental protocols for enzyme-linked immunosorbent assay (ELISA) and electrochemical biosensors.

Data Presentation: Comparison of this compound Detection Techniques

The following table summarizes the key quantitative parameters of the described methods for this compound detection.

FeatureLC-MS/MSBratton-Marshall TestELISA (Developmental)Electrochemical Biosensor (Developmental)
Principle Chromatographic separation and mass-to-charge ratio detectionColorimetric reactionAntigen-antibody bindingElectrochemical reaction
Biological Fluids Urine, Plasma, CSFUrinePlasma, SerumPlasma, Urine
Quantification QuantitativeSemi-quantitative/QualitativeQuantitativeQuantitative
Reported this compound Levels (ADSL Deficiency) Urine: Elevated, Plasma: Elevated, CSF: ElevatedUrine: Positive (purple color)Not establishedNot established
Normal this compound Levels Low micromolar concentrations in body fluids of controls.[2]NegativeNot establishedNot established
Advantages High sensitivity and specificitySimple, rapid, and low-cost screeningHigh throughput potentialHigh sensitivity, potential for miniaturization
Disadvantages Requires expensive equipment and expertiseLower specificity, potential for false positivesRequires specific antibody developmentSusceptible to matrix interference

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of this compound in biological fluids due to its high sensitivity and specificity.[3]

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol or acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 0% to 95% mobile phase B over several minutes is typical for eluting this compound.

  • Flow Rate: 0.4-0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For this compound, a potential transition could be m/z 391.1 -> 259.1.

  • Collision Energy: Optimized for each transition.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Fluid (Plasma, Urine, CSF) ProteinPrecipitation Protein Precipitation (Methanol/Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

LC-MS/MS workflow for this compound detection.
Bratton-Marshall Test

This colorimetric assay is a simple and rapid method for the qualitative or semi-quantitative screening of this compound in urine.[4][5][6] It is based on the diazotization of the primary aromatic amine group of this compound, followed by coupling with N-(1-Naphthyl)ethylenediamine to form a colored azo dye.[4]

  • 1 M HCl

  • 0.1% (w/v) Sodium Nitrite (prepare fresh)

  • 0.5% (w/v) Ammonium Sulfamate

  • 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in 0.1 M HCl

  • Sample Preparation: Centrifuge urine sample to remove any sediment.

  • Acidification: To 100 µL of urine supernatant, add 100 µL of 1 M HCl.

  • Diazotization: Add 100 µL of 0.1% sodium nitrite, mix, and let it stand for 3 minutes at room temperature.

  • Removal of Excess Nitrite: Add 100 µL of 0.5% ammonium sulfamate, mix, and let it stand for 2 minutes.

  • Color Development: Add 100 µL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride solution.

  • Observation: A rapid development of a purple color indicates the presence of this compound. The intensity of the color is proportional to the concentration of this compound.[4]

  • Spectrophotometry (Optional): The absorbance can be measured at 555 nm for semi-quantification.[4]

Bratton_Marshall_Workflow cluster_reaction Bratton-Marshall Reaction cluster_detection Detection Urine Urine Sample Acidification Acidification (HCl) Urine->Acidification Diazotization Diazotization (NaNO2) Acidification->Diazotization NitriteRemoval Excess Nitrite Removal (Ammonium Sulfamate) Diazotization->NitriteRemoval Coupling Coupling Reaction (N-(1-Naphthyl)ethylenediamine) NitriteRemoval->Coupling Color Purple Color Development Coupling->Color Visual Visual Inspection Color->Visual Spectro Spectrophotometry (555 nm) Color->Spectro

Bratton-Marshall test workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) - Developmental Protocol

This section outlines a hypothetical indirect competitive ELISA protocol for the quantification of this compound. This protocol is for developmental purposes and would require the generation and validation of a specific anti-SAICAR antibody.

Free this compound in the sample competes with this compound-conjugate coated on the microplate for binding to a limited amount of anti-SAICAR antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.

  • This compound-protein conjugate (e.g., this compound-BSA)

  • Anti-SAICAR primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Coating: Coat a 96-well microplate with this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add standards or samples and anti-SAICAR primary antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Incubation: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

ELISA_Workflow Coating Coat Plate with This compound-Conjugate Blocking Block Non-specific Sites Coating->Blocking Competition Add Sample/Standard & Anti-SAICAR Antibody Blocking->Competition SecondaryAb Add HRP-Conjugated Secondary Antibody Competition->SecondaryAb Substrate Add TMB Substrate SecondaryAb->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Developmental ELISA workflow for this compound.
Electrochemical Biosensor - Developmental Protocol

This section describes a conceptual design for an electrochemical biosensor for this compound detection. This is a developmental protocol and would require significant research and optimization.

A biosensor with a modified electrode surface specifically captures this compound. The binding event or an enzymatic reaction involving this compound produces an electrical signal (e.g., a change in current or potential) that is proportional to the this compound concentration.

  • Electrode: A screen-printed carbon electrode or a glassy carbon electrode can be used as the base.

  • Nanomaterial Coating: Modify the electrode surface with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance conductivity and surface area.

  • Immobilization: Immobilize a recognition element specific to this compound. This could be a specific antibody (immunosensor) or an enzyme that reacts with this compound (enzymatic sensor).

  • Sample Incubation: Incubate the modified electrode with the biological fluid sample.

  • Washing: Gently wash the electrode to remove non-specifically bound molecules.

  • Electrochemical Measurement: Apply a specific potential and measure the resulting current. The current change will be proportional to the amount of this compound bound to the electrode.

Biosensor_Workflow cluster_fabrication Sensor Fabrication cluster_detection Detection Electrode Bare Electrode Modification Surface Modification (Nanomaterials) Electrode->Modification Immobilization Immobilization of Recognition Element Modification->Immobilization Incubation Sample Incubation Immobilization->Incubation Washing Washing Incubation->Washing Measurement Electrochemical Measurement Washing->Measurement Purine_Pathway PRPP PRPP PRA 5-Phosphoribosylamine PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR This compound This compound CAIR->this compound AICAR AICAR This compound->AICAR ADSL ADSL Adenylosuccinate Lyase (ADSL) (Deficient) This compound->ADSL SAICAr_accum This compound Accumulation in Biological Fluids This compound->SAICAr_accum Dephosphorylation FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP SAMP S-AMP IMP->SAMP AMP AMP SAMP->AMP ADSL SAMP->ADSL SAdo_accum S-Ado Accumulation in Biological Fluids SAMP->SAdo_accum Dephosphorylation

References

Application of Saicar in studying cancer cell proliferation.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: SAICAR in Cancer Cell Proliferation

Introduction

Succinylaminoimidazolecarboxamide ribose-5'-phosphate (this compound) is a key metabolic intermediate in the de novo purine nucleotide synthesis pathway.[1][2] Emerging research has identified this compound as a critical signaling molecule in cancer metabolism, directly linking the metabolic state of a cell to its proliferative signaling pathways.[3][4] In cancer cells, which often exhibit reprogrammed metabolism, this compound accumulates under conditions of metabolic stress, such as glucose limitation, or in response to mitogenic signals.[1][5] Its primary role in proliferation is mediated through the allosteric activation of Pyruvate Kinase M2 (PKM2), an enzyme isoform highly expressed in cancer cells.[6][7] This interaction not only enhances PKM2's classical pyruvate kinase activity but also uniquely induces its non-canonical protein kinase activity, which is essential for sustained proliferative signaling.[3][8] These application notes provide an overview of this compound's function and detailed protocols for studying its effects on cancer cell proliferation.

Mechanism of Action

This compound's primary target in cancer cells is the dimeric form of PKM2.[9] Unlike the canonical activator fructose-1,6-bisphosphate (FBP), which promotes the formation of the highly active tetrameric PKM2, this compound can activate the less active PKM2 dimer.[9] This activation has a dual consequence:

  • Stimulation of Pyruvate Kinase Activity: this compound binding enhances PKM2's enzymatic function in glycolysis, increasing the conversion of phosphoenolpyruvate (PEP) to pyruvate. This boosts ATP production and supports cancer cell survival, particularly in nutrient-limited environments.[1][5]

  • Induction of Protein Kinase Activity: Crucially, the binding of this compound to PKM2 induces a conformational change that enables PKM2 to function as a protein kinase, using PEP as a phosphate donor.[3][9] The PKM2-SAICAR complex can phosphorylate a multitude of protein substrates, including key components of mitogenic signaling pathways.[3][4]

This dual functionality allows cancer cells to couple their metabolic status (indicated by this compound levels) directly with growth and proliferation signals.[8]

Signaling Pathways Involving this compound

This compound-Mediated Activation of PKM2

This compound acts as a metabolic sensor. Under glucose-deprived conditions or upon EGF stimulation, intracellular this compound levels rise.[1][3] this compound then binds to and activates the dimeric form of PKM2, modulating its enzymatic activities to support cell survival and proliferation.

cluster_0 Cellular State cluster_1 Downstream Effects Stress Glucose Deprivation This compound This compound Accumulation Stress->this compound Mitogen EGF Stimulation Mitogen->this compound PKM2_dimer Inactive PKM2 Dimer This compound->PKM2_dimer Binds & Activates PKM2_this compound Active PKM2-SAICAR Complex PyruvateKinase Pyruvate Kinase Activity (Glycolysis) PKM2_this compound->PyruvateKinase ProteinKinase Protein Kinase Activity (Phosphorylation) PKM2_this compound->ProteinKinase

This compound activates PKM2's dual enzymatic functions.

PKM2-SAICAR and ERK1/2 Positive Feedback Loop

The protein kinase activity of the PKM2-SAICAR complex is critical for sustained proliferative signaling. The complex directly phosphorylates and activates ERK1/2.[3] Activated ERK1/2, in turn, phosphorylates PKM2, which sensitizes it for this compound binding.[3][8] This creates a positive feedback loop that amplifies and sustains the proliferative signal initiated by mitogens like EGF.[3][8]

EGF EGF EGFR EGFR EGF->EGFR Activates This compound This compound EGFR->this compound Induces Accumulation PKM2 PKM2 This compound->PKM2 Binds PKM2_this compound PKM2-SAICAR Complex ERK ERK1/2 PKM2_this compound->ERK Phosphorylates & Activates pERK Phospho-ERK1/2 pPKM2 Phospho-PKM2 (Sensitized) pERK->pPKM2 Phosphorylates Proliferation Cell Proliferation pERK->Proliferation pPKM2->PKM2 Enhances this compound Binding Affinity

A positive feedback loop sustains proliferative signaling.

Quantitative Data

Table 1: Effect of this compound on PKM2 Pyruvate Kinase Activity This table summarizes the kinetic parameters of PKM2 in the presence and absence of this compound.

ParameterConditionValueReference
EC50 This compound Activation of PKM20.3 ± 0.1 mM[1]
Km for PEP Basal PKM2~2 mM[1]
Km for PEP This compound-activated PKM2~0.1 mM[1]
kcat This compound-activated PKM22-3 fold increase[1]

Table 2: Cellular this compound Concentrations in Cancer Cells This table shows the change in intracellular this compound levels in response to glucose availability.

Cell LineConditionThis compound ConcentrationReference
HeLa, A549, U87, H1299 Glucose-Rich Medium20–100 µM[1]
HeLa, A549, U87, H1299 Glucose Starvation (30 min)~0.3–0.7 mM[1]
Normal Epithelial Cells / Fibroblasts Glucose-Rich or StarvedNot Detected[5]

Table 3: Metabolic Effects of this compound Level Manipulation This table shows how genetic knockdown of enzymes controlling this compound levels affects glucose metabolism in HeLa cells. adsl-kd cells have constitutively elevated this compound, while paics-kd cells cannot produce this compound.[1]

Cell TypeEffect on this compoundGlucose ConsumptionLactate FermentationReference
control-kd InducibleBaselineBaseline[1]
adsl-kd Constitutively ElevatedNo significant changeIncreased[1]
paics-kd Not InducibleReducedNo significant change[1]

Experimental Workflow

A typical experiment to investigate the role of this compound in cancer cell proliferation involves manipulating intracellular this compound levels and measuring the downstream effects on metabolic activity and cell growth.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Analysis Culture 1. Culture Cancer Cells (e.g., HeLa, A549) Manipulate 2. Manipulate this compound Levels (e.g., shRNA, Glucose Starvation) Culture->Manipulate Treat 3. Seed cells for assays Manipulate->Treat Proliferation 4a. Proliferation Assay (MTS/Cell Counting) Treat->Proliferation Metabolite 4b. Metabolite Extraction (for LC-MS) Treat->Metabolite Western 4c. Protein Lysate Prep (for Western Blot) Treat->Western Analysis_Prolif 5a. Quantify Cell Growth Proliferation->Analysis_Prolif Analysis_LCMS 5b. Measure this compound Levels Metabolite->Analysis_LCMS Analysis_WB 5c. Analyze Protein Phosphorylation (p-ERK) Western->Analysis_WB Conclusion 6. Correlate this compound levels with proliferation and signaling Analysis_Prolif->Conclusion Analysis_LCMS->Conclusion Analysis_WB->Conclusion

Workflow for studying this compound's effect on proliferation.

Protocols

Protocol 1: General Cell Culture and Induction of this compound Accumulation

This protocol describes standard cell culture and methods to induce endogenous this compound accumulation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, H1299)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Glucose-free DMEM

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in complete growth medium in a T-75 flask until they reach 70-80% confluency.

  • Trypsinize cells, count them using a hemocytometer, and seed them into appropriate plates (e.g., 1x105 cells/well for a 6-well plate) for downstream assays. Allow cells to adhere for 24 hours.

  • To Induce this compound via Glucose Starvation: a. Aspirate the complete growth medium from the wells. b. Wash the cells once with sterile PBS. c. Add pre-warmed glucose-free DMEM to the wells. d. Incubate for the desired time (e.g., 30 minutes for acute this compound accumulation).[1]

  • Proceed immediately to the desired downstream application (e.g., metabolite extraction, cell proliferation assay).

Protocol 2: Measurement of Intracellular this compound by LC-MS

This protocol outlines the extraction of metabolites for this compound quantification.[1]

Materials:

  • Cultured cells (from Protocol 1)

  • Ice-cold PBS

  • 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • After treatment (e.g., glucose starvation), place the cell culture plate on ice.

  • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well of a 6-well plate.

  • Incubate the plate at -80°C for 15 minutes to quench metabolism and extract metabolites.

  • Scrape the cells in the methanol solution and transfer the entire mixture to a pre-chilled microcentrifuge tube.

  • Centrifuge at maximum speed (~20,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Evaporate the solvent completely using a vacuum concentrator (e.g., SpeedVac).

  • Resuspend the dried metabolite pellet in a suitable volume of LC-MS grade water for analysis.

  • Analyze the sample using an LC-MS system with a C18 column, comparing the retention time and mass-to-charge ratio to a pure this compound standard.[1]

Protocol 3: Cell Proliferation Assay (MTS-based)

This protocol measures cell viability and proliferation based on metabolic activity.[10]

Materials:

  • Cells seeded in a 96-well plate (from Protocol 1)

  • MTS reagent (e.g., Promega CellTiter 96 AQueous One Solution)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Prepare cells in a 96-well plate (e.g., 3,000 cells/well) and subject them to desired treatments (e.g., PAICS/ADSL knockdown, EGF stimulation).

  • At the desired time point, add 20 µL of MTS reagent directly to each 100 µL of medium in the wells.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Subtract the background absorbance from a "medium-only" control well.

  • Express the results as a percentage of the control (untreated) cells to determine the relative proliferation.

Protocol 4: Genetic Manipulation of this compound Levels via shRNA

This protocol describes how to modulate this compound levels by knocking down the expression of this compound synthase (PAICS) or this compound lyase (ADSL).[1]

Materials:

  • Lentiviral particles containing shRNA targeting PAICS, ADSL, or a non-targeting control (scrambled shRNA)

  • Cancer cell line of interest

  • Complete growth medium

  • Polybrene

  • Puromycin (or other selection antibiotic)

Procedure:

  • Seed target cells (e.g., HeLa) at a density that will result in 50-60% confluency on the day of transduction.

  • Prepare the transduction medium by adding lentiviral particles (at a predetermined multiplicity of infection, MOI) and polybrene (final concentration ~8 µg/mL) to fresh growth medium.

  • Replace the existing medium with the transduction medium.

  • Incubate for 12-24 hours.

  • Replace the transduction medium with fresh complete growth medium.

  • After 48 hours, begin antibiotic selection by adding puromycin to the medium at a pre-determined concentration.

  • Maintain the cells under selection pressure for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells have died.

  • Expand the stable knockdown cell lines (paics-kd, adsl-kd, control-kd).

  • Confirm knockdown efficiency via qPCR or Western blot for PAICS and ADSL.

  • Use these stable cell lines in downstream proliferation and metabolism experiments.

References

Application Note and Protocols for Investigating PKM2 Protein Kinase Activity Using Saicar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase M2 (PKM2) is a pivotal enzyme in cellular metabolism, primarily known for catalyzing the final, rate-limiting step of glycolysis.[1][2] In cancer cells, PKM2 is predominantly expressed and plays a central role in metabolic reprogramming, shifting glucose metabolism towards anabolic processes to support rapid cell proliferation.[3][4] This is partly achieved through the regulation of its quaternary structure; PKM2 can exist as a highly active tetramer or a less active dimer, with the dimeric form being prevalent in tumor cells.[5][6]

Beyond its canonical role in glycolysis, recent studies have unveiled a non-metabolic function of PKM2 as a protein kinase.[3][7][8] In this capacity, PKM2 can phosphorylate various protein substrates, thereby regulating signaling pathways involved in cell proliferation and gene expression.[3][7] This protein kinase activity is not constitutive but is allosterically induced by a specific metabolite: succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5′-phosphate (Saicar).[7][8] this compound, an intermediate of the de novo purine nucleotide biosynthesis pathway, accumulates in cancer cells under metabolic stress, such as glucose deprivation.[7][9][10] The binding of this compound to the dimeric form of PKM2 triggers a conformational change that enables the enzyme to utilize phosphoenolpyruvate (PEP) as a phosphate donor for protein phosphorylation, a mechanism that directly links the cell's metabolic status to its proliferative signaling.[7][11]

This application note provides detailed protocols and quantitative data for utilizing this compound to investigate the protein kinase activity of PKM2, offering a valuable tool for cancer research and therapeutic development.

Data Presentation

The interaction between this compound and PKM2 has been quantitatively characterized, providing a basis for designing and interpreting experiments.

Table 1: Binding Affinity and Activation Constants of this compound for PKM2

Parameter PKM2 Form Condition Value Reference
EC50 Wild-Type Pyruvate Kinase Activation 0.3 ± 0.1 mM [10]
EC50 Wild-Type, Erk1/2-phosphorylated H3.1 T11 Kinase Activity 12 µM [7]
KD Wild-Type Direct Binding (ITC) 300 ± 90 µM [5]
EC50 Dimeric Mutant (G415R) Pyruvate Kinase Activation 60 ± 20 µM [5]

| KD | Dimeric Mutant (G415R) | Direct Binding (ITC) | 12 ± 3 µM |[5] |

Table 2: Effect of this compound on PKM2-Mediated Kinase Activity

Parameter Substrate/Condition Observation Reference
Erk1 Activation Recombinant Erk1 >150-fold increase in activity [7]
Catalytic Turnover (kcat) Pyruvate Kinase Activity 2-3 fold increase [10]

| Km for PEP | Pyruvate Kinase Activity | Decreased from ~2 mM to ~0.1 mM |[10] |

Signaling and Regulatory Pathways

The activation of PKM2's protein kinase function by this compound is integrated into key cancer signaling networks. The PKM2-Saicar complex phosphorylates and activates the MAPK signaling protein Erk1, which in turn phosphorylates PKM2.[7] This phosphorylation sensitizes PKM2 to this compound binding, creating a positive feedback loop that sustains proliferative signaling.[7]

Saicar_PKM2_Signaling cluster_0 Cellular Environment cluster_1 PKM2-Erk Feedback Loop EGFR_Activation EGFR Activation Saicar_Increase Increased Cellular this compound EGFR_Activation->Saicar_Increase leads to PKM2_this compound PKM2-Saicar Complex (Active Protein Kinase) Saicar_Increase->PKM2_this compound binds to PKM2 PKM2_Dimer PKM2 (Dimer) PKM2_Dimer->PKM2_this compound This compound Erk_Active Erk1/2 (Active) PKM2_this compound->Erk_Active phosphorylates (T202 on Erk1) Erk_Inactive Erk1/2 (Inactive) Erk_Inactive->Erk_Active PKM2_Phos Phosphorylated PKM2 (Sensitized) Erk_Active->PKM2_Phos phosphorylates Proliferation Sustained Proliferation Erk_Active->Proliferation promotes PKM2_Phos->PKM2_this compound enhanced this compound binding

This compound-PKM2 positive feedback loop with Erk1/2 signaling.

The allosteric regulation of PKM2 is complex, with different ligands favoring distinct structural and functional states. While Fructose-1,6-bisphosphate (FBP) primarily activates the tetrameric form's pyruvate kinase activity, this compound uniquely induces the protein kinase activity of the dimeric form.[5][7]

PKM2_Regulation Dimer PKM2 Dimer (Low Pyruvate Kinase Activity) Tetramer PKM2 Tetramer (High Pyruvate Kinase Activity) Dimer->Tetramer equilibrium Protein_Kinase PKM2-Saicar Complex (Active Protein Kinase) Dimer->Protein_Kinase FBP FBP FBP->Tetramer promotes This compound This compound This compound->Protein_Kinase induces

Differential allosteric regulation of PKM2 by FBP and this compound.

Experimental Protocols

Protocol 1: In Vitro PKM2 Protein Kinase Activity Assay

This protocol describes how to measure the this compound-induced phosphorylation of a model substrate, Histone H3, by recombinant PKM2.

Experimental Workflow

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, rPKM2, Substrate) B 2. Add Ligands (this compound, FBP, or Vehicle) A->B C 3. Initiate Reaction (Add PEP) B->C D 4. Incubate (e.g., 37°C for 5-30 min) C->D E 5. Quench Reaction (Add SDS-PAGE Loading Buffer) D->E F 6. SDS-PAGE & Western Blot E->F G 7. Detection (Use Phospho-Specific Antibody) F->G

Workflow for the in vitro PKM2 protein kinase assay.

A. Materials and Reagents

  • Recombinant human PKM2 (rPKM2)

  • Recombinant Histone H3.1

  • This compound (succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5′-phosphate)

  • PEP (Phosphoenolpyruvate)

  • FBP (Fructose-1,6-bisphosphate) - as a control

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary Antibodies: Anti-phospho-Histone H3 (Threonine 11), Anti-PKM2, Anti-Total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

B. Procedure

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, add:

    • 5 µL of 5x Kinase Assay Buffer

    • Recombinant PKM2 to a final concentration of 10 nM.

    • Recombinant Histone H3.1 to a final concentration of 2 µM.

    • Nuclease-free water to a volume of 20 µL.

  • Add the ligand. For the test condition, add this compound to a final concentration of 0.5 mM. For controls, add FBP (0.5 mM) or an equivalent volume of vehicle (e.g., water).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the kinase reaction by adding PEP to a final concentration of 0.1 mM.

  • Incubate the reaction at 37°C for a set time (e.g., 5-30 minutes). The optimal time should be determined empirically.

  • Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-H3 (T11) antibody to detect substrate phosphorylation.

  • To ensure equal loading, the same membrane can be stripped and re-probed with antibodies against total Histone H3 and PKM2.

  • Visualize the results using a chemiluminescence detection system. An increase in the phospho-H3 signal in the presence of this compound and PEP indicates PKM2 protein kinase activity.[7]

Protocol 2: LDH-Coupled Pyruvate Kinase Activity Assay

This assay is used to measure the canonical pyruvate kinase activity of PKM2 and can determine how this compound affects this function. The assay couples the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[1][5]

A. Materials and Reagents

  • Recombinant human PKM2

  • This compound

  • PEP (Phosphoenolpyruvate)

  • ADP (Adenosine diphosphate)

  • NADH (Nicotinamide adenine dinucleotide, reduced)

  • LDH (Lactate Dehydrogenase)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 6.2 mM MgCl₂, 1 mM DTT

  • 96-well UV-transparent plate

  • Plate reader capable of measuring absorbance at 340 nm

B. Procedure

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add rPKM2 (to a final concentration of ~5-10 nM) and the desired concentration of this compound to each well. Include a "no this compound" control.

  • Incubate the plate at 37°C for 30 minutes to allow for ligand binding.

  • Prepare a "Substrate Mix" containing ADP (final concentration 2 mM), NADH (final concentration 220 µM), and LDH (final concentration 5 units/mL) in Assay Buffer.

  • Add the Substrate Mix to each well.

  • Initiate the reaction by adding PEP to a final concentration of 150 µM.

  • Immediately place the plate in a pre-warmed (37°C) plate reader and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve. The rate is proportional to the pyruvate kinase activity.

  • Plot the reaction rate against the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.[5][10]

Conclusion

The discovery of this compound as an allosteric activator of PKM2's protein kinase activity has opened new avenues for understanding the interplay between metabolism and cell signaling in cancer. The protocols and data presented here provide a framework for researchers to investigate this novel enzymatic function, explore its downstream consequences, and screen for novel therapeutic agents that target this unique regulatory mechanism.

References

Experimental model systems for studying Saicar effects.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylaminoimidazole-carboxamide ribotide (SAICAR), and its dephosphorylated form this compound, are intermediates in the de novo purine biosynthesis pathway. Under normal physiological conditions, these metabolites are present at low levels. However, in certain pathological states, such as adenylosuccinate lyase (ADSL) deficiency and particular cancer types, this compound accumulates and has been implicated in a range of cellular effects.[1][2] Understanding the mechanisms by which this compound exerts these effects is crucial for developing therapeutic strategies for these conditions. This document provides an overview of experimental model systems and detailed protocols for studying the effects of this compound accumulation.

In Vitro Model Systems

Cell-based models are invaluable for dissecting the molecular mechanisms of this compound action. Human cell lines, particularly cancer cell lines and retinal pigment epithelial (RPE-1) cells, have been instrumental in these studies.[1][3]

Key In Vitro Models:
  • HeLa (Cervical Cancer) Cells: These cells have been used to study the effects of this compound on cell signaling, particularly the PKM2-Erk1/2 pathway, and to model ADSL deficiency through genetic manipulation.[1][4][5]

  • hTERT-RPE-1 (Retinal Pigment Epithelial) Cells: This immortalized human cell line is a key model for studying primary ciliogenesis. This compound has been shown to impair ciliogenesis in these cells, providing a model to study this specific pathological effect.[3][6][7]

  • Other Cancer Cell Lines (e.g., H1299): Various cancer cell lines are used to investigate the role of this compound in promoting cancer cell survival and proliferation, especially under nutrient-limiting conditions.[4]

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cell-based model.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Culture (e.g., HeLa, RPE-1) model_generation Model Generation (e.g., shRNA knockdown of ADSL) cell_culture->model_generation saicar_treatment This compound Treatment or Induction of Accumulation model_generation->saicar_treatment cell_lysis Cell Lysis and Sample Preparation saicar_treatment->cell_lysis viability_assay Cell Viability Assay saicar_treatment->viability_assay cilia_analysis Ciliogenesis Analysis saicar_treatment->cilia_analysis lc_ms LC-MS/MS for This compound Quantification cell_lysis->lc_ms western_blot Western Blot for Signaling Proteins cell_lysis->western_blot SAICAR_PKM2_Erk_Pathway cluster_input Stimulus cluster_core Core Pathway cluster_output Cellular Response This compound This compound Accumulation PKM2_inactive PKM2 (inactive dimer) This compound->PKM2_inactive binds & activates PKM2_active PKM2-SAICAR (active protein kinase) Erk_inactive Erk1/2 PKM2_active->Erk_inactive phosphorylates MEK MEK Erk_active p-Erk1/2 (active) Erk_active->PKM2_inactive phosphorylates Proliferation Cell Proliferation Erk_active->Proliferation promotes

References

Application Notes and Protocols for Saicar Synthetase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAICAR (Phosphoribosylaminoimidazole-succinocarboxamide) synthetase (EC 6.3.2.6), also known as PurC, is a crucial enzyme in the de novo purine biosynthesis pathway. This pathway is responsible for the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This compound synthetase catalyzes the ATP-dependent ligation of 5-amino-4-imidazole-N-succinocarboxamide ribonucleotide (CAIR) and L-aspartate to form this compound, ADP, and inorganic phosphate (Pi).[1][2] Given that many cancer cells rely heavily on the de novo purine synthesis pathway for their proliferation, this compound synthetase represents a promising target for the development of chemotherapeutic agents. These application notes provide detailed protocols for assaying the enzymatic activity of this compound synthetase, which are essential for basic research and high-throughput screening of potential inhibitors.

Signaling Pathway: De Novo Purine Biosynthesis

This compound synthetase catalyzes the eighth step in the de novo purine biosynthesis pathway, a multi-step process that converts phosphoribosyl pyrophosphate (PRPP) to IMP. The pathway is a fundamental metabolic process essential for the synthesis of nucleic acids and energy-carrying molecules. In humans, this compound synthetase activity is carried out by a bifunctional enzyme, phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS), which also catalyzes the preceding step in the pathway.

purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR CO2 This compound This compound CAIR->this compound AICAR AICAR This compound->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP_GMP AMP / GMP IMP->AMP_GMP

Caption: The de novo purine biosynthesis pathway highlighting the this compound synthetase step.

Experimental Protocols

Several methods can be employed to measure the activity of this compound synthetase. The choice of assay depends on the experimental goals, available equipment, and the need for high-throughput capabilities.

Protocol 1: Spectrophotometric Assay (Direct Measurement)

This protocol directly measures the formation of the product, this compound, which has a distinct absorbance maximum at 282 nm.

Workflow Diagram:

spectrophotometric_workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, ATP, L-Asp, CAIR) Add_Enzyme Add this compound Synthetase to Initiate Reaction Prepare_Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance at 282 nm over time Incubate->Measure_Absorbance Calculate_Activity Calculate Activity using Beer-Lambert Law Measure_Absorbance->Calculate_Activity

Caption: Workflow for the direct spectrophotometric this compound synthetase assay.

Methodology:

  • Reaction Buffer Preparation: Prepare a buffer solution containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 10 mM MgCl₂.

  • Reaction Mixture: In a UV-transparent cuvette or microplate, prepare the following reaction mixture (final volume of 1 mL for a standard cuvette):

    • Reaction Buffer: to final volume

    • ATP: 1 mM

    • L-Aspartate: 5 mM

    • CAIR: 0.1 mM

  • Enzyme Addition: Equilibrate the reaction mixture to 37°C. Initiate the reaction by adding a purified this compound synthetase enzyme (e.g., 1-5 µg).

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 282 nm for 5-10 minutes.

  • Calculation of Activity: The rate of this compound formation can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for this compound at 282 nm is 8607 M⁻¹cm⁻¹.

Protocol 2: Malachite Green Assay (High-Throughput)

This colorimetric assay is suitable for high-throughput screening (HTS) as it measures the production of inorganic phosphate (Pi), a product of the this compound synthetase reaction. The assay uses the malachite green-molybdate complex, which binds to free orthophosphate, resulting in a colored product that can be measured spectrophotometrically.[3][4]

Workflow Diagram:

malachite_green_workflow Dispense_Components Dispense Enzyme, ATP, L-Asp, and Test Compounds into a 384-well plate Initiate_Reaction Add CAIR to initiate the reaction Dispense_Components->Initiate_Reaction Incubate Incubate at 25°C for 6 minutes Initiate_Reaction->Incubate Stop_and_Develop Add Malachite Green Reagent to stop the reaction and develop color Incubate->Stop_and_Develop Measure_Absorbance Incubate for 10 minutes and measure absorbance at ~630 nm Stop_and_Develop->Measure_Absorbance

Caption: Workflow for the high-throughput malachite green-based this compound synthetase assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM MgCl₂, 0.01% Triton X-100, 0.1 mg/mL BSA.[3]

    • Enzyme Solution: Prepare a solution of purified this compound synthetase (e.g., Bacillus anthracis PurC) at a final concentration of 0.5 µM in Assay Buffer.[3]

    • Substrate Solutions: Prepare stock solutions of ATP (40 µM), L-Aspartate (2.4 mM), and CAIR (20 µM) in Assay Buffer.[3]

    • Malachite Green Reagent: Prepare according to the manufacturer's instructions or as described in the literature.[3][5]

  • Assay Procedure (384-well plate format): a. To each well, add the enzyme, ATP, L-Aspartate, and any test compounds (e.g., in DMSO, maintaining a final concentration of ~0.3%).[3] b. Pre-incubate the plate for a desired period if screening for inhibitors. c. Initiate the reaction by adding CAIR to each well.[3] d. Incubate the plate at 25°C for 6 minutes.[3] e. Stop the reaction and develop the color by adding the Malachite Green reagent.[3] f. Incubate for an additional 10 minutes at room temperature to allow for color development.[3] g. Measure the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of inorganic phosphate. Determine the amount of Pi produced in each reaction and calculate the enzyme activity.

Protocol 3: Radiometric Assay (High Sensitivity)

This highly sensitive method measures the incorporation of a radiolabeled substrate into the product. Two complementary radiometric assays have been described for this compound synthetase.[6]

Forward Reaction:

This assay measures the condensation of L-[4-¹⁴C]aspartic acid with CAIR.[6]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, CAIR, and L-[4-¹⁴C]aspartic acid.

  • Enzymatic Reaction: Initiate the reaction by adding the this compound synthetase enzyme preparation.

  • Separation: After incubation, unreacted L-[4-¹⁴C]aspartic acid is removed, for instance, by enzymatic decarboxylation.[6]

  • Detection: The remaining radioactivity, corresponding to the [¹⁴C]this compound product, is measured by scintillation spectrometry.[6]

Reverse Reaction:

This assay measures the arsenolytic cleavage of synthesized [¹⁴C]this compound to produce L-[4-¹⁴C]aspartic acid.[6]

Methodology:

  • Substrate Preparation: Synthesize [¹⁴C]this compound enzymatically using a partially purified this compound synthetase preparation.[6]

  • Reaction Mixture: To the purified [¹⁴C]this compound, add sodium arsenate and Tris-HCl buffer containing ADP and MgCl₂.[6]

  • Enzymatic Reaction: Initiate the reaction with the enzyme source.[6]

  • Detection of Product: The generated L-[4-¹⁴C]aspartic acid is quantified. This can be achieved by enzymatic decarboxylation of the fourth carbon, trapping the released ¹⁴CO₂, and measuring its radioactivity.[6]

Data Presentation

The following table summarizes key quantitative data for this compound synthetase from various sources. This information is critical for assay development and for comparing enzyme characteristics across different species.

ParameterOrganism/EnzymeValueSubstrateConditionsReference
Molar Extinction Coefficient (ε) -8607 M⁻¹cm⁻¹This compound282 nm(As cited in literature)
Enzyme Concentration Bacillus anthracis PurC0.5 µM-Malachite Green Assay[3]
Substrate Concentrations Bacillus anthracis PurCATP: 40 µMATPMalachite Green Assay[3]
L-Asp: 2.4 mML-Aspartate[3]
CAIR: 20 µMCAIR[3]
EC₅₀ PKM2 (activated by this compound)0.3 ± 0.1 mMThis compoundLDH-coupled method(Keller et al., 2012)

Note: Specific kinetic parameters such as Km and Vmax for this compound synthetase substrates are organism-dependent and can be determined experimentally using the assays described above.

Conclusion

The protocols provided herein offer a range of options for the robust measurement of this compound synthetase activity. The direct spectrophotometric assay is straightforward for purified enzyme systems, while the malachite green-based assay is highly amenable to high-throughput screening for inhibitor discovery. The radiometric assays provide the highest sensitivity and are suitable for detailed kinetic studies and for measuring enzyme activity in complex biological samples. Careful selection of the appropriate assay will facilitate further investigation into the function of this compound synthetase and aid in the development of novel therapeutics targeting the de novo purine biosynthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Saicar and Aicar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and its succinylated precursor, SAICAR.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and AICAR.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the amine functionalities of this compound and AICAR, causing peak tailing.- Use an End-Capped Column: Select a column with high-quality end-capping to minimize silanol interactions.- Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., with 0.1% formic acid) can protonate the analytes and reduce interactions with silanols.- Consider a Different Stationary Phase: A phenyl-hexyl or a HILIC column may provide alternative selectivity and improved peak shape.
Analyte Overload: Injecting too high a concentration of the sample can lead to peak tailing.- Dilute the Sample: Reduce the concentration of the sample injected onto the column.- Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.
Poor Peak Shape (Fronting) Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting.- Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.- Reduce Injection Volume: If using a strong sample solvent is unavoidable, minimize the injection volume.
Poor Resolution/Co-elution Inadequate Selectivity: The stationary phase and mobile phase combination may not be providing sufficient selectivity to separate the structurally similar this compound and AICAR.- Optimize Mobile Phase Composition: - Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks. - Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.- Change Stationary Phase: - HILIC: Hydrophilic Interaction Chromatography is well-suited for polar compounds and can offer different selectivity compared to reversed-phase. - Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention and separation of these ionic analytes.
Insufficient Column Efficiency: A column with a low plate count will result in broader peaks and poorer resolution.- Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency.- Increase Column Length: A longer column will increase the theoretical plates and improve resolution, but at the cost of longer run times and higher backpressure.- Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size to maximize efficiency.
Retention Time Shifts Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially pH, can lead to shifts in retention time.- Precise Mobile Phase Preparation: Use a calibrated pH meter and ensure accurate and consistent preparation of mobile phase components.- Use a Buffer: Employing a buffer in the aqueous portion of the mobile phase helps to maintain a stable pH.
Column Temperature Fluctuations: Changes in column temperature affect mobile phase viscosity and analyte retention.- Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible retention times.
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.- Use a Guard Column: A guard column protects the analytical column from contaminants and extends its lifetime.- Monitor Column Performance: Regularly check column performance with a standard mixture to detect any degradation.
Low Signal Intensity/Poor Sensitivity Suboptimal Ionization in Mass Spectrometry: The mobile phase composition may not be ideal for the ionization of this compound and AICAR.- Optimize Mobile Phase Additives: For LC-MS applications, volatile additives like formic acid or ammonium formate are preferred to enhance ionization.- Adjust MS Source Parameters: Optimize source temperature, gas flows, and voltages to maximize the signal for the analytes of interest.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating this compound and AICAR?

Both Hydrophilic Interaction Chromatography (HILIC) and reversed-phase chromatography with an ion-pairing agent have been successfully used for the analysis of polar compounds like this compound and AICAR. HILIC is often preferred as it can provide good retention for these highly polar analytes without the need for ion-pairing reagents, which can sometimes suppress the MS signal. A systematic comparison of different column chemistries and mobile phases is recommended to determine the optimal approach for your specific application.[1]

Q2: How can I improve the resolution between this compound and AICAR peaks?

Improving resolution requires optimizing selectivity, efficiency, and retention factor.[2]

  • Selectivity: This is the most powerful factor. Try altering the mobile phase composition (e.g., changing the organic solvent or the pH) or switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or HILIC column).

  • Efficiency: Use a column with smaller particles or a longer length to increase the plate number.

  • Retention Factor: Adjust the mobile phase strength to increase the retention of the analytes, which can sometimes improve separation.

Q3: My peaks are tailing. What are the most likely causes and solutions?

Peak tailing for basic compounds like this compound and AICAR is often due to secondary interactions with acidic silanol groups on the surface of silica-based columns. Using a well-end-capped column or operating at a lower pH (e.g., with 0.1% formic acid in the mobile phase) can significantly reduce this effect. Another common cause is column overload; in this case, simply diluting your sample should improve the peak shape.

Q4: I am seeing significant shifts in retention time from one injection to the next. What should I check?

Inconsistent retention times are typically caused by issues with the mobile phase, temperature, or column equilibration. Ensure your mobile phase is prepared consistently and accurately, especially the pH. Use a column oven to maintain a constant temperature. Also, make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, particularly when using gradient elution.

Q5: What are some considerations for developing a UPLC-MS/MS method for this compound and AICAR?

For UPLC-MS/MS, it is crucial to use mobile phases that are compatible with mass spectrometry. This means using volatile additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate. The high organic content of the mobile phase in HILIC can also be advantageous for ESI-MS sensitivity. Method validation should include assessments of linearity, accuracy, precision, matrix effects, and recovery.[3]

Experimental Protocols

General UPLC-MS/MS Method for AICAR Analysis in Urine

This protocol is a starting point and should be optimized for your specific instrumentation and application.

1. Sample Preparation:

  • Thaw urine samples on ice.
  • Centrifuge at 4°C to pellet any precipitates.
  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing, and centrifuging.
  • Transfer the aqueous (lower) layer to a clean tube.
  • Dilute the extracted sample with the initial mobile phase as needed.[4]

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common starting point. A HILIC column can be a good alternative to enhance retention.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A shallow gradient from a low percentage of B to a higher percentage is recommended. An example gradient could be:
  • 0-1 min: 5% B
  • 1-5 min: 5-50% B
  • 5-6 min: 50-95% B
  • 6-7 min: 95% B
  • 7.1-10 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • MRM Transitions: These need to be optimized for your specific instrument. For AICAR, a common transition is m/z 259 -> 127.
  • Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage to maximize signal intensity.

Data Presentation

Table 1: Example UPLC-MS/MS Parameters for AICAR Analysis
ParameterSettingReference
Column C18, 2.1 x 100 mm, 1.8 µm[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.3 mL/min[3]
Column Temp. 40 °C[3]
Ionization ESI Positive[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample extraction Extraction sample->extraction dilution Dilution extraction->dilution lc UPLC Separation dilution->lc Inject ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound and AICAR analysis.

troubleshooting_flow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution & Retention start Chromatographic Problem (e.g., Poor Resolution) check_peak_shape Assess Peak Shape start->check_peak_shape check_retention Check Retention Time Stability start->check_retention tailing Tailing? check_peak_shape->tailing fronting Fronting? check_peak_shape->fronting rt_shift Retention Time Shift? check_retention->rt_shift tailing_sol Adjust pH Use End-Capped Column tailing->tailing_sol Yes coelution Co-elution? tailing->coelution No fronting_sol Match Sample Solvent Reduce Injection Volume fronting->fronting_sol Yes fronting->coelution No coelution_sol Optimize Gradient Change Column/Mobile Phase coelution->coelution_sol Yes rt_shift_sol Check Mobile Phase Prep Use Column Oven rt_shift->rt_shift_sol Yes

Caption: Troubleshooting flowchart for chromatographic issues.

References

Technical Support Center: Quantifying SAICAR in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Succinylaminoimidazole-4-carboxamide ribonucleotide (SAICAR) in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (Succinylaminoimidazole-4-carboxamide ribonucleotide) is a crucial intermediate in the de novo purine biosynthesis pathway.[1] Its accumulation has been linked to certain metabolic disorders and is of growing interest in cancer research, where it may act as an oncometabolite. Accurate quantification of this compound in complex biological matrices such as cell lysates, tissues, and biofluids is essential for understanding its physiological and pathological roles.

Q2: What are the main challenges in quantifying this compound?

A2: The primary challenges in quantifying this compound stem from its physicochemical properties and the complexity of biological samples. These challenges include:

  • Low endogenous concentrations: this compound is often present at low levels, requiring highly sensitive analytical methods.

  • Polarity and phosphorylation: As a phosphorylated ribonucleotide, this compound is highly polar, making it challenging to retain on traditional reversed-phase liquid chromatography (LC) columns and prone to interaction with metal surfaces of the LC system.

  • Instability: The phosphate group can be labile and susceptible to enzymatic degradation by phosphatases during sample collection and preparation.[2]

  • Matrix effects: Co-eluting endogenous compounds from complex samples can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[3][4]

  • Lack of commercially available stable isotope-labeled internal standard: This makes it more challenging to accurately correct for matrix effects and analyte loss during sample preparation.

Q3: What analytical techniques are most suitable for this compound quantification?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound.[5][6][7] This technique combines the separation power of LC with the high specificity and sensitivity of MS/MS detection.[5][6][7]

Q4: How can I improve the retention of this compound on an LC column?

A4: Due to its high polarity, retaining this compound on a standard C18 column can be difficult. Strategies to improve retention include:

  • Ion-pairing chromatography: Adding an ion-pairing reagent (e.g., dimethylhexylamine) to the mobile phase can neutralize the charge of the phosphate group, increasing its retention on a reversed-phase column.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds and are an excellent alternative to reversed-phase chromatography for this compound analysis.[9]

  • Porous Graphitic Carbon (PGC) columns: These columns can also be used for the separation of highly polar compounds like nucleotides.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Step
This compound Degradation Ensure rapid quenching of metabolic activity at the time of sample collection (e.g., snap-freezing in liquid nitrogen).[11] Keep samples on ice or at 4°C throughout the extraction procedure.[12][13][14] Include phosphatase inhibitors in the extraction buffer.[2]
Poor Extraction Recovery Optimize the extraction solvent. A common choice for nucleotides is a cold mixture of methanol, acetonitrile, and water (e.g., 2:2:1 v/v/v).[10] Evaluate different protein precipitation and extraction protocols to maximize this compound recovery.
Analyte Loss on Metal Surfaces Use an LC system with bio-inert components (e.g., PEEK tubing and fittings) to prevent the adsorption of phosphorylated analytes to metal surfaces. Passivating the LC system by repeatedly injecting a high-concentration standard may also help.
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures, and gas flow rates) by infusing a this compound standard solution. Ensure the mobile phase pH is suitable for efficient ionization (typically acidic for positive mode or basic for negative mode).
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. The fragmentation of the N-glycosidic bond is a common pathway for nucleotides.[15] Infuse a this compound standard to confirm the optimal collision energy for the selected transition.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Secondary Interactions on LC Column If using a reversed-phase column without an ion-pairing agent, significant peak tailing is expected. Switch to a HILIC or PGC column, or incorporate an appropriate ion-pairing reagent into the mobile phase.[8][9][10]
Column Overload Inject a smaller sample volume or dilute the sample.
Contamination of the LC Column or System Flush the column with a strong solvent. If the problem persists, consider replacing the column. Ensure the sample extract is free of particulates by centrifuging or filtering before injection.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker elution strength than the initial mobile phase to ensure good peak shape.
Issue 3: High Variability in Results
Possible Cause Troubleshooting Step
Matrix Effects Develop a robust sample clean-up procedure to remove interfering matrix components. Solid-phase extraction (SPE) can be more effective than simple protein precipitation.[11] Use a stable isotope-labeled internal standard (if available) or a structural analog to compensate for signal suppression or enhancement.[16][17][18] A matrix-matched calibration curve is highly recommended.[3]
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and incubation times. Automation of sample preparation can improve reproducibility.
Analyte Instability in Autosampler Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of this compound in the prepared samples waiting for injection.[19]

Quantitative Data

Due to the limited availability of published quantitative data specifically for this compound, the following tables provide example LC-MS/MS parameters and performance metrics for the analysis of related nucleotides. These should be considered as a starting point for method development.

Table 1: Example LC-MS/MS Parameters for Nucleotide Analysis

ParameterSetting
LC Column HILIC (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.5[10]
Mobile Phase B Acetonitrile
Gradient Start at 95% B, decrease to 40% B over 10 min, hold for 2 min, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition (Example for AMP) Precursor Ion (m/z): 346.1, Product Ion (m/z): 134.0 (adenine)
Collision Energy Optimize using a standard; typically 15-30 eV

Table 2: Example Method Validation Data for a Nucleotide Assay

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL[20]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Extraction Recovery > 80%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Culture and Quenching:

    • Culture cells to the desired confluency.

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a sufficient volume of liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolic activity.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., 80% methanol or a methanol:acetonitrile:water ratio of 2:2:1) to each well/dish of frozen cells.[10]

    • Scrape the cells from the surface and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

  • Protein Precipitation and Clarification:

    • Incubate the tubes at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[10]

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).[10]

    • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

Visualizations

Purine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR This compound This compound CAIR->this compound AICAR AICAR This compound->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP

Caption: De novo purine biosynthesis pathway highlighting this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection & Quenching Extraction 2. Metabolite Extraction SampleCollection->Extraction Centrifugation 3. Protein Precipitation & Centrifugation Extraction->Centrifugation DryDown 4. Supernatant Transfer & Evaporation Centrifugation->DryDown Reconstitution 5. Reconstitution DryDown->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS DataProcessing 7. Data Processing LCMS->DataProcessing Quantification 8. Quantification DataProcessing->Quantification

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Tree Start Low/No this compound Signal CheckStandard Inject this compound Standard Start->CheckStandard StandardOK Standard Signal OK? CheckStandard->StandardOK NoStandardSignal Troubleshoot MS (Source, Detector, etc.) StandardOK->NoStandardSignal No SampleIssue Issue is with Sample (Preparation or Matrix) StandardOK->SampleIssue Yes CheckRecovery Evaluate Extraction Recovery SampleIssue->CheckRecovery LowRecovery Optimize Extraction (Solvent, pH, etc.) CheckRecovery->LowRecovery Low GoodRecovery Investigate Matrix Effects CheckRecovery->GoodRecovery Good MatrixEffect Implement Matrix Mitigation Strategies (Dilution, SPE, etc.) GoodRecovery->MatrixEffect

Caption: Troubleshooting decision tree for low this compound signal.

References

Technical Support Center: Enhancing Saicar Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection sensitivity of Saicar (succinylaminoimidazolecarboxamide ribotide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

A1: this compound is an intermediate metabolite in the de novo purine biosynthesis pathway. Its detection by mass spectrometry can be challenging due to its typically low intracellular concentrations, potential for ion suppression from more abundant co-eluting molecules, and its polar nature which can make chromatographic retention difficult.[1][2]

Q2: What are the primary factors influencing this compound detection sensitivity?

A2: The primary factors include:

  • Sample Preparation: The efficiency of this compound extraction from the biological matrix and the removal of interfering substances are critical.[3][4][5]

  • Chromatographic Separation: Achieving good retention and peak shape for a polar molecule like this compound is essential to separate it from interfering ions.[6]

  • Ionization Efficiency: The choice of ionization source and the optimization of its parameters directly impact the number of this compound ions generated.[7][8][9][10]

  • Mass Spectrometer Parameters: Instrument settings such as resolution, ion injection time, and collision energy must be optimized for this compound.[11][12][13]

Q3: Which ionization technique is best for this compound analysis?

A3: Electrospray ionization (ESI) is generally the preferred method for polar and ionizable molecules like this compound.[14][15] It is effective at generating intact, gas-phase ions from analytes in solution.[8][9][10] Both positive and negative ion modes should be tested, as the succinyl group may favor negative ion detection.

Troubleshooting Guides

This section addresses common issues encountered during this compound analysis and provides step-by-step solutions.

Issue 1: Poor or No this compound Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Cell Lysis and Extraction 1. Ensure the chosen lysis method (e.g., sonication, freeze-thaw cycles with a suitable lysis buffer) is effective for your sample type.[5] 2. Use a quenching solution (e.g., cold methanol) to halt metabolic activity and prevent this compound degradation. 3. Optimize the extraction solvent. A polar solvent mixture like acetonitrile/methanol/water is a good starting point.
Sample Degradation 1. Keep samples on ice or at 4°C throughout the preparation process.[16] 2. Process samples as quickly as possible. 3. Store extracted samples at -80°C until analysis.
Suboptimal Ionization 1. Verify the ESI source is clean and functioning correctly.[17] 2. Infuse a this compound standard to optimize source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[14] 3. Test both positive and negative ion modes.
Incorrect Mass Spectrometer Settings 1. Ensure the mass spectrometer is properly calibrated.[17] 2. Verify the correct m/z value for the this compound precursor ion is being monitored. 3. Start with broad parameter settings and then refine them based on the signal from a standard.
Issue 2: High Background Noise and Poor Signal-to-Noise (S/N) Ratio

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects and Ion Suppression 1. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) protocol to remove salts and other interfering compounds.[18] 2. Enrichment: Consider using an enrichment strategy, such as immunoaffinity capture if antibodies are available, to specifically isolate this compound.[19] 3. Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components.[2] Using a longer column or a smaller particle size can improve resolution.
Contaminated Solvents or System 1. Use high-purity, LC-MS grade solvents and additives.[20] 2. Flush the LC system and mass spectrometer thoroughly. 3. Run solvent blanks to identify sources of contamination.[20]
Suboptimal Mass Spectrometer Parameters 1. Increase Resolution: Higher mass resolution can help to distinguish the this compound peak from background ions with similar m/z values.[12][13] 2. Optimize Collision Energy: In MS/MS experiments, fine-tune the collision energy to maximize the intensity of specific this compound fragment ions, which can improve specificity and S/N.[14]

Experimental Protocols

Protocol 1: Generic Sample Preparation for Intracellular this compound Analysis
  • Cell Harvesting and Quenching:

    • Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the cells to arrest metabolism.

    • Scrape the cells and collect the cell suspension.

  • Lysis and Extraction:

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Vortex the lysate vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Cleanup (SPE):

    • Condition a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove lipids and other non-polar contaminants.

    • Elute this compound and other polar metabolites with an appropriate polar solvent mixture.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% acetonitrile).

Protocol 2: Optimization of Mass Spectrometer Parameters
  • Infusion of this compound Standard:

    • Prepare a 1 µg/mL solution of a pure this compound standard in a solvent composition similar to the expected LC eluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameter Optimization:

    • While infusing, adjust the following ESI source parameters to maximize the this compound precursor ion signal intensity:

      • Capillary/Spray Voltage

      • Nebulizer Gas Pressure

      • Drying Gas Flow Rate and Temperature

      • Source Geometry (if adjustable)

  • MS/MS Parameter Optimization (for targeted analysis):

    • Select the this compound precursor ion for fragmentation.

    • Vary the collision energy to find the optimal setting that produces the most intense and specific fragment ions.

    • Select the most abundant and specific fragment ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Method Optimization Harvest Cell Harvesting & Quenching Lysis Lysis & Extraction Harvest->Lysis Cleanup Sample Cleanup (SPE) Lysis->Cleanup LC LC Separation Cleanup->LC MS Mass Spectrometry LC->MS Data Data Acquisition MS->Data Standard This compound Standard Infusion SourceOpt Source Parameter Optimization Standard->SourceOpt MSMSOpt MS/MS Parameter Optimization SourceOpt->MSMSOpt MSMSOpt->MS

Caption: Workflow for optimizing this compound detection by LC-MS/MS.

troubleshooting_logic cluster_sample Sample Issues cluster_instrument Instrumental Issues Start Poor this compound Signal CheckLysis Verify Lysis/Extraction Efficiency Start->CheckLysis CheckCleanup Improve Sample Cleanup Start->CheckCleanup CheckSource Optimize Ion Source Start->CheckSource CheckMS Optimize MS Parameters Start->CheckMS CheckLC Optimize Chromatography Start->CheckLC Solution Improved Sensitivity CheckLysis->Solution Implement optimized protocol CheckCleanup->Solution Use SPE / Enrichment CheckSource->Solution Tune with standard CheckMS->Solution Adjust resolution/collision energy CheckLC->Solution Modify gradient/column

Caption: Troubleshooting logic for low this compound signal intensity.

References

Technical Support Center: Preventing Enzymatic Degradation of SAICAR Post-Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) during and after extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a crucial intermediate in the de novo purine biosynthesis pathway. Its accurate quantification is vital for studying purine metabolism and its role in various diseases. Post-extraction, this compound is susceptible to enzymatic degradation, primarily through two pathways:

  • Conversion to AICAR: Catalyzed by adenylosuccinate lyase (ADSL), this is the natural next step in the purine biosynthesis pathway.

  • Dephosphorylation to SAICAriboside: This reaction is carried out by various phosphatases, leading to the loss of the phosphate group.

Failure to prevent this degradation can lead to an underestimation of this compound levels, yielding inaccurate experimental results.

Q2: What are the primary enzymes responsible for this compound degradation post-extraction?

The two main enzymes to consider are:

  • Adenylosuccinate Lyase (ADSL): This enzyme cleaves fumarate from this compound to form 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).

  • Phosphatases: A broad category of enzymes that remove phosphate groups. While specific phosphatases that act on this compound are not extensively characterized, 5'-nucleotidases and non-specific alkaline and acid phosphatases are likely culprits due to their broad substrate specificity for nucleotides.[1][2][3]

Q3: What are the immediate steps I should take after sample collection to prevent this compound degradation?

The most critical step is to immediately quench metabolic activity. This is best achieved by snap-freezing the sample in liquid nitrogen.[4] This halts all enzymatic processes, preserving the metabolic snapshot at the moment of collection. Subsequent steps should always be performed at low temperatures (e.g., on dry ice or at 4°C) to minimize enzymatic activity.

Q4: What type of inhibitors should I include in my extraction buffer?

A cocktail of inhibitors is recommended to target the primary degrading enzymes. This should include:

  • A broad-spectrum phosphatase inhibitor cocktail: These cocktails typically contain a mixture of inhibitors targeting different types of phosphatases.

  • Specific inhibitors (if available and necessary): While potent and specific ADSL inhibitors like NF-449 exist, they are not commonly used in routine extraction protocols.[5] For most applications, immediate quenching and general enzymatic inhibition are sufficient.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable this compound levels Enzymatic degradation during extraction: ADSL or phosphatase activity was not sufficiently inhibited.Ensure rapid quenching: Snap-freeze samples immediately in liquid nitrogen after harvesting. • Maintain low temperatures: Keep samples on dry ice or at 4°C throughout the extraction process. • Use a comprehensive inhibitor cocktail: Add a broad-spectrum phosphatase and protease inhibitor cocktail to your lysis buffer immediately before use.
Inefficient cell lysis: this compound was not fully released from the cells.Optimize lysis method: For cultured cells, consider sonication or bead beating in addition to lysis buffer. For tissues, ensure complete homogenization. • Verify lysis efficiency: After lysis, check for intact cells under a microscope.
This compound degradation during storage: Improper storage conditions led to enzymatic or chemical breakdown.Store extracts at -80°C: For long-term storage, -80°C is essential. • Avoid repeated freeze-thaw cycles: Aliquot extracts into single-use tubes before freezing.
High variability in this compound levels between replicates Inconsistent sample handling: Differences in the time between sample collection and quenching.Standardize collection protocol: Ensure that all samples are processed with the same timing and procedure.
Partial enzymatic activity: Inconsistent temperature control or inhibitor concentration during extraction.Pre-chill all tubes, reagents, and equipment.Ensure thorough mixing of inhibitors in the lysis buffer.
Presence of high levels of AICAR or SAICAriboside ADSL activity: Conversion of this compound to AICAR.Improve quenching and maintain low temperatures.Consider the use of a specific ADSL inhibitor if AICAR interference is a major issue.
Phosphatase activity: Dephosphorylation of this compound to SAICAriboside.Use a potent and broad-spectrum phosphatase inhibitor cocktail.Ensure the pH of the extraction buffer is not optimal for phosphatase activity (see Data Presentation section).

Data Presentation

Table 1: General Inhibitors for Enzymes Degrading this compound
Target Enzyme Class Inhibitor Typical Working Concentration Notes
Adenylosuccinate Lyase (ADSL) 6-thioinosine 5′-phosphateVaries (research context)A known competitive inhibitor.[6]
NF-449IC50 = 1.4 µMA potent competitive inhibitor.[5]
Phosphatases (General) Sodium Orthovanadate1-10 mMInhibits protein tyrosine phosphatases and alkaline phosphatases.[7]
Sodium Fluoride1-20 mMInhibits serine/threonine phosphatases and acid phosphatases.
β-glycerophosphate1-100 mMA competitive inhibitor of serine/threonine phosphatases.
Okadaic Acid1 nM - 1 µMA potent inhibitor of protein phosphatase 1 (PP1) and PP2A.[7]
Calyculin A0.5-1.0 nMA potent inhibitor of PP1 and PP2A.[8]
Table 2: Recommended pH and Temperature Conditions for this compound Stability
Parameter Recommended Range Rationale
pH 6.5 - 7.5Many phosphatases have optimal activity in alkaline or acidic ranges. Maintaining a near-neutral pH can help to reduce their activity.[9]
Temperature -80°C (Storage) 0-4°C (Processing)Low temperatures significantly reduce the rate of all enzymatic reactions.[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Adherent Mammalian Cells

This protocol is designed to maximize the yield of intact this compound by minimizing enzymatic degradation.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Cell scraper, pre-chilled

  • Extraction Solvent: 80% methanol in water, pre-chilled to -80°C

  • Broad-spectrum phosphatase and protease inhibitor cocktail

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >13,000 x g

  • Dry ice

Procedure:

  • Cell Culture and Quenching:

    • Culture cells to the desired confluency.

    • Aspirate the culture medium.

    • Immediately place the culture dish on a bed of dry ice to rapidly quench metabolic activity.

    • Wash the cells twice with ice-cold PBS, performing the washes quickly on the dry ice.

  • Metabolite Extraction:

    • Add the required volume of -80°C Extraction Solvent containing the freshly added inhibitor cocktail to the dish. For a 10 cm dish, use 1 mL.

    • Use a pre-chilled cell scraper to scrape the cells into the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tube vigorously for 30 seconds.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection and Storage:

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

    • Snap-freeze the extract in liquid nitrogen.

    • Store at -80°C until analysis.

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_clarification Clarification cluster_storage Storage a 1. Aspirate Medium b 2. Place on Dry Ice a->b c 3. Wash with Ice-Cold PBS b->c d 4. Add -80°C Extraction Solvent + Inhibitor Cocktail c->d e 5. Scrape Cells d->e f 6. Transfer to Tube e->f g 7. Vortex & Incubate on Ice f->g h 8. Centrifuge at 4°C g->h i 9. Collect Supernatant h->i j 10. Snap-Freeze i->j k 11. Store at -80°C j->k

Caption: Workflow for this compound extraction with degradation prevention.

saicar_degradation_pathway cluster_products1 cluster_products2 This compound This compound AICAR AICAR This compound->AICAR SAICAriboside SAICAriboside This compound->SAICAriboside Fumarate Fumarate Phosphate Phosphate ADSL Adenylosuccinate Lyase (ADSL) ADSL->AICAR Phosphatases Phosphatases (e.g., 5'-nucleotidase) Phosphatases->SAICAriboside

Caption: Enzymatic degradation pathways of this compound.

References

Technical Support Center: Refinement of Saicar Measurement in Low-Glucose Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of succinylaminoimidazolecarboxamide ribose-5'-phosphate (SAICAR) in experimental settings, particularly under low-glucose conditions.

Frequently Asked Questions (FAQs)

Q1: Why is measuring this compound important, especially in low-glucose conditions?

A1: this compound is a key intermediate in the de novo purine biosynthesis pathway. Under conditions of metabolic stress, such as glucose deprivation, some cancer cells accumulate this compound.[1][2] This accumulation is not observed in most normal cells.[1][3] this compound acts as a signaling molecule, allosterically activating the M2 isoform of pyruvate kinase (PKM2), which is highly expressed in cancer cells.[1][2][3] This activation helps cancer cells to adapt their metabolism to survive in nutrient-limited environments.[1][2][3] Therefore, accurately measuring this compound levels can provide insights into cancer cell metabolism, identify potential therapeutic targets, and assess the response to drugs that interfere with these pathways.

Q2: What are the main challenges in measuring intracellular this compound, particularly in low-glucose experiments?

A2: The primary challenges include:

  • Rapid Metabolite Turnover: Intracellular metabolites like this compound can have very short half-lives. Improper sample handling can lead to rapid degradation or interconversion, resulting in inaccurate measurements.[4][5][6]

  • Low Intracellular Concentrations: Although this compound accumulates under low glucose, its basal levels can be quite low, requiring sensitive analytical methods for detection and quantification.[7]

  • Matrix Effects: The complex intracellular environment (the "matrix") can interfere with the analytical signal of this compound, leading to ion suppression or enhancement in mass spectrometry-based methods.[8][9][10]

  • Sample Preparation Artifacts: Inefficient quenching of metabolism, leakage of intracellular metabolites during cell washing, and incomplete extraction can all introduce significant errors.[4][5][11]

  • Chromatographic Separation: As a polar molecule, this compound can be challenging to retain and resolve on standard reverse-phase liquid chromatography columns, leading to poor peak shape and co-elution with other interfering compounds.

Q3: What is the expected range of this compound concentration in cancer cells under normal vs. low-glucose conditions?

A3: In several human cancer cell lines (including HeLa, A549, and H1299), cellular this compound levels were observed to increase from a basal level of 20–100 µM in glucose-rich conditions to approximately 0.3–0.7 mM upon glucose starvation.[1] In contrast, this compound accumulation is not typically observed in normal adult epithelial cells or lung fibroblasts, regardless of glucose conditions.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of this compound in low-glucose conditions.

Issue 1: Low or No Detectable this compound Signal
Possible Cause Troubleshooting Recommendation
Inefficient Metabolism Quenching Immediately stop all enzymatic activity by snap-freezing the cell pellet in liquid nitrogen. This is a critical step to preserve the in vivo metabolite levels.[4][6] Alternative methods include quenching with cold methanol solutions (e.g., 60-80% methanol at -40°C).[5][11]
Metabolite Degradation Process samples quickly and keep them on ice or at -80°C throughout the procedure. Avoid repeated freeze-thaw cycles. This compound stability in extracted samples should be assessed if storage is necessary.[12][13]
Inefficient Extraction Use a robust extraction solvent. A common and effective method is to use a cold solvent mixture such as 80% methanol.[14] Ensure the extraction solvent volume is sufficient to completely immerse the cell pellet and that the sample is thoroughly vortexed or sonicated to disrupt the cells.
Insufficient Sample Amount For accurate detection, it is recommended to use a minimum of 1 x 10^6 cells per sample, with 1 x 10^7 cells being optimal for metabolomics studies.[6]
LC-MS/MS Sensitivity Issues Optimize mass spectrometer parameters, including ionization source settings and collision energy for this compound-specific transitions. Ensure the instrument is properly calibrated.[15][16]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Split Peaks)
Possible Cause Troubleshooting Recommendation
Inappropriate Column Chemistry For polar analytes like this compound, a standard C18 column may not provide adequate retention. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with a polar end-capping.
Suboptimal Mobile Phase The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For this compound, using a mobile phase with a volatile buffer (e.g., ammonium formate or ammonium acetate) and adjusting the pH can improve peak symmetry.[10]
Injection Solvent Mismatch The solvent used to dissolve the extracted sample should be compatible with the initial mobile phase conditions to avoid peak distortion. If possible, the sample should be dissolved in the mobile phase.[9]
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.[9]
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Recommendation
Inconsistent Cell Culture Conditions Ensure that cell seeding density, treatment times, and glucose concentrations are consistent across all experimental replicates. Small variations can lead to significant differences in metabolite levels.
Variable Cell Washing and Quenching Standardize the cell washing procedure to minimize metabolite leakage. Perform washing steps quickly with ice-cold PBS or saline.[6] Ensure the quenching step is performed identically for all samples.
Incomplete or Variable Extraction Ensure complete cell lysis and extraction by using a consistent and validated protocol. Vortexing or sonicating for a standardized duration can improve reproducibility.
Pipetting Errors Use calibrated pipettes and be meticulous when adding reagents and transferring samples, especially when dealing with small volumes.
Matrix Effects in LC-MS/MS Matrix effects can cause variability in signal intensity. The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for these effects and improve quantitative accuracy.[8]

Quantitative Data Summary

The following table summarizes the reported changes in intracellular this compound concentrations in cancer cells in response to glucose deprivation.

Cell LineConditionThis compound ConcentrationReference
HeLaGlucose-rich~20-100 µM[1]
HeLaGlucose-starved~0.3-0.7 mM[1]
A549Glucose-rich~20-100 µM[1]
A549Glucose-starved~0.3-0.7 mM[1]
H1299Glucose-rich~20-100 µM[1]
H1299Glucose-starved~0.3-0.7 mM[1]
Normal Adult Epithelial CellsGlucose-rich or starvedNot detectable[1]
Normal Lung FibroblastsGlucose-rich or starvedNot detectable[1]

Experimental Protocols

Detailed Methodology for Intracellular this compound Measurement by LC-MS/MS

This protocol is a synthesized methodology based on best practices for cellular metabolomics and purine analysis.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency (typically 70-80%).

  • For low-glucose experiments, replace the normal growth medium with a glucose-free medium or a medium containing the desired low concentration of glucose.

  • Incubate for the desired period. Include a control group with normal glucose levels.

2. Sample Harvesting and Quenching:

  • Aspirate the culture medium.

  • Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Immediately add a quenching solution, such as liquid nitrogen to snap-freeze the cell monolayer, or ice-cold 80% methanol.[14]

  • Scrape the cells in the presence of the quenching solution (if applicable) and transfer the cell suspension to a pre-chilled tube.

3. Metabolite Extraction:

  • If not already in an extraction solvent, add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet.

  • Include a stable isotope-labeled internal standard for this compound at a known concentration to each sample to correct for extraction efficiency and matrix effects.

  • Thoroughly lyse the cells by vortexing, sonication, or three freeze-thaw cycles.[14]

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Carefully collect the supernatant containing the metabolites.

4. Sample Preparation for LC-MS/MS:

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried metabolites in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).

  • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

5. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a column suitable for polar metabolites, such as a HILIC column or a polar-endcapped C18 column.
    • Employ a gradient elution with a mobile phase system appropriate for purine analysis, for example, using ammonium formate or acetate as a modifier.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode for this compound detection.
    • Use a targeted Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

6. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Quantify the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound and the internal standard.

  • Normalize the final concentration to the cell number or total protein content of the original sample.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture 1. Cell Seeding & Growth Treatment 2. Low-Glucose Incubation Culture->Treatment Wash 3. Rapid Washing (Ice-cold PBS) Treatment->Wash Quench 4. Metabolism Quenching (Liquid Nitrogen) Wash->Quench Extract 5. Metabolite Extraction (Cold 80% Methanol) Quench->Extract Dry 6. Sample Drying Extract->Dry Reconstitute 7. Reconstitution Dry->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS Data 9. Data Quantification LCMS->Data

Caption: Experimental workflow for this compound measurement.

Signaling_Pathway LowGlucose Low Glucose MetabolicStress Metabolic Stress LowGlucose->MetabolicStress PurineSynthesis De Novo Purine Biosynthesis MetabolicStress->PurineSynthesis Alters This compound This compound Accumulation PurineSynthesis->this compound PKM2 PKM2 Activation This compound->PKM2 Allosterically Activates MetabolicAdaptation Metabolic Adaptation & Cell Survival PKM2->MetabolicAdaptation

Caption: this compound's role in metabolic adaptation to low glucose.

Troubleshooting_Logic node_action node_action Start Low/No this compound Signal Quenching Metabolism Quenched Properly? Start->Quenching Extraction Extraction Efficient? Quenching->Extraction Yes Action_Quench Optimize Quenching: - Snap-freeze in Liquid N2 - Use cold methanol Quenching->Action_Quench No Sensitivity LC-MS/MS Sensitive Enough? Extraction->Sensitivity Yes Action_Extract Optimize Extraction: - Use 80% Methanol - Ensure complete cell lysis Extraction->Action_Extract No Action_Sensitivity Optimize MS: - Calibrate instrument - Adjust source parameters Sensitivity->Action_Sensitivity No Success This compound Signal Improved Sensitivity->Success Yes Action_Quench->Extraction Action_Extract->Sensitivity Action_Sensitivity->Success

Caption: Troubleshooting logic for low this compound signal.

References

Addressing matrix effects in Saicar analysis of plasma.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of SAICAR (succinylaminoimidazole-carboxamide ribotide) in plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in plasma challenging?

This compound (succinylaminoimidazole-carboxamide ribotide) is a polar, phosphorylated intermediate in the de novo purine nucleotide biosynthesis pathway. Its analysis in plasma is challenging due to its high polarity, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and significant susceptibility to matrix effects from the complex plasma environment. The phosphate group, ribose moiety, and carboxyl groups contribute to its hydrophilic nature.

Q2: What are matrix effects and how do they impact this compound analysis?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting components from the sample matrix. In plasma, common sources of matrix effects include phospholipids, salts, and proteins. For this compound analysis, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.

Q3: How can I detect the presence of matrix effects in my this compound assay?

Matrix effects can be assessed both qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected onto the LC system. Any deviation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.

  • Quantitative Assessment (Post-Extraction Spike): The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted plasma sample. The matrix factor (MF) is calculated as:

    • MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Q4: What is the best internal standard to use for this compound analysis?

The ideal internal standard (IS) for mitigating matrix effects is a stable isotope-labeled (SIL) version of the analyte. A deuterium-labeled this compound (this compound-d3) is commercially available and would be the recommended choice.[1] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction during quantification.[2][3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis in plasma.

Issue 1: Poor Peak Shape or No Retention of this compound

Q: My this compound peak is broad, tailing, or eluting in the void volume. What can I do?

This is a common issue for highly polar analytes like this compound on traditional C18 columns.

Troubleshooting Steps:

  • Chromatography Mode:

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of polar compounds. It uses a polar stationary phase and a high organic content mobile phase.[6][7][8][9]

    • Implement Ion-Pair Reversed-Phase (IP-RP) Chromatography: Adding an ion-pairing agent (e.g., tributylamine or triethylamine) to the mobile phase can improve the retention of anionic this compound on a C18 column.[10][11][12][13][14]

  • Mobile Phase Optimization:

    • Adjust pH: The pH of the mobile phase can affect the charge state of this compound and its interaction with the stationary phase. Experiment with different pH values to optimize peak shape.

    • Modify Organic Solvent: In HILIC, ensure the initial mobile phase has a high percentage of organic solvent (e.g., >80% acetonitrile) to promote retention.

Issue 2: High Signal Variability and Poor Reproducibility

Q: I am observing significant variation in my this compound signal between replicate injections and different plasma lots. What is the likely cause?

High variability is often a symptom of uncompensated matrix effects.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation:

    • Inadequate removal of plasma components like phospholipids and proteins is a primary cause of variable matrix effects. Re-evaluate your sample preparation method. Refer to the Sample Preparation Method Comparison table below for guidance.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • If you are not already using one, incorporating this compound-d3 as an internal standard is the most effective way to correct for signal variability caused by matrix effects.[1][2][3][4]

  • Chromatographic Separation:

    • Improve the chromatographic separation of this compound from the regions of significant ion suppression. Use the post-column infusion technique to identify these regions.

Issue 3: Low Recovery of this compound

Q: My recovery of this compound is low and inconsistent after sample preparation. How can I improve it?

Low recovery can be due to inefficient extraction or analyte loss during the sample preparation process.

Troubleshooting Steps:

  • Re-evaluate Extraction Method:

    • Protein Precipitation (PPT): While simple, PPT may result in lower recovery for some analytes and less clean extracts. Ensure the precipitation solvent is appropriate for this compound.

    • Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Given this compound's polarity, a single solvent may not be efficient. Consider a combination of solvents or a more polar extraction solvent.

    • Solid-Phase Extraction (SPE): SPE can offer higher recovery and cleaner extracts. For a polar analyte like this compound, a mixed-mode or hydrophilic sorbent may be most effective.

  • Minimize Analyte Adsorption:

    • Use low-binding microcentrifuge tubes and pipette tips.

    • Ensure complete dissolution of the dried extract before injection.

  • Optimize pH:

    • The pH of the sample during extraction can influence the recovery of ionizable compounds like this compound. Adjusting the pH of the plasma sample before extraction may improve recovery.

Data Presentation: Sample Preparation Method Comparison

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques with their advantages and disadvantages for this compound analysis.

Method Principle Pros Cons Expected Recovery for Polar Analytes Matrix Effect Reduction
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Less effective at removing phospholipids and salts, potentially leading to significant matrix effects. Lower recovery for some analytes.Moderate (60-80%)Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for highly polar analytes. Requires optimization of solvent systems.Low to Moderate (50-85%)Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, significantly reducing matrix effects. High recovery when optimized.More complex and expensive than PPT and LLE. Requires method development to select the appropriate sorbent and solvent system.High (80-100%)High

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard (this compound-d3).

  • Add 300 µL of cold acetonitrile (or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol using a mixed-mode anion exchange cartridge, which would be suitable for the anionic and polar this compound.

  • Condition the Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Equilibrate the Cartridge: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load the Sample:

    • Pre-treat 100 µL of plasma by adding the internal standard and diluting with 400 µL of 2% formic acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge:

    • Wash with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elute this compound: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound-d3) plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction dry_reconstitute Dry & Reconstitute extraction->dry_reconstitute lc_separation LC Separation (HILIC or IP-RP) dry_reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for this compound analysis in plasma.

Troubleshooting Logic for Matrix Effects

troubleshooting_matrix_effects start High Variability or Inaccurate Results? check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS (this compound-d3) check_is->implement_is No assess_matrix Assess Matrix Effects (Post-Column Infusion) check_is->assess_matrix Yes implement_is->assess_matrix matrix_present Matrix Effects Present? assess_matrix->matrix_present optimize_sample_prep Optimize Sample Prep (SPE Recommended) matrix_present->optimize_sample_prep Yes no_matrix Investigate Other Sources of Error matrix_present->no_matrix No optimize_chromatography Optimize Chromatography (Separate from Suppression Zone) optimize_sample_prep->optimize_chromatography end Improved Results optimize_chromatography->end no_matrix->end

Caption: Troubleshooting guide for matrix effects.

References

Technical Support Center: Synthesis of SAICAR for Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthetic production of 5-amino-4-imidazole-N-succinocarboxamide ribonucleotide (SAICAR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetically prepared this compound for laboratory investigations.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical synthesis of this compound. The proposed synthetic route involves four main stages:

  • Protection of the Ribose Hydroxyl Groups: To prevent unwanted side reactions, the hydroxyl groups of the starting ribose material are protected.

  • Glycosylation: Formation of the N-glycosidic bond between the protected ribose and an imidazole precursor.

  • Amide Bond Formation: Coupling of the imidazole carboxylic acid derivative with L-aspartic acid.

  • Phosphorylation and Deprotection: Introduction of the 5'-phosphate group and removal of the protecting groups to yield the final this compound product.

Issue 1: Low Yield in Ribose Protection Step

Q1: My ribose protection step is resulting in a low yield of the desired protected intermediate. What are the common causes and how can I troubleshoot this?

A1: Low yields in the protection of ribose hydroxyls can be attributed to several factors, including incomplete reaction, formation of side products, or degradation of the starting material or product.

  • Incomplete Reaction:

    • Moisture: The presence of water can consume the protecting group reagent. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).

    • Insufficient Reagent: The stoichiometry of the protecting group reagent and any activating catalyst should be optimized. A slight excess of the protecting agent may be necessary.

    • Reaction Time/Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Side Product Formation:

    • Anomerization: The stereochemistry at the anomeric carbon (C1) of the ribose can be sensitive to reaction conditions. Using appropriate solvents and controlling the temperature can help maintain the desired stereoisomer.

    • Over-protection: While protecting all hydroxyls is the goal, harsh conditions can sometimes lead to side reactions on the protecting groups themselves.

  • Degradation:

    • Acidic or Basic Conditions: Ribose and its protected derivatives can be sensitive to strong acids or bases. Ensure the pH of the reaction and workup is controlled.

Table 1: Troubleshooting Low Yield in Ribose Protection

Potential CauseRecommended ActionExpected Outcome
Moisture contaminationUse oven-dried glassware and anhydrous solvents; run under inert atmosphere.Increased yield of protected ribose.
Insufficient protecting groupIncrease the molar equivalents of the protecting group reagent incrementally.Drive the reaction to completion.
Suboptimal reaction time/tempMonitor reaction by TLC; consider gentle heating if the reaction is slow.Achieve complete conversion of starting material.
AnomerizationUse non-polar solvents; maintain low reaction temperatures.Improved stereoselectivity.
Product degradationMaintain neutral pH during reaction and workup.Minimized product loss.
Issue 2: Inefficient Amide Bond Formation

Q2: The coupling of the imidazole carboxylic acid with L-aspartic acid is inefficient, leading to a low yield of the this compound precursor. How can this be improved?

A2: The formation of the amide bond is a critical step and its efficiency depends heavily on the activation of the carboxylic acid and the reaction conditions.

  • Inefficient Carboxylic Acid Activation:

    • Choice of Coupling Reagent: For challenging amide couplings, standard reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be insufficient. Consider using more potent uronium or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[1]

    • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can form a more reactive activated ester and minimize side reactions.[1]

  • Suboptimal Reaction Conditions:

    • Base: A non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) is often used to scavenge the acid produced during the reaction without causing side reactions.[1]

    • Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C) and allow the reaction to slowly warm to room temperature to minimize side reactions like racemization.[1]

    • Solvent: Use an anhydrous, polar, aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) to ensure all reactants are well dissolved.

  • Side Reactions:

    • Epimerization: The stereocenter of the L-aspartic acid can be susceptible to racemization under harsh conditions. Using appropriate coupling reagents and bases, along with low temperatures, can mitigate this.[1]

    • Guanidinium By-product: When using uronium-based coupling reagents, the amine can sometimes react with the coupling reagent itself. To avoid this, pre-activate the carboxylic acid before adding the amine.[1]

Table 2: Optimizing Amide Bond Formation

ParameterRecommendationRationale
Coupling Reagent HATU, HBTU, or PyBOPMore potent activators for difficult couplings.[1]
Additive (with carbodiimides) HOBt or HOAtForms a more reactive intermediate and suppresses side reactions.[1]
Base DIPEA or 2,4,6-collidineHindered, non-nucleophilic base to prevent side reactions.[1]
Temperature 0 °C to room temperatureMinimizes racemization and other side reactions.[1]
Solvent Anhydrous DMF or DCMEnsures solubility of reactants and prevents hydrolysis of activated species.
Order of Addition Pre-activate carboxylic acid before adding the amine.Prevents the formation of guanidinium by-products with uronium reagents.[1]
Issue 3: Low Yield and/or Byproducts in Phosphorylation Step

Q3: The phosphorylation of the 5'-hydroxyl group is giving a low yield of this compound and multiple phosphorylated byproducts. What can be done to improve this step?

A3: Chemical phosphorylation can be challenging due to the presence of multiple reactive sites.

  • Non-selective Phosphorylation:

    • Protecting Groups: Ensure that the 2' and 3' hydroxyl groups of the ribose are effectively protected to prevent phosphorylation at these positions.

    • Phosphorylating Agent: The choice of phosphorylating agent is crucial. Reagents like phosphoryl chloride (POCl₃) can be aggressive. Milder reagents, such as those used in phosphoramidite chemistry, may offer better selectivity.

  • Incomplete Reaction:

    • Reaction Conditions: The reaction temperature and time should be carefully optimized. Over-heating can lead to degradation, while insufficient time will result in incomplete conversion.

    • Stoichiometry: The molar ratio of the phosphorylating agent and any activating agents should be carefully controlled.

  • Degradation during Deprotection:

    • Deprotection Conditions: The final deprotection step to remove the ribose protecting groups must be performed under conditions that do not degrade the final this compound product. For example, acid-labile protecting groups should be removed with mild acidic treatment.

Issue 4: Difficulty in Purifying the Final this compound Product

Q4: I am having trouble obtaining pure this compound after the final deprotection step. What purification strategies are most effective?

A4: The purification of a highly polar and charged molecule like this compound requires specific chromatographic techniques.

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating nucleotides based on their charge.[2][3][4]

    • Stationary Phase: Anion exchange resins are suitable for binding the negatively charged phosphate group of this compound.

    • Mobile Phase: A salt gradient (e.g., using sodium chloride or ammonium bicarbonate) is used to elute the bound molecules. Molecules with a higher charge will elute at a higher salt concentration.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While this compound is polar, RP-HPLC can be effective, especially with ion-pairing reagents.[5][6]

    • Ion-Pairing Reagent: Adding an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate) to the mobile phase can increase the retention of the highly polar this compound on a C18 column.[7]

    • Volatile Buffers: Using volatile buffers like triethylammonium bicarbonate allows for easy removal of the buffer from the purified sample by lyophilization.[5]

Table 3: Comparison of Purification Methods for this compound

MethodPrincipleAdvantagesDisadvantages
Ion-Exchange Chromatography (IEX) Separation based on charge.[2]High loading capacity, excellent resolution for charged molecules.[2]May require desalting of the final product.
Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Separation based on hydrophobicity, enhanced by ion-pairing.[5]High resolution, compatible with mass spectrometry if volatile buffers are used.[5]Lower loading capacity compared to IEX, ion-pairing reagents can be difficult to remove.

Frequently Asked Questions (FAQs)

Q5: What are the most critical starting materials for the chemical synthesis of this compound? A5: The key starting materials are a suitable ribose derivative (often protected), an imidazole precursor for the base, and L-aspartic acid. The purity of these starting materials is crucial for the overall success of the synthesis.

Q6: How can I monitor the progress of the synthesis reactions? A6: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most steps. For the final product and phosphorylated intermediates, High-Performance Liquid Chromatography (HPLC) is more appropriate.

Q7: What are the common impurities I should look for in my final this compound product? A7: Common impurities can include unreacted starting materials, partially deprotected intermediates, diastereomers (if racemization occurred), and byproducts from side reactions (e.g., guanidinium adducts from coupling reagents).

Q8: What is the expected overall yield for the chemical synthesis of this compound? A8: Multi-step organic syntheses of complex molecules like this compound often have modest overall yields. A successful synthesis might yield a few percent of the final product relative to the initial starting material. Optimization of each step is critical to maximizing the overall yield.

Q9: How should I store synthetic this compound? A9: this compound should be stored as a solid, desiccated, and at low temperatures (-20°C or below) to prevent degradation. Solutions of this compound should be prepared fresh and used promptly.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using HATU
  • Dissolve the protected imidazole carboxylic acid precursor (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at 0°C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the L-aspartic acid derivative (with appropriate protection on the second carboxylic acid and amine if necessary) (1.2 equivalents) in anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Purification of this compound by Anion-Exchange Chromatography
  • Equilibrate a strong anion-exchange column with a low concentration of a suitable buffer (e.g., 20 mM ammonium bicarbonate, pH 7.5).

  • Dissolve the crude this compound sample in the equilibration buffer and load it onto the column.

  • Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., from 20 mM to 1 M ammonium bicarbonate).

  • Collect fractions and analyze them by HPLC to identify those containing pure this compound.

  • Pool the pure fractions and remove the volatile buffer by lyophilization.

Visualizations

De Novo Purine Synthesis Pathway

De_Novo_Purine_Synthesis PRPP PRPP PRA Phosphoribosylamine PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC This compound This compound CAIR->this compound PAICS AICAR AICAR This compound->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC

Caption: Overview of the de novo purine synthesis pathway leading to this compound.

This compound-PKM2 Signaling Pathway

SAICAR_PKM2_Signaling cluster_synthesis De Novo Purine Synthesis cluster_pkm2_activation PKM2 Activation cluster_downstream Downstream Effects CAIR CAIR This compound This compound CAIR->this compound PAICS PKM2_inactive PKM2 (inactive dimer) This compound->PKM2_inactive Allosteric Activation PKM2_active PKM2 (active tetramer) PKM2_inactive->PKM2_active Glycolysis Increased Glycolysis PKM2_active->Glycolysis Cell_Survival Enhanced Cancer Cell Survival (in low glucose) Glycolysis->Cell_Survival

Caption: this compound allosterically activates PKM2, promoting glycolysis and cancer cell survival.

Troubleshooting Logic for Low Synthesis Yield

Troubleshooting_Yield Start Low Yield of this compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify/replace Optimize_Protection Optimize Ribose Protection Step Check_Purity->Optimize_Protection If pure Optimize_Coupling Optimize Amide Coupling Step Optimize_Protection->Optimize_Coupling Optimize_Phosphorylation Optimize Phosphorylation Step Optimize_Coupling->Optimize_Phosphorylation Optimize_Purification Optimize Purification Step Optimize_Phosphorylation->Optimize_Purification Success Improved Yield Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Troubleshooting low signal-to-noise for Saicar in NMR spectroscopy.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Spectroscopy

Welcome to the technical support center for NMR spectroscopy. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) issues, with a specific focus on challenging analytes like SAICAR (Succinylaminoimidazole-carboxamide ribotide).

Troubleshooting Guide: Low Signal-to-Noise for this compound

Low signal-to-noise is a common challenge when analyzing low-concentration metabolites like this compound, especially in complex biological matrices. This guide provides a systematic approach to identifying and resolving the root cause of poor S/N.

Initial Troubleshooting Workflow

Before delving into specific parameters, it's helpful to follow a logical workflow to diagnose the issue. The diagram below outlines the key decision points in troubleshooting low S/N.

G cluster_sample Sample Issues cluster_hardware Hardware Issues cluster_acquisition Acquisition Issues cluster_processing Processing Issues start Low S/N Observed for this compound Signal check_sample Step 1: Evaluate Sample Preparation start->check_sample check_hardware Step 2: Assess Hardware Configuration start->check_hardware check_acquisition Step 3: Optimize Acquisition Parameters start->check_acquisition check_processing Step 4: Refine Data Processing start->check_processing concentration Low Concentration? check_sample->concentration purity Sample Impurities? (e.g., Paramagnetics) check_sample->purity solvent Correct Solvent & Volume? check_sample->solvent probe_type Using Cryoprobe? check_hardware->probe_type shimming Poor Shimming? check_hardware->shimming tuning Probe Tuned & Matched? check_hardware->tuning scans Insufficient Scans? check_acquisition->scans delay Incorrect Relaxation Delay (D1)? check_acquisition->delay pulse_angle Suboptimal Pulse Angle? check_acquisition->pulse_angle weighting Apply Weighting Function? check_processing->weighting zerofilling Use Zero Filling? check_processing->zerofilling baseline Baseline Correction Needed? check_processing->baseline end_node Improved S/N concentration->end_node purity->end_node solvent->end_node probe_type->end_node shimming->end_node tuning->end_node scans->end_node delay->end_node pulse_angle->end_node weighting->end_node zerofilling->end_node baseline->end_node

Caption: A workflow diagram for systematically troubleshooting low S/N in NMR.

Frequently Asked Questions (FAQs)

Category 1: Sample Preparation

Q1: My this compound concentration is inherently low. What is the first thing I should check in my sample preparation?

A1: The most critical factors for low-concentration samples are maximizing the amount of analyte in the active volume of the NMR tube and ensuring sample purity.

  • Concentration: Ensure you are using the minimum required solvent volume to dissolve your sample fully. The sample should fill the active region of the spectrometer's RF coil.[1] Over-diluting the sample is a common cause of poor signal.[2]

  • Purity: Remove any particulate matter by centrifugation or filtration. Paramagnetic impurities (e.g., metal ions) can severely broaden signals and reduce S/N.

  • Extraction: If this compound is in a complex biological matrix like a cell extract, the extraction protocol is crucial. Methods like methanol-chloroform extraction can be effective for tissues with high lipid content, while ultrafiltration may lead to metabolite loss.[3]

Q2: Can isotopic labeling help improve the detection of this compound?

A2: Yes, absolutely. Isotopic enrichment, particularly with ¹³C, is a powerful technique for overcoming low S/N.[4][5]

  • Direct ¹³C Detection: By providing a ¹³C-labeled precursor in your biological system, the resulting this compound will be ¹³C-enriched. This significantly increases the signal in a ¹³C NMR spectrum, overcoming the low natural abundance (1.1%) of ¹³C.[6][7]

  • Indirect Detection via ¹H NMR: ¹³C enrichment creates characteristic satellite peaks in the ¹H spectrum due to ¹H-¹³C J-coupling.[8] These satellites can be used for quantification and can sometimes be observed in regions with less spectral overlap than the main proton peak.[8]

ParameterStandard Sample¹³C-Enriched SampleAdvantage of Enrichment
Primary Nucleus ¹H¹³C or ¹HAllows direct detection of the carbon backbone.
Signal Intensity Dependent on concentration.Significantly enhanced for ¹³C detection.Overcomes low natural abundance of ¹³C.
Spectral Complexity Can be high in ¹H NMR of extracts.¹³C spectra are simpler; ¹H spectra have added satellites.[4]Simplifies assignment and reduces overlap in ¹³C dimension.
Acquisition Time Can be very long for ¹³C detection.Drastically reduced for achieving good S/N in ¹³C NMR.Faster experiments for the same S/N.

Caption: Comparison of standard versus ¹³C-enriched samples for NMR analysis.

Category 2: NMR Hardware & Setup

Q3: What is a cryoprobe, and will it help improve my this compound signal?

A3: A cryoprobe is a specialized NMR probe where the detection coil and preamplifiers are cryogenically cooled (e.g., with liquid nitrogen or helium).[9][10] This dramatically reduces thermal noise from the electronics, resulting in a significant increase in signal-to-noise.[9][10] For a low-concentration sample like this compound, a cryoprobe is highly recommended and can provide a 3- to 4-fold increase in S/N compared to a standard room-temperature probe.[10][11] This can reduce the required experiment time by a factor of 9 to 16.[10]

Probe TypeCooling MechanismTypical S/N Gain (vs. Room Temp)Impact on Experiment Time
Room-Temperature Probe None (ambient temperature)1x (Baseline)Standard
CryoProbe Prodigy Liquid Nitrogen Cooling2-3x4-9x shorter
Helium CryoProbe Closed-Cycle Helium CoolingUp to 4-5x[10][12]Up to 16-25x shorter[10]

Caption: S/N gains and time savings of cryoprobes compared to room-temperature probes.

Q4: My signal has a very broad, distorted lineshape. What could be the cause?

A4: Poor lineshape is often a result of an inhomogeneous magnetic field across the sample, which can be caused by:

  • Poor Shimming: The magnetic field needs to be "shimmed" to be as homogeneous as possible. Always perform a gradient shimming routine before acquiring data on your sample.[1]

  • Sample Issues: Air bubbles, solid precipitate, or a dirty NMR tube can disrupt magnetic field homogeneity. Ensure your sample is clear and properly prepared.[13]

  • High Salt Concentration: For cryoprobes, very high salt concentrations (>100 mM) can degrade performance. If high salt is necessary, using smaller diameter NMR tubes (e.g., 3 mm) can help mitigate this effect.[14]

Category 3: Acquisition Parameters

Q5: How can I optimize my acquisition parameters to get a better signal for this compound?

A5: Several key acquisition parameters can be adjusted to improve S/N. The relationship between these parameters is crucial for efficient optimization.

G sn_ratio Goal: Maximize S/N num_scans Increase Number of Scans (NS) sn_ratio->num_scans S/N ∝ √NS relax_delay Optimize Relaxation Delay (D1) sn_ratio->relax_delay Allows full magnetization recovery pulse_angle Adjust Pulse Angle sn_ratio->pulse_angle Impacts signal per scan total_time Total Experiment Time num_scans->total_time Increases linearly relax_delay->total_time Increases linearly pulse_angle->relax_delay Shorter D1 possible with smaller angle

Caption: Relationship between key acquisition parameters and S/N.

  • Number of Scans (NS): The S/N ratio improves with the square root of the number of scans.[15] To double the S/N, you must increase the number of scans by a factor of four. This is the most direct way to improve signal but comes at the cost of longer experiment times.[16]

  • Relaxation Delay (D1): This delay allows the nuclear spins to return to equilibrium between pulses. For quantitative results with a 90° pulse, D1 should be at least 5 times the longest T₁ relaxation time of your signals of interest.[15] If D1 is too short, signals will become saturated and lose intensity.

  • Pulse Angle: Using a smaller pulse angle (e.g., the Ernst angle, or a simple 30° pulse) allows for a shorter relaxation delay (D1) without saturating the signal.[17] This can significantly reduce the total experiment time needed to achieve a target S/N, especially for nuclei with long T₁ values, such as the quaternary carbons often found in molecules like this compound.[18]

ParameterActionEffect on S/NConsequence
Number of Scans (NS) Increase NSIncreases by √NSIncreases experiment time linearly.
Relaxation Delay (D1) Set D1 ≥ 5*T₁ (for 90° pulse)Maximizes signal per scanCan lead to very long experiments if T₁ is long.
Pulse Angle Decrease to 30°- 60°Reduces signal per scanAllows for a shorter D1, increasing scans per unit time.
Acquisition Time (AQ) Set to ~1.0-1.5s for ¹³COptimizes resolution and avoids truncation artifacts.[18]Minimal direct impact on S/N beyond a certain point.

Caption: Summary of acquisition parameter optimization for improved S/N.

Category 4: Data Processing

Q6: Can I improve my S/N after the data has already been acquired?

A6: Yes, post-acquisition data processing can significantly enhance S/N.[19]

  • Weighting (or Apodization): Applying a weighting function to the Free Induction Decay (FID) before Fourier transformation can improve S/N at the expense of resolution. An exponential multiplication function is commonly used to weight the beginning of the FID (where the signal is strongest) more heavily.[19]

  • Zero Filling: Adding a block of zeros to the end of the FID before Fourier transformation can improve the digital resolution of the spectrum, making it easier to distinguish small peaks from noise.

  • Advanced Methods: Newer methods using deep neural networks (e.g., DN-Unet) have been developed to suppress noise in NMR spectra and can provide a dramatic increase in S/N.[20] These are specialized techniques that may require specific software.[20][21]

Experimental Protocols

Protocol 1: General Sample Preparation for Metabolomics

This protocol is a general guideline for preparing a biological extract to maximize the recovery of water-soluble metabolites like this compound.

  • Extraction:

    • For biofluids or tissues, perform a cold solvent extraction (e.g., with a methanol/chloroform/water mixture) to quench metabolism and separate metabolites from macromolecules like proteins and lipids.[3]

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Recovery:

    • Carefully collect the aqueous (upper) phase, which contains the water-soluble metabolites.

  • Drying:

    • Lyophilize (freeze-dry) the aqueous extract to remove the solvents completely. This step concentrates the metabolites.

  • Reconstitution:

    • Reconstitute the dried extract in a minimal volume (e.g., 500-600 µL) of a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.0) containing a known concentration of an internal standard (like TSP or DSS).[22][23]

  • Final Preparation:

    • Vortex to ensure complete dissolution.

    • Centrifuge one last time to pellet any remaining insoluble material.

    • Transfer the clear supernatant to a high-quality 5 mm NMR tube.[1]

Protocol 2: Optimizing the Number of Scans (NS)
  • Initial Setup: Prepare your sample and place it in the spectrometer. Perform standard tuning, matching, and shimming procedures.

  • Test Spectrum: Acquire a quick spectrum with a small number of scans (e.g., NS=8 or 16).

  • Assess S/N: Identify a characteristic peak for this compound (if possible) or a peak of similar expected intensity. Measure its S/N ratio. Most NMR software has a function for this.

  • Calculate Required Scans: Determine your desired S/N (a minimum of 10:1 is often needed for reliable integration). Use the following formula to estimate the required number of scans (NS_final):

    • NS_final = NS_initial * (S/N_desired / S/N_initial)²

  • Set Final Experiment: Set the number of scans to the calculated NS_final and start the full acquisition. Remember that this is an estimate, and you may need to adjust further based on the results.

References

Technical Support Center: Optimization of Cell Lysis for Accurate SAICAR Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize cell lysis for the accurate quantification of Succinylaminoimidazolecarboxamide riboside (SAICAR).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when choosing a cell lysis method for this compound measurement? A1: The most critical factor is the rapid and complete inactivation of metabolic activity to prevent the degradation or alteration of this compound levels post-lysis.[1] The chosen method must effectively disrupt the cell membrane while preserving the chemical integrity of the target metabolite.[2]

Q2: Which general class of lysis methods is preferred for metabolomics studies? A2: For metabolomics, methods that combine rapid quenching of metabolism with efficient extraction are preferred. This often involves solvent-based lysis (e.g., ice-cold methanol) or rapid mechanical disruption at low temperatures (e.g., cryo-milling or sonication on ice).[1][3] These techniques help to arrest enzymatic activity that could alter metabolite concentrations.[4]

Q3: Can I use a standard protein lysis buffer (like RIPA) for this compound extraction? A3: It is generally not recommended. Strong ionic detergents like those in RIPA buffer can interfere with downstream analysis techniques such as mass spectrometry and may not be optimal for preserving small molecule metabolites.[5][6] It is better to use protocols specifically designed for metabolomics.

Q4: How important is temperature control during cell lysis? A4: Temperature control is crucial. All lysis steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize the activity of endogenous enzymes that could degrade or modify this compound.[3][7] For some methods, snap-freezing in liquid nitrogen is the first step to halt metabolism instantly.[1]

Q5: My this compound measurements are inconsistent. What are the likely causes related to cell lysis? A5: Inconsistency often stems from incomplete cell lysis, variable processing times, or metabolite degradation.[3] Ensure that your lysis protocol is robust and applied uniformly across all samples. Using a consistent cell number and normalizing the final data to cell count or total DNA/protein can also help reduce variability.[1]

Troubleshooting Guide

Problem 1: Low or No Detectable this compound Signal
Possible CauseRecommended Solution
Incomplete Cell Lysis Some cell types have rigid walls that resist gentle lysis methods.[7] Switch to a more rigorous mechanical method like sonication or bead beating, or combine a chemical method with mechanical disruption.[2][8] You can visually confirm lysis efficiency using a microscope.[9]
This compound Degradation Endogenous enzymes may be degrading this compound after cell rupture.[10] Ensure all buffers and equipment are pre-cooled and perform all steps on ice.[3] Add protease and phosphatase inhibitors to your lysis buffer as a precaution, although the primary concern for metabolites is metabolic enzymes.[7] Minimize the time between cell harvesting and analysis.
Inefficient Extraction The chosen solvent may not be optimal for extracting this compound. Methanol-based extraction is a common starting point for polar metabolites.[1] Ensure the solvent volume is sufficient to cover all cells and that incubation times are adequate.[4]
Interference from Lysis Buffer Components of the lysis buffer (e.g., high salt concentrations, detergents) may be suppressing the signal in your downstream analysis (e.g., mass spectrometry).[5] If possible, switch to a solvent-only extraction or perform a buffer cleanup step prior to analysis.
Problem 2: High Variability in this compound Measurements Between Replicates
Possible CauseRecommended Solution
Inconsistent Cell Numbers A fundamental assumption is that a similar number of cells are present in each sample.[1] Use a cell counter to ensure you start with the same number of cells for each replicate. Normalize your final results to cell count, DNA content, or total protein concentration.[1]
Variable Incubation/Processing Times Even small differences in the time samples spend in lysis buffer or on ice can lead to variability.[4] Standardize your workflow precisely. Process samples in small batches to ensure each one is handled identically.
Incomplete Removal of Culture Media Residual media can contaminate the sample with exogenous metabolites. Wash cells quickly with ice-cold PBS before lysis.[1]
Cell Debris in Supernatant Incomplete pelleting of cell debris after lysis can introduce interfering substances into the final extract.[3] After lysis, centrifuge the sample at a high speed (e.g., >13,000 rpm) for a sufficient time (e.g., 10-30 minutes) to ensure a clear supernatant.[1]

Comparative Analysis of Common Lysis Methods for Metabolomics

Lysis MethodPrincipleAdvantagesDisadvantagesBest For
Solvent Extraction (e.g., Cold Methanol) Organic solvent disrupts membranes and denatures enzymes.[1]Rapidly quenches metabolism; efficient extraction of polar metabolites; compatible with MS.[1]May not be effective for cells with tough walls; can miss non-polar metabolites.Adherent and suspension cell cultures for broad metabolome analysis.[1]
Freeze-Thaw Cycling Ice crystal formation during freezing and thawing ruptures cell membranes.[11]Simple; does not introduce chemicals that might interfere with assays.Can be slow; may not be 100% efficient; repeated cycles can degrade metabolites.[12]Mammalian cells when chemical agents must be avoided.
Sonication High-frequency sound waves create cavitation bubbles that implode, disrupting cells.[11]Highly efficient; can lyse tough cells; good for small volumes.[8]Generates heat that can degrade metabolites (requires cooling); can shear DNA, increasing viscosity.[7][11]Bacteria, yeast, and spores; samples where high viscosity is a concern (DNase can be added).[7]
Bead Beating (Homogenization) Mechanical shearing via collision of cells with small beads.[8]Very efficient for tough-to-lyse cells; keeps organelles intact if controlled.[8]Can generate heat; requires specialized equipment (bead mill); potential for sample loss.Yeast, fungi, plant cells, and tissues.[12]

Experimental Protocols

Protocol 1: Methanol-Based Lysis for Adherent Cells

This protocol is adapted from standard metabolomics sample preparation guidelines.[1]

  • Cell Culture: Grow cells to the desired confluency in a culture dish (e.g., 6 cm dish).

  • Media Removal: Aspirate the culture medium completely. If analyzing the medium, save an aliquot.

  • Washing: Quickly wash the cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove any residual medium. Aspirate the PBS completely after the final wash.

  • Metabolism Quenching: Immediately add 10 mL of liquid nitrogen to the dish to cover the cell monolayer and snap-freeze the cells. This step is critical for instantly halting all metabolic activity.[1]

  • Extraction: Before all the liquid nitrogen has evaporated, add 500 µL of ice-cold 80% methanol (LC-MS grade) to the dish.

  • Cell Scraping: Place the dish on ice. Use a cell scraper to thoroughly scrape the cells into the methanol solution. Pipette the lysate up and down several times to ensure a homogenous suspension.[1]

  • Collection: Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Clarification: Centrifuge the tube at maximum speed (>13,000 rpm) at 4°C for 15-30 minutes to pellet cell debris.[1]

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for downstream analysis (e.g., LC-MS/MS). Store immediately at -80°C.

Protocol 2: Sonication-Based Lysis for Suspension Cells

This protocol is a general procedure for mechanical lysis.[11]

  • Cell Harvesting: Centrifuge the cell suspension to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in a suitable ice-cold buffer (e.g., PBS or a specific metabolomics lysis buffer). The volume should be minimal to keep the sample concentrated.

  • Sonication: Place the tube containing the cell suspension in an ice-water bath to prevent overheating.[11] Use a probe sonicator with short bursts of energy (e.g., 10-20 second pulses) followed by cooling periods (e.g., 30 seconds). Repeat for several cycles until lysis is complete.

  • Clarification: Centrifuge the lysate at high speed at 4°C to pellet insoluble material.

  • Sample Collection: Collect the supernatant for analysis.

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_lysis Cell Lysis (Critical Step) cluster_analysis Downstream Analysis cell_culture 1. Cell Culture harvest 2. Harvest & Wash Cells cell_culture->harvest quench 3. Quench Metabolism (e.g., Liquid N2) harvest->quench lysis 4. Add Lysis Buffer (e.g., Cold Methanol) quench->lysis disrupt 5. Mechanical Disruption (Scraping/Sonication) lysis->disrupt centrifuge 6. Centrifuge to Remove Debris disrupt->centrifuge extract 7. Collect Supernatant (Metabolite Extract) centrifuge->extract measure 8. This compound Measurement (e.g., LC-MS/MS) extract->measure

Caption: Workflow for this compound measurement highlighting the critical lysis steps.

Troubleshooting_Logic start Inaccurate this compound Measurement low_yield Problem: Low Yield start->low_yield high_var Problem: High Variability start->high_var cause1 Cause: Incomplete Lysis low_yield->cause1 cause2 Cause: Metabolite Degradation low_yield->cause2 high_var->cause2 cause3 Cause: Inconsistent Cell # high_var->cause3 cause4 Cause: Variable Processing high_var->cause4 sol1 Solution: Use harsher method (e.g., Sonication) cause1->sol1 sol2 Solution: Work on ice; Quench faster cause2->sol2 sol3 Solution: Normalize to cell count or DNA cause3->sol3 sol4 Solution: Standardize protocol; Process in batches cause4->sol4

Caption: Troubleshooting flowchart for common this compound measurement issues.

SAICAR_Pathway This compound This compound Accumulation PKM2 PKM2 (Pyruvate Kinase M2) This compound->PKM2 binds to PKM2_active PKM2-SAICAR Complex (Active Protein Kinase) PKM2->PKM2_active activates H3 Histone H3 PKM2_active->H3 phosphorylates H3_phos Phosphorylated H3 (T11) H3->H3_phos Prolif Sustained Proliferative Signaling H3_phos->Prolif leads to

References

Validation & Comparative

A Comparative Guide to SAICAR Quantification: LC-MS vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of metabolic intermediates is critical for understanding cellular pathways and for the development of novel therapeutics. Succinylaminoimidazolecarboxamide ribose-5'-phosphate (SAICAR) is a key intermediate in the de novo purine nucleotide synthesis pathway and has been identified as an important allosteric regulator of the enzyme Pyruvate Kinase M2 (PKM2), linking purine synthesis to central carbon metabolism.[1] This guide provides an objective comparison of two common analytical techniques for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We present supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

This compound in the De Novo Purine Biosynthesis Pathway

This compound is synthesized from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and L-aspartate by the enzyme this compound synthase.[2] It is subsequently cleaved by adenylosuccinate lyase (ADSL) to produce AICAR and fumarate, which links the pathway to the citric acid cycle.[1] The accumulation of this compound under certain conditions, such as glucose starvation in cancer cells, can stimulate PKM2 activity and promote cell survival.[1]

SAICAR_Pathway De Novo Purine Biosynthesis Pathway PRPP PRPP AIR AIR PRPP->AIR Multiple Steps CAIR CAIR AIR->CAIR This compound This compound CAIR->this compound This compound Synthase AICAR AICAR This compound->AICAR ADSL FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP

Caption: Simplified de novo purine biosynthesis pathway highlighting this compound.

Quantitative Data Comparison

The choice between LC-MS and enzymatic assays often depends on the specific requirements for sensitivity, specificity, throughput, and available resources. The following table summarizes the typical performance characteristics of each method.

ParameterLC-MS/MS MethodEnzymatic Assay
Principle Chromatographic separation followed by mass-based detection and fragmentation for specific identification.Measurement of a change in absorbance or fluorescence resulting from an enzyme-catalyzed reaction involving this compound.
Specificity Very High (based on retention time and specific mass-to-charge transitions).Moderate to High (dependent on enzyme specificity and potential interfering compounds).
Linearity Range Wide, typically over several orders of magnitude (e.g., 0-25 µmol/L for this compound in dried blood spots).[3]Narrower, dependent on enzyme kinetics and substrate concentrations.
Lower Limit of Quantification (LOQ) High Sensitivity (e.g., <0.03 µmol/L for this compound).[3]Lower Sensitivity, often in the low micromolar range.
Precision (CV%) Excellent. Intra-assay < 11%, Inter-assay < 16% reported for this compound.[3]Good. Typically <15%, but can be higher depending on the complexity of the assay.
Accuracy / Recovery High (e.g., 94% to 117% from spiked samples).[3]Variable, can be affected by matrix effects.
Throughput Moderate. Sample preparation can be automated, but run times are typically several minutes per sample.[4]High. Well-suited for 96-well or 384-well plate formats, enabling simultaneous analysis of many samples.
Instrumentation Requires a dedicated LC-MS/MS system.Requires a standard spectrophotometer or plate reader.
Cross-Validation Cross-validation is recommended when comparing data from different methods to ensure consistency.[5]Should be validated against a reference method like LC-MS to confirm specificity and accuracy.[6][7]

Experimental Workflow Comparison

The workflows for LC-MS and enzymatic assays differ significantly in their complexity and execution.

Experimental_Workflows cluster_LCMS LC-MS/MS Workflow cluster_Enzymatic Enzymatic Assay Workflow lcms_start 1. Sample Collection (Cells, Tissue, etc.) lcms_prep 2. Metabolite Extraction (e.g., Protein Precipitation) lcms_start->lcms_prep lcms_analysis 3. LC Separation (e.g., C18 Column) lcms_prep->lcms_analysis lcms_detection 4. MS/MS Detection (MRM Mode) lcms_analysis->lcms_detection lcms_data 5. Data Analysis (Quantification vs. Standard Curve) lcms_detection->lcms_data enz_start 1. Sample Collection (Cells, Tissue, etc.) enz_prep 2. Sample Lysis & Dilution enz_start->enz_prep enz_reaction 3. Add Reagents (Enzyme, Substrates, Buffer) enz_prep->enz_reaction enz_incubation 4. Incubation (e.g., 37°C for 30 min) enz_reaction->enz_incubation enz_measure 5. Signal Measurement (e.g., Absorbance at 340nm) enz_incubation->enz_measure enz_data 6. Data Analysis (Calculation vs. Standard) enz_measure->enz_data

Caption: Comparative experimental workflows for this compound quantification.

Experimental Protocols

LC-MS/MS Quantification of this compound

This protocol is a representative method based on established techniques for quantifying small polar metabolites from biological matrices.[3][8][9]

a) Sample Preparation (Metabolite Extraction)

  • Harvest cells or homogenize tissue samples.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol or acetonitrile) to the sample at a fixed ratio (e.g., 1:10 sample mass to solvent volume) to precipitate proteins and extract metabolites.

  • Vortex the mixture thoroughly and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites and transfer to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) compatible with the LC mobile phase. An internal standard can be added at this stage for improved quantification.

b) Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used for separating polar metabolites.

  • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid) to improve ionization.

  • Mobile Phase B: Acetonitrile or methanol with the same additive.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

c) Mass Spectrometry Detection

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), typically in positive or negative mode. This compound has been detected in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for this compound (e.g., based on its calculated exact mass of [M+H]⁺: 455.0815[1]).

Enzymatic Assay for this compound Quantification

This protocol describes a coupled enzymatic assay concept, adaptable for this compound, based on its role as an activator of PKM2.[10] The activity of PKM2 is coupled to lactate dehydrogenase (LDH), which allows for spectrophotometric monitoring.

a) Principle this compound activates PKM2, which catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP from ADP. The pyruvate produced is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD⁺. The rate of NADH consumption is directly proportional to the PKM2 activity, and thus to the concentration of the activator, this compound. This decrease in NADH is monitored by measuring the absorbance at 340 nm.

b) Reagents and Buffers

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5.

  • Recombinant PKM2 enzyme.

  • Phosphoenolpyruvate (PEP).

  • Adenosine diphosphate (ADP).

  • NADH.

  • Lactate Dehydrogenase (LDH) enzyme.

  • This compound standards of known concentrations.

  • Sample Lysates: Prepared in a buffer compatible with the assay.

c) Assay Protocol (96-well plate format)

  • Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add the this compound standards or unknown samples to individual wells of a clear, flat-bottom 96-well plate.

  • Add the master mix to all wells.

  • Initiate the reaction by adding a fixed concentration of recombinant PKM2 enzyme to each well.

  • Immediately place the plate in a spectrophotometer or plate reader capable of kinetic measurements at 37°C.

  • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve for each well.

  • Generate a standard curve by plotting the reaction rates of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their reaction rates from the standard curve.

References

Elevated SAICAR Levels Distinguish Cancer Cells from Normal Proliferating Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of cellular metabolites reveals significantly elevated levels of succinylaminoimidazolecarboxamide ribotide (SAICAR) in cancer cells compared to their normal proliferating counterparts. This distinction underscores a fundamental metabolic reprogramming in cancer and highlights this compound as a potential biomarker and therapeutic target. This guide provides a comparative overview of this compound levels, details the experimental methodologies for its quantification, and illustrates the key metabolic pathway involved.

Data Summary: this compound Concentration in Cancer vs. Normal Cells

The following table summarizes the intracellular concentrations of this compound in various human cancer cell lines and normal human proliferating cells. The data consistently demonstrates a marked increase in this compound levels in cancerous cells, particularly under conditions of metabolic stress such as glucose deprivation.

Cell TypeCell Line/OriginConditionThis compound Concentration (µM)Reference
Cancer Cells LeukemiaGlucose-rich~40[1]
Cervical CancerHeLaGlucose-rich (baseline)20-100
Cervical CancerHeLaGlucose-starvation300-700
Non-small Cell Lung CancerH1299Glucose-rich (baseline)20-100
Non-small Cell Lung CancerH1299Glucose-starvation300-700
GlioblastomaU87Glucose-rich (baseline)20-100
GlioblastomaU87Glucose-starvation300-700
Lung CarcinomaA549Glucose-rich (baseline)20-100
Lung CarcinomaA549Glucose-starvation300-700
Normal Proliferating Cells Mammary EpithelialHuMECGlucose-freeNot Observed
Lung FibroblastHuALFGlucose-freeNot Observed
Mouse Embryonic FibroblastNIH 3T3Glucose-free (physiological range)Not Observed

The De Novo Purine Synthesis Pathway and this compound's Role

This compound is a key intermediate in the de novo purine synthesis pathway, a fundamental metabolic process for the production of purine nucleotides, the building blocks of DNA and RNA.[1][2] Rapidly proliferating cancer cells exhibit an increased demand for these nucleotides to support DNA replication and RNA synthesis.[3] This heightened demand often leads to the upregulation of the de novo synthesis pathway, resulting in the accumulation of intermediates like this compound.

De_Novo_Purine_Synthesis PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC This compound This compound CAIR->this compound PAICS AICAR AICAR This compound->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP ADSS, ADSL GMP GMP IMP->GMP IMPDH, GMPS

De Novo Purine Synthesis Pathway Highlighting this compound.

Experimental Protocols

The quantification of intracellular this compound levels is typically achieved through Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized protocol for this process.

1. Cell Culture and Harvest:

  • Culture cancer and normal proliferating cells in appropriate media and conditions.

  • For experiments involving metabolic stress, replace the culture medium with glucose-free medium for a specified duration before harvesting.

  • Harvest cells by trypsinization or cell scraping, followed by washing with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

2. Metabolite Extraction:

  • Quench metabolic activity by adding a cold extraction solvent, typically a methanol/water or acetonitrile/methanol/water mixture, to the cell pellet.

  • Lyse the cells through processes such as sonication or freeze-thaw cycles to ensure complete release of intracellular metabolites.

  • Centrifuge the cell lysate at high speed to pellet proteins and cellular debris.

  • Collect the supernatant containing the metabolites.

3. LC-MS Analysis:

  • Inject the metabolite-containing supernatant into a Liquid Chromatography (LC) system.

  • Separate the metabolites based on their physicochemical properties using a suitable chromatography column.

  • Introduce the separated metabolites into a Mass Spectrometer (MS) for detection and quantification.

  • Identify this compound based on its specific mass-to-charge ratio (m/z) and retention time.

  • Quantify the amount of this compound by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Cancer & Normal Cells Treatment Experimental Conditions (e.g., Glucose Starvation) Culture->Treatment Harvest Cell Harvesting & Washing Treatment->Harvest Quench Metabolic Quenching Harvest->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS Analysis Extract->LCMS Data Data Processing & Quantification LCMS->Data

Workflow for this compound Quantification.

Conclusion

The consistent observation of elevated this compound levels in cancer cells, in contrast to its absence in normal proliferating cells under similar conditions, points to a significant alteration in purine metabolism in cancer. This metabolic shift appears to be crucial for sustaining the high proliferative rate of tumor cells. The methodologies outlined in this guide provide a robust framework for researchers to investigate the role of this compound in cancer biology and to explore its potential as a diagnostic marker and a target for novel therapeutic interventions. Further research into the broader context of this compound accumulation across a wider range of cancer types and under various physiological conditions is warranted to fully elucidate its significance in oncology.

References

High vs. Low SAICAR-Producing Cells: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of cells with high versus low levels of 5-aminoimidazole-4-carboxamide-1-ribose-5'-phosphate (SAICAR), an intermediate of the de novo purine nucleotide biosynthesis pathway. Emerging research has identified this compound not merely as a metabolic intermediate but as a critical signaling molecule, particularly in the context of cancer metabolism. Understanding the metabolic shifts associated with differential this compound production is pivotal for developing novel therapeutic strategies.

Data Presentation: Metabolic Consequences of Elevated this compound

The accumulation of this compound, particularly in cancer cells under nutrient stress, triggers a significant reprogramming of cellular metabolism. The following table summarizes the key quantitative changes observed in high this compound-producing cells compared to their low this compound-producing counterparts.

Metabolite/ProcessChange in High this compound-Producing CellsCellular FunctionReference
This compound IncreasedAllosteric activator of PKM2[1][2]
Glucose Uptake IncreasedFuel for glycolysis[1][2]
Pyruvate IncreasedEnd product of glycolysis, links to TCA cycle[1]
Lactate Production IncreasedEnd product of anaerobic glycolysis (Warburg effect)[1][2]
Cellular ATP Levels IncreasedPrimary energy currency of the cell[1]
Serine Potentially Increased (upon purine synthesis inhibition)Amino acid synthesis, one-carbon metabolism[3]
3-Phosphoserine Potentially Increased (upon purine synthesis inhibition)Intermediate in serine biosynthesis[3]

Signaling and Metabolic Reprogramming

Elevated intracellular this compound levels directly impact key enzymatic and signaling pathways, leading to a metabolic phenotype that supports cell survival and proliferation, especially in the tumor microenvironment.

This compound-Mediated Activation of Pyruvate Kinase M2 (PKM2)

This compound has been identified as a specific allosteric activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that catalyzes the final rate-limiting step of glycolysis.[1][4] In normal differentiated tissues, other isoforms of pyruvate kinase are typically expressed.[2] However, PKM2 is highly expressed in cancer cells and is known to contribute to the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen.[1]

The binding of this compound to PKM2 increases its pyruvate kinase activity to a level comparable to that of the more active PKM1 isoform.[1] This enhanced activity leads to a higher glycolytic flux, resulting in increased glucose uptake and lactate production.[1][2] This metabolic shift provides a proliferative advantage to cancer cells, particularly under glucose-limited conditions.[1][2]

This compound-PKM2 Signaling Pathway This compound This compound PKM2 Pyruvate Kinase M2 (PKM2) This compound->PKM2 Allosterically Activates Glycolysis Increased Glycolysis PKM2->Glycolysis Erk1_2 Erk1/2 Activation PKM2->Erk1_2 Induces Protein Kinase Activity Glucose_Uptake Increased Glucose Uptake Glycolysis->Glucose_Uptake Lactate Increased Lactate Production Glycolysis->Lactate ATP Increased ATP Production Glycolysis->ATP Cell_Survival Enhanced Cell Survival (especially in low glucose) ATP->Cell_Survival Proliferation Sustained Proliferative Signaling Erk1_2->Proliferation

This compound-PKM2 signaling cascade.

Positive Feedback Loop with Erk1/2 Signaling

The interaction between this compound and PKM2 extends beyond metabolic regulation. The this compound-PKM2 complex exhibits protein kinase activity, leading to the phosphorylation and activation of other proteins involved in cell proliferation.[5] A key target of this kinase activity is the Erk1/2 signaling pathway. The activation of Erk1/2 by the PKM2-SAICAR complex creates a positive feedback loop that is necessary for sustained proliferative signaling, a hallmark of cancer.[5]

Experimental Protocols

The following section details the methodologies for conducting a comparative metabolomics study of high versus low this compound-producing cells.

Cell Culture and Induction of Differential this compound Production
  • Cell Lines: HeLa cells or other cancer cell lines known to express PKM2 are suitable models.[2][5]

  • High this compound Production: To induce this compound accumulation, cells can be cultured in glucose-free media for a defined period (e.g., 30 minutes to 12 hours).[2] Alternatively, genetic manipulation, such as the knockdown of adenylosuccinate lyase (ADSL), can lead to constitutive this compound accumulation.[5]

  • Low this compound Production: Control cells are cultured in glucose-rich media. Knockdown of phosphoribosylaminoimidazole-succinocarboxamide synthase (PAICS) can be used to create cells with constitutively low this compound levels.[5]

Metabolite Extraction

A standardized protocol for metabolite extraction is crucial for reproducible results. The following is a common procedure for cultured mammalian cells:

  • Quenching: Rapidly arrest metabolic activity. This can be achieved by washing the cells with ice-cold phosphate-buffered saline (PBS).[6] An alternative and highly effective method is to snap-freeze the cells in liquid nitrogen.[7]

  • Extraction: Add a pre-chilled extraction solvent, typically a methanol-based solution (e.g., 80% methanol), to the cell pellet or plate.[7]

  • Scraping and Collection: Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Centrifugation: Pellet the cell debris by centrifugation at high speed (e.g., >13,000 rpm) at a low temperature (e.g., 4°C).[7]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Normalization: It is essential to normalize the metabolite data. This can be done by determining the total protein concentration or DNA content of the cell pellet.[7]

Metabolomic Analysis by Mass Spectrometry
  • Instrumentation: High-resolution mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS), is the preferred method for analyzing cellular metabolites.[1]

  • Data Acquisition: Samples are analyzed to obtain mass-to-charge ratios (m/z) and retention times for all detected ions.

  • Metabolite Identification: Putative metabolite identification is achieved by comparing the accurate mass and fragmentation patterns (MS/MS) with metabolite databases.[8]

Comparative Metabolomics Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis High_this compound High this compound Cells (e.g., glucose starvation, adsl-kd) Quenching Quenching (e.g., cold PBS wash, liquid N2) High_this compound->Quenching Low_this compound Low this compound Cells (e.g., high glucose, paics-kd) Low_this compound->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation LCMS LC-MS Analysis Centrifugation->LCMS Data_Processing Data Processing & Metabolite Identification LCMS->Data_Processing Comparative_Analysis Comparative Analysis Data_Processing->Comparative_Analysis

Workflow for comparative metabolomics.

Conclusion

The comparative metabolomics of high versus low this compound-producing cells reveals a distinct metabolic rewiring orchestrated by this compound's role as a signaling metabolite. The allosteric activation of PKM2 by this compound enhances glycolysis and promotes cell survival, particularly in cancer cells. This guide provides a framework for researchers to investigate these metabolic alterations, offering detailed protocols and a summary of expected outcomes. A deeper understanding of the metabolic consequences of this compound accumulation will be instrumental in the development of targeted therapies that exploit the metabolic vulnerabilities of cancer cells.

References

Validating Isozyme-Selective Activation of PKM2: A Comparative Guide to Saicar and Synthetic Activators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Saicar and other synthetic activators in the isozyme-selective activation of Pyruvate Kinase M2 (PKM2). Supporting experimental data, detailed protocols, and visual diagrams are presented to facilitate a comprehensive understanding of their distinct mechanisms and performance.

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that plays a critical role in cancer metabolism. Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to the redirection of glycolytic intermediates into biosynthetic pathways that support cell proliferation. Consequently, the activation of PKM2 has emerged as a promising therapeutic strategy. This guide focuses on the validation of this compound, an endogenous metabolite, as an isozyme-selective activator of PKM2 and compares its activity with synthetic small-molecule activators.

Comparative Analysis of PKM2 Activators

The following table summarizes the quantitative data for this compound and other well-characterized synthetic PKM2 activators, TEPP-46 and DASA-58. A key differentiator is the oligomeric state of PKM2 that each activator targets.

ActivatorTypeTarget OligomerAC50 (in vitro)EC50 (in cells)Isozyme Selectivity
This compound Endogenous MetaboliteDimer~300 µM[1][2]Not ReportedSelective for PKM2 over PKM1, PKL, and PKR[1]
TEPP-46 Synthetic Small MoleculeTetramer92 nM[3][4][5]Not Reported>100-fold selective for PKM2 over PKM1, PKR, and PKL[5]
DASA-58 Synthetic Small MoleculeTetramer38 nM[6][7][8][9]19.6 µM[6][10]Selective for PKM2 over PKM1[9][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for validating and comparing the efficacy and selectivity of PKM2 activators.

In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled)

This assay measures the pyruvate produced by PKM2 activity by coupling it to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+, causing a decrease in absorbance at 340 nm.[11]

Materials:

  • Recombinant human PKM2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Test compounds (this compound, TEPP-46, DASA-58)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding recombinant PKM2 to each well.

  • Immediately monitor the decrease in absorbance at 340 nm at regular intervals.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

  • Plot the reaction rates against the compound concentrations to determine the half-maximal activating concentration (AC50).

Size-Exclusion Chromatography (SEC) for Oligomeric State Analysis

SEC separates proteins based on their size, allowing for the determination of whether PKM2 exists as a monomer, dimer, or tetramer in the presence of an activator.[12][13]

Materials:

  • Recombinant human PKM2

  • Test compounds (this compound, TEPP-46, DASA-58)

  • SEC column (e.g., Superdex 200)

  • Chromatography system (e.g., FPLC or HPLC)

  • SEC Buffer (e.g., PBS or Tris-based buffer)

  • Protein standards of known molecular weight

Protocol:

  • Equilibrate the SEC column with the SEC buffer.

  • Incubate recombinant PKM2 with or without the test compound for a specified time.

  • Inject the protein sample onto the equilibrated SEC column.

  • Elute the proteins with the SEC buffer at a constant flow rate.

  • Monitor the protein elution profile by measuring absorbance at 280 nm.

  • Calibrate the column using protein standards to determine the molecular weight of the eluted PKM2 species.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[14][15][16]

Materials:

  • Cultured cells expressing PKM2

  • Test compounds (this compound, TEPP-46, DASA-58)

  • Cell lysis buffer

  • Antibodies against PKM2

  • Western blot reagents and equipment

  • Thermal cycler

Protocol:

  • Treat cultured cells with the test compound or vehicle control.

  • Heat the cell suspensions or lysates to a range of temperatures in a thermal cycler.

  • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble PKM2 in the supernatant by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble PKM2 against the temperature. A shift in the melting curve indicates ligand binding.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental processes involved in the validation of PKM2 activators.

PKM2_Metabolic_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Biosynthetic Pathways (e.g., Serine Synthesis) Glycolysis->Biosynthesis PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_dimer->PKM2_tetramer Activation PKM2_dimer->Pyruvate PKM2_tetramer->PKM2_dimer Inhibition PKM2_tetramer->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle This compound This compound This compound->PKM2_dimer Activates TEPP46_DASA58 TEPP-46 / DASA-58 TEPP46_DASA58->PKM2_tetramer Promotes

Figure 1: PKM2's role in glycolysis and its activation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cellular Validation Enzyme_Assay 1. In Vitro Enzyme Assay (LDH-Coupled or Kinase-Glo) - Determine AC50 SEC 2. Size-Exclusion Chromatography - Analyze Oligomeric State Enzyme_Assay->SEC Characterize Mechanism CETSA 3. Cellular Thermal Shift Assay (CETSA) - Confirm Target Engagement SEC->CETSA Validate in Cellular Context Cell_Proliferation 4. Cell Proliferation Assay - Assess Phenotypic Effect CETSA->Cell_Proliferation Determine Functional Outcome

Figure 2: Workflow for validating PKM2 activators.

Activator_Mechanisms cluster_this compound This compound Activation cluster_synthetic Synthetic Activator (e.g., TEPP-46) Action PKM2_Dimer_Inactive Inactive PKM2 Dimer PKM2_Dimer_Active Active PKM2 Dimer PKM2_Dimer_Inactive->PKM2_Dimer_Active Binds & Activates This compound This compound This compound->PKM2_Dimer_Inactive PKM2_Dimer Inactive PKM2 Dimer PKM2_Tetramer Active PKM2 Tetramer PKM2_Dimer->PKM2_Tetramer Promotes Tetramerization Synthetic_Activator TEPP-46 / DASA-58 Synthetic_Activator->PKM2_Dimer

References

Unraveling the Multifaceted Effects of Saicar Across Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the effects of Succinylaminoimidazolecarboxamide ribose-5′-phosphate (Saicar) across various cancer cell lines. This guide provides an objective analysis of this compound's performance, supported by experimental data, to aid in the evaluation of its therapeutic potential.

This compound, an intermediate in the de novo purine biosynthesis pathway, has emerged as a key regulator of cancer cell metabolism and survival. This guide synthesizes findings from multiple studies to present a clear comparison of its effects on different cancer cell types, details the experimental protocols used to elicit these findings, and visualizes the complex signaling pathways involved.

Quantitative Analysis of this compound's Effects

While this compound's primary role is not as a cytotoxic agent, but rather as a pro-survival molecule under metabolic stress, understanding its concentration-dependent effects is crucial. The following table summarizes the effective concentrations of this compound required to activate its primary target, Pyruvate Kinase M2 (PKM2), and the intracellular concentrations observed in various cancer cell lines upon glucose starvation.

ParameterValueCell Lines TestedReference
EC50 for PKM2 Activation 0.3 ± 0.1 mMIn vitro assays[1]
Intracellular Concentration (Glucose Starvation) ~ 0.3–0.7 mMHeLa (Cervical), A549 (Lung), U87 (Glioblastoma), H1299 (Lung)[1]

Note: Direct IC50 values for this compound-induced cytotoxicity are not widely reported in the literature, as its primary described function is to promote cancer cell survival in nutrient-limited conditions, rather than to directly induce cell death.[1]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in the presence of this compound.

Principle: The conversion of phosphoenolpyruvate (PEP) to pyruvate by PK is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH). This second reaction oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm, which is proportional to the PK activity.[2]

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ADP, and 0.2 mM NADH.

  • Add recombinant PKM2 protein to the reaction mixture.

  • Add varying concentrations of this compound to the experimental wells.

  • Add 5 units/mL of lactate dehydrogenase to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding phosphoenolpyruvate (PEP).

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the rate of NADH consumption to determine PK activity.

Annexin V Apoptosis Assay

This assay is used to detect and quantify apoptotic cells following treatment.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Culture cancer cells to the desired confluency and treat with the experimental compound.

  • Harvest the cells (including floating cells in the supernatant) and wash with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Visualizations

This compound's primary mechanism of action involves the allosteric activation of the M2 isoform of pyruvate kinase (PKM2). This interaction has profound implications for cancer cell metabolism and proliferation.

This compound-Mediated Activation of PKM2 and Downstream Signaling

Under conditions of metabolic stress, such as glucose starvation, intracellular levels of this compound increase in cancer cells.[1] this compound binds to dimeric PKM2, inducing a conformational change that activates its pyruvate kinase activity.[2] This enhanced activity promotes glycolysis and ATP production, supporting cell survival.

Furthermore, the this compound-PKM2 complex exhibits protein kinase activity, phosphorylating and activating downstream signaling molecules, most notably Erk1/2.[3] Activated Erk1/2, in turn, can phosphorylate PKM2, creating a positive feedback loop that sustains proliferative signaling.[4]

Saicar_PKM2_Signaling cluster_stress Metabolic Stress (e.g., Glucose Starvation) cluster_cell Cancer Cell Metabolic Stress Metabolic Stress This compound This compound PKM2_dimer PKM2 (dimer, inactive) This compound->PKM2_dimer Binds Saicar_PKM2 This compound-PKM2 (active kinase) PKM2_dimer->Saicar_PKM2 Activates Erk Erk1/2 Saicar_PKM2->Erk Phosphorylates pErk p-Erk1/2 (active) Erk->pErk Activates pErk->PKM2_dimer Phosphorylates (Positive Feedback) Proliferation Cell Proliferation pErk->Proliferation Promotes

Caption: this compound-mediated activation of PKM2 and downstream Erk1/2 signaling.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates a typical experimental workflow to compare the effects of this compound in different cancer cell lines.

Experimental_Workflow cluster_lines Select Cancer Cell Lines cluster_assays Perform Assays CellLineA Cell Line A (e.g., HeLa) Treatment Treat with this compound (various concentrations) CellLineA->Treatment CellLineB Cell Line B (e.g., A549) CellLineB->Treatment CellLineC Cell Line C (e.g., U87) CellLineC->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Kinase PKM2 Kinase Assay Treatment->Kinase Western Western Blot (p-Erk, total Erk) Treatment->Western Analysis Data Analysis and Comparison Viability->Analysis Apoptosis->Analysis Kinase->Analysis Western->Analysis

Caption: Workflow for comparing this compound's effects across cancer cell lines.

Conclusion

This compound plays a critical, context-dependent role in cancer cell biology. Its ability to activate PKM2 and promote survival under metabolic stress highlights a potential vulnerability in cancer cells that are heavily reliant on this pathway. While not a traditional cytotoxic agent, modulating this compound levels or its interaction with PKM2 could represent a novel therapeutic strategy, particularly in combination with therapies that induce metabolic stress. Further research is warranted to explore the differential dependencies of various cancer types on the this compound-PKM2 axis and to develop targeted inhibitors of this interaction. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Unveiling the SAICAR-PKM2 Interaction: A Comparative Guide to In Vitro Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data confirming the in vitro interaction between succinylaminoimidazole-carboxamide riboside-5'-phosphate (SAICAR) and pyruvate kinase M2 (PKM2). It further contrasts this compound's modulatory effects with other known PKM2 activators, offering a valuable resource for researchers investigating PKM2-targeted therapeutics.

Quantitative Comparison of PKM2 Activators

The following table summarizes the key quantitative parameters for the interaction of this compound and alternative activators with PKM2, as determined by various in vitro assays.

ActivatorMethodParameterValueReference
This compound Isothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)300 ± 90 µM (for wild-type PKM2)[1]
12 ± 3 µM (for dimeric PKM2 G415R mutant)[1]
Pyruvate Kinase Activity AssayHalf-maximal effective concentration (EC50)~300 µM[1]
Fructose-1,6-bisphosphate (FBP) Native Mass SpectrometryDissociation Constant (Kd)7.5 µM (average for tetramer)[2]
Fluorescence Binding StudiesDissociation Constant (Kd)~10 nM[3]
Pyruvate Kinase Activity AssayHalf-maximal activation constant (AC50)118.1 ± 19.0 nM
TEPP-46 Pyruvate Kinase Activity AssayHalf-maximal effective concentration (EC50)92 nM[4][5]
DASA-58 Pyruvate Kinase Activity AssayHalf-maximal activation constant (AC50)38 nM[6]
Half-maximal effective concentration (EC50)19.6 µM (in cells)[2][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand (e.g., this compound) to a protein (e.g., PKM2), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation:

    • Recombinant human PKM2 is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM TCEP).

    • The ligand (this compound, FBP, etc.) is dissolved in the same dialysis buffer to ensure no buffer mismatch.

    • The concentrations of both protein and ligand are determined accurately using a spectrophotometer or other appropriate methods.

  • ITC Experiment:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is loaded with the PKM2 solution (e.g., 20-50 µM).

    • The injection syringe is filled with the ligand solution (e.g., 200-500 µM).

    • A series of small, sequential injections of the ligand into the protein solution is performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw ITC data (heat change per injection) is integrated to obtain the heat of binding for each injection.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Protocol:

  • Reaction Mixture Preparation:

    • A reaction buffer is prepared containing Tris-HCl (e.g., 50 mM, pH 7.5), KCl (e.g., 100 mM), and MgCl2 (e.g., 5 mM).

    • To this buffer, add the substrates ADP (e.g., 1 mM) and phosphoenolpyruvate (PEP) (e.g., 0.5 mM), the coupling enzyme LDH (e.g., 10 units/mL), and NADH (e.g., 0.2 mM).

  • Assay Procedure:

    • Recombinant PKM2 is pre-incubated with varying concentrations of the activator (this compound, FBP, TEPP-46, or DASA-58) in the reaction buffer for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the reaction mixture containing the substrates.

    • The decrease in absorbance at 340 nm is monitored over time using a plate reader or spectrophotometer.

  • Data Analysis:

    • The rate of the reaction (slope of the linear portion of the absorbance vs. time curve) is calculated.

    • The reaction rates are plotted against the activator concentrations, and the data is fitted to a suitable dose-response curve to determine the EC50 or AC50 value.

Visualizations

Experimental Workflow for Confirming this compound-PKM2 Interaction

experimental_workflow Workflow for In Vitro Confirmation of this compound-PKM2 Interaction cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_assays Biophysical & Enzymatic Assays cluster_data Data Analysis & Interpretation recombinant_pkm2 Recombinant Human PKM2 Expression & Purification itc Isothermal Titration Calorimetry (ITC) recombinant_pkm2->itc pk_assay Pyruvate Kinase Activity Assay recombinant_pkm2->pk_assay This compound This compound Synthesis/Procurement This compound->itc This compound->pk_assay kd_determination Determination of Binding Affinity (Kd) itc->kd_determination ec50_determination Determination of Activation Potency (EC50) pk_assay->ec50_determination conclusion Confirmation of Direct Interaction & Activation kd_determination->conclusion ec50_determination->conclusion

Caption: Workflow for confirming this compound-PKM2 interaction.

Signaling Pathway of PKM2 Activation by this compound

pkm2_activation_pathway Mechanism of PKM2 Activation by this compound cluster_cellular_state Cellular State cluster_activator Allosteric Activator cluster_downstream Downstream Effects inactive_pkm2 Inactive PKM2 (Dimer) active_pkm2 Active PKM2 (Dimer) inactive_pkm2->active_pkm2 Conformational Change protein_kinase_activity Increased Protein Kinase Activity active_pkm2->protein_kinase_activity pyruvate_kinase_activity Increased Pyruvate Kinase Activity active_pkm2->pyruvate_kinase_activity This compound This compound This compound->inactive_pkm2 Binds to cell_proliferation Promotes Cancer Cell Proliferation protein_kinase_activity->cell_proliferation pyruvate_kinase_activity->cell_proliferation

Caption: this compound-mediated activation of dimeric PKM2.

References

Safety Operating Guide

Proper Disposal Procedures for Saicar: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Saicar (5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide), a key intermediate in purine nucleotide biosynthesis used in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety Precautions and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed information.

Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Eye Protection: Use chemical safety goggles or a face shield.[1] An accessible eye wash station is recommended.[2]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2] If ventilation is inadequate, use a full-face particle respirator.[1]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[3]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust or aerosols.[1][2]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3]

  • Keep away from direct sunlight and sources of ignition.[2]

II. Step-by-Step Disposal Procedures for this compound Waste

The primary method for this compound disposal is through a licensed chemical waste disposal service. Do not dispose of this compound with household garbage or into sewage systems.[4]

Step 1: Waste Identification and Segregation

  • Label all containers holding this compound waste clearly with "Hazardous Waste" and the chemical name.

  • Keep this compound waste separate from other chemical waste to avoid potential reactions.

Step 2: Preparing Solid Waste for Disposal

  • Collect Solid this compound: Carefully sweep up any solid this compound waste, place it in a suitable, sealable container.[1]

  • Container Requirements: Ensure the waste container is in good condition and compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container.

Step 3: Preparing Liquid Waste (Solutions) for Disposal

  • Collect Absorbed Material: Place the absorbed material into a designated, sealed container for disposal.[2]

Step 4: Disposal of Contaminated Materials

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[3] If not rinsed, they must be handled as hazardous waste. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[3] Combustible packaging may be incinerated in a controlled manner with flue gas scrubbing.[3]

Step 5: Arranging for Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of this compound waste.[6]

  • The material may be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]

III. Quantitative Data Summary

No specific quantitative data for disposal (e.g., concentration limits for sewer disposal) is provided in the reviewed safety data sheets, as direct disposal into the environment is prohibited. All quantities of this compound waste should be handled as hazardous waste.

ParameterValueSource
Recommended Storage Temperature4°C (sealed)MedChemExpress SDS[2]
Solution Storage (-20°C)Up to 1 monthMedChemExpress SDS[2]
Solution Storage (-80°C)Up to 6 monthsMedChemExpress SDS[2]

IV. Experimental Protocols Cited

The provided information focuses on disposal procedures and does not cite specific experimental protocols. Researchers should follow their institution's established protocols for handling and waste management of research chemicals.

V. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Saicar_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_disposal_pathways Disposal Pathways cluster_treatment Treatment & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify this compound Waste (Solid, Liquid, Contaminated Materials) A->C B Handle in a Well-Ventilated Area (Fume Hood) B->C D Segregate this compound Waste from Other Chemicals C->D E Use Labeled, Compatible Hazardous Waste Containers D->E F Solid this compound Waste E->F G Liquid this compound Waste (Solutions/Spills) E->G H Contaminated Materials (PPE, Empty Containers) E->H J Package and Seal All Waste Containers F->J I Absorb Liquid Waste with Inert Material G->I H->J I->J K Arrange for Pickup by a Licensed Waste Disposal Service J->K L Final Disposal: - Chemical Destruction Plant - Controlled Incineration K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Saicar

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Saicar (Succinylaminoimidazolecarboxamide ribose-5'-phosphate), a key intermediate in de novo purine nucleotide biosynthesis. By adhering to these procedural steps, you can minimize risks and streamline your research workflows.

Personal Protective Equipment (PPE) and Essential Safety Measures

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesShould be worn at all times when handling the container or the compound. Provides a barrier against skin contact.[1][2][3]
Eye Protection Safety glasses with side shields or safety gogglesEssential to protect eyes from any airborne particles of the solid compound.[1][2][3]
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin from accidental spills.[1][2]
Respiratory Protection Not generally requiredFor handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. If there is a risk of generating dust, a dust mask or working in a fume hood is recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure both the integrity of your experiment and the safety of laboratory personnel.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product and quantity match your order.

  • Storage: Immediately transfer the compound to the appropriate storage location. This compound is a solid and should be stored under the conditions specified by the supplier to ensure its stability.

Storage ParameterValueSource
Short-term Storage 0 - 4 °CMedKoo Biosciences[4]
Long-term Storage -20 °CCayman Chemical, MedKoo Biosciences, InvivoChem[4][5][6]
Solution Storage (-20°C) up to 1 monthMedChemExpress, GlpBio[7][8]
Solution Storage (-80°C) up to 6 monthsMedChemExpress, GlpBio[7][8]
Preparation and Use
  • Acclimatization: Before opening, allow the container to equilibrate to room temperature to prevent condensation, which could compromise the compound.

  • Weighing: If weighing is required, perform this task in a designated area, taking care to avoid creating dust. For larger quantities or if the compound is friable, use a balance with a draft shield or a fume hood.

  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. If necessary, use a sonicator to aid dissolution.[8]

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. As this compound is a non-hazardous biochemical reagent, the following general guidelines for solid chemical waste should be followed.

  • Solid Waste:

    • Collect all solid waste, including unused this compound and any contaminated materials (e.g., weigh boats, pipette tips), in a designated and clearly labeled waste container.[9][10]

    • Do not dispose of solid chemical waste in the regular trash.[10]

    • The container should be kept closed when not in use.[9]

  • Liquid Waste:

    • Dispose of solutions containing this compound in a designated liquid waste container that is compatible with the solvent used.

    • Do not pour this compound solutions down the sink unless authorized by your institution's environmental health and safety (EHS) department.[10]

  • Empty Containers:

    • Triple-rinse empty this compound containers with an appropriate solvent.[11]

    • The rinsate should be collected and disposed of as liquid chemical waste.[11]

    • After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for handling this compound, from initial receipt to final disposal, emphasizing key safety checkpoints.

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the reliable and effective use of this compound in your research endeavors.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.